molecular formula C23H29F3O6 B593239 5-trans Fluprostenol

5-trans Fluprostenol

カタログ番号: B593239
分子量: 458.5 g/mol
InChIキー: WWSWYXNVCBLWNZ-BDFMIYKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid, fluprostenol. 5-trans Fluprostenol is an impurity that is routinely found in bulk preparations of fluprostenol in amounts ranging from 1-3%. This impurity occurs in the finished prodrug Travoprost in similar amounts. The pharmacology of this compound has not been studied extensively to date.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-trans Fluprostenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-trans Fluprostenol: Structure, Properties, and Analysis

Introduction: The Significance of an Isomer

This compound is a stereoisomer of Fluprostenol, a potent synthetic analog of Prostaglandin F2α (PGF2α). While the parent compound, (+)-Fluprostenol (the 5-cis isomer), is the biologically active acid form of the glaucoma drug Travoprost, the 5-trans isomer is primarily recognized as a process-related impurity.[1][2] In the context of pharmaceutical development and manufacturing, understanding and controlling such impurities is paramount. The presence of the 5-trans isomer, even in minute quantities, can have implications for the efficacy and safety profile of the final drug product. This guide provides a detailed technical overview of this compound, focusing on its chemical properties, pharmacological context, and the analytical methodologies required for its control.

Chemical Identity and Stereochemistry

The key structural difference between Fluprostenol and this compound lies in the geometry of the double bond within the alpha (α) chain. The pharmacologically active form possesses a cis (or Z) configuration at the C5-C6 double bond, which is crucial for optimal binding to the prostaglandin F (FP) receptor.[3][4] The 5-trans (or E) isomer represents a geometric variation that can arise during synthesis or degradation.[1][2]

The formal chemical name for this compound is [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid.[2]

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its separation, detection, and handling. As an isomer, it shares the same molecular formula and weight as the active compound, making their differentiation dependent on stereospecific analytical techniques.

PropertyValueSource
Molecular Formula C₂₃H₂₉F₃O₆[2]
Molecular Weight 458.5 g/mol [2][5]
CAS Number 57968-83-9[2]
Appearance A solution in ethanol[2]
Solubility DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 15 mg/ml[2]
UV max (λmax) 222, 277 nm[2]
Storage -20°C[2][6]
Stability ≥ 2 years at -20°C[2]

Pharmacological Context and Mechanism of Action

Fluprostenol exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7] The activation of the FP receptor is a key mechanism for reducing intraocular pressure in the treatment of glaucoma.[3][8]

Upon binding of an agonist like Fluprostenol, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade:

  • Gq Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to the cellular response.

The specific geometry of the 5-cis double bond is critical for the high-affinity binding and potent agonism of (+)-Fluprostenol.[6][7] The 5-trans isomer, due to its altered three-dimensional shape, is expected to have significantly lower binding affinity and potency at the FP receptor. Therefore, its presence in a drug formulation represents a decrease in the concentration of the active principle and the introduction of a substance with a different pharmacological profile.

FP Receptor Signaling Pathway

FP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Response (e.g., IOP Reduction) PKC->Response Phosphorylates Targets

Caption: Agonist-induced FP receptor signaling cascade.

Analytical Protocol: Isomeric Purity by HPLC

The primary analytical challenge is to resolve and quantify this compound from its 5-cis isomer. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this purpose.

Causality: A reversed-phase C18 column is chosen for its versatility in separating non-polar to moderately polar compounds like prostaglandins. The mobile phase, a buffered acetonitrile/water mixture, is selected to provide optimal resolution between the two geometric isomers. The slight difference in polarity and shape between the cis and trans configurations allows for their separation under these conditions. UV detection is suitable due to the presence of the phenoxy chromophore.[2]

Step-by-Step HPLC Methodology
  • System Preparation:

    • HPLC System: A quaternary pump system with a UV/Vis detector and autosampler.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 222 nm.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh and dissolve reference standards of this compound and (+)-Fluprostenol in the diluent to a concentration of 100 µg/mL.

    • Resolution Solution: Mix the two stock solutions to create a solution containing both isomers. This is crucial for confirming the method's separating power.

    • Sample Solution: Prepare the test sample (e.g., Travoprost drug substance after hydrolysis) in the diluent to a target concentration of 100 µg/mL of the main component.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Data Acquisition: Record the chromatograms for 35 minutes.

  • System Suitability and Analysis:

    • Resolution: Inject the resolution solution. The resolution between the 5-cis and 5-trans peaks must be ≥ 2.0. The 5-trans isomer is expected to elute slightly later than the 5-cis isomer.

    • Quantification: Calculate the area percentage of the this compound peak relative to the total area of all prostaglandin-related peaks in the sample chromatogram.

Analytical Workflow Diagram

HPLC_Workflow Prep Sample & Standard Preparation Inject Inject Sample Prep->Inject HPLC HPLC System Setup (Column, Mobile Phase) HPLC->Inject Separate Chromatographic Separation (Gradient) Inject->Separate Detect UV Detection @ 222 nm Separate->Detect Data Data Acquisition & Integration Detect->Data Analysis Analysis: - Resolution Check - Impurity Quantification Data->Analysis Report Final Report Analysis->Report

Caption: Workflow for HPLC analysis of isomeric purity.

Synthesis and Formation Pathways

This compound is not synthesized intentionally but arises as an impurity. Its formation is often linked to the synthesis of Travoprost.[1] Synthetic routes to prostaglandins are complex, multi-step processes involving sensitive intermediates.[9] Isomerization of the C5-C6 double bond from the desired cis to the undesired trans configuration can occur under certain reaction conditions, such as exposure to acid, base, or heat. Therefore, strict control of reaction parameters and purification of intermediates are critical to minimize its formation. Preparative HPLC is a method used for the purification of prostaglandins to remove such impurities.[1]

Conclusion

This compound serves as a critical quality attribute in the manufacturing of the potent anti-glaucoma agent Travoprost. While not pharmacologically desired, its presence is a key indicator of the control and robustness of the synthetic and purification processes. This guide has outlined its core chemical structure, physicochemical properties, and the analytical methodologies required for its effective monitoring. For researchers and drug development professionals, a thorough understanding of such isomers is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • PubChem. Fluprostenol | C23H29F3O6. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. Travoprost | C26H35F3O6. National Center for Biotechnology Information. Available from: [Link].

  • Bertin Bioreagent. This compound. Available from: [Link].

  • Cambridge Bioscience. Fluprostenol. Available from: [Link].

  • precisionFDA. FLUPROSTENOL, (+)-. Available from: [Link].

  • PubChem. Tafluprost | C25H34F2O5. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. HPLC method for enantioselective analysis of cloprostenol. Available from: [Link].

  • Royal Society of Chemistry. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. Available from: [Link].

Sources

what is 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-trans Fluprostenol: Characterization, Analysis, and Significance as a Process-Related Impurity

Executive Summary

This technical guide provides a comprehensive overview of this compound, targeted at researchers, scientists, and professionals in drug development. Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α) and a high-affinity agonist for the prostaglandin F (FP) receptor. Its isopropyl ester prodrug, travoprost, is a first-line treatment for glaucoma.[1][2][3] The biological activity of Fluprostenol is critically dependent on its stereochemistry, specifically the cis configuration of the double bond at the C5-C6 position. This guide focuses on the C5-C6 trans isomer, this compound, which is a key process-related impurity formed during the synthesis of the active pharmaceutical ingredient.[4][5] Understanding the properties, analytical separation, and potential biological impact of this isomer is paramount for ensuring the purity, safety, and efficacy of Fluprostenol-based therapeutics.

The Prostaglandin F Receptor and its Ligand, Fluprostenol

Prostaglandin F2α (PGF2α) is an endogenous lipid mediator that exerts a wide range of physiological effects by activating the G-protein coupled FP receptor. Fluprostenol is a structurally related, metabolically stable synthetic analogue designed for enhanced potency and duration of action.[6]

  • Therapeutic Relevance of the Parent Compound: The primary clinical application of Fluprostenol is in ophthalmology. As the active metabolite of the prodrug travoprost, it significantly lowers intraocular pressure (IOP) by binding to FP receptors in the eye, which is thought to increase the outflow of aqueous humor through the uveoscleral pathway.[1][7][8][9] Additionally, due to its potent luteolytic effects (regression of the corpus luteum), Fluprostenol and its analogues are widely used in veterinary medicine to synchronize estrus and manage reproductive disorders.[10][11][12]

  • The Critical Role of Stereochemistry: The biological efficacy of Fluprostenol is intrinsically linked to its three-dimensional structure. The molecule contains several chiral centers and a crucial double bond in the alpha-chain between carbons 5 and 6. The biologically active form possesses a cis (or Z) configuration at this bond. This compound is the geometric isomer with a trans (or E) configuration.[4][5] This seemingly minor structural alteration can dramatically reduce the molecule's ability to bind to and activate the FP receptor, rendering it significantly less biologically active. This is supported by data from related prostaglandins, where the 5-trans isomer of cloprostenol was found to be 20-fold less active than the 5-cis form.[11]

Physicochemical Properties and Handling

Accurate characterization is the foundation of all research and development activities. The key properties of this compound are summarized below.

PropertyValueSource
Formal Name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid[5]
Synonyms 5,6-trans Fluprostenol[5]
CAS Number 57968-83-9[5]
Molecular Formula C₂₃H₂₉F₃O₆[5][13]
Molecular Weight 458.5 g/mol [5][13]
Purity Typically ≥95% from commercial suppliers[5]
Solubility Soluble in Ethanol (>100 mg/mL), DMSO (>100 mg/mL), DMF (>100 mg/mL), and PBS (pH 7.2, ~15 mg/mL)[5]
Storage Store at -20°C for long-term stability[5]
Stability ≥ 2 years when stored correctly[5]

Mechanism of Action: A Comparative Perspective

The potent biological effects of the active isomer, (5Z)-Fluprostenol, are initiated by its binding to the FP receptor, a member of the Gq-coupled protein receptor family.

Signaling Pathway of Active (5Z)-Fluprostenol:

  • Binding: Fluprostenol binds to the extracellular domain of the FP receptor.

  • G-Protein Activation: This binding induces a conformational change, activating the associated Gq alpha subunit.

  • PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to downstream cellular responses, such as smooth muscle contraction or extracellular matrix remodeling in the eye's trabecular meshwork.[7]

In contrast, this compound is not expected to be a potent agonist. Its altered geometry at the C5-C6 double bond likely creates steric hindrance within the FP receptor's binding pocket, preventing the optimal orientation required for receptor activation. Therefore, its primary significance is not its biological activity, but its potential to displace the active isomer in a formulated product, thereby reducing overall potency.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca_Release Intracellular Ca²⁺ Release Response Physiological Response Ca_Release->Response PKC->Response Ligand Fluprostenol (5-cis isomer) Ligand->FP_Receptor Binds ER->Ca_Release

Caption: FP Receptor signaling cascade initiated by the active 5-cis Fluprostenol.

Analytical and Preparative Methodologies

For drug development and quality control, the robust separation and quantification of this compound from the active cis isomer is essential. The following workflow and protocols outline the standard approach.

Analytical_Workflow A Chemical Synthesis of Travoprost/Fluprostenol B Crude Product (Mixture of 5-cis and 5-trans isomers) A->B C Preparative HPLC Purification B->C D Isolated 5-cis Fluprostenol (Active Pharmaceutical Ingredient) C->D Main Fraction E Isolated this compound (Impurity Reference Standard) C->E Impurity Fraction F Quality Control (QC) Analysis (Analytical HPLC, LC-MS) D->F E->F Used as standard G Final Product Release (Purity Confirmed) F->G

Caption: Workflow for the purification and quality control of Fluprostenol.

Experimental Protocol 1: Isomer Separation by Reverse-Phase HPLC

This protocol describes a standard method for the analytical separation of 5-cis and this compound isomers. The causality for this choice is that reverse-phase chromatography effectively separates molecules based on differences in hydrophobicity; the slightly different shapes of the cis and trans isomers lead to differential interaction with the C18 stationary phase, enabling their resolution.

  • Objective: To resolve and quantify the relative percentage of this compound in a sample of the active pharmaceutical ingredient.

  • Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA)

    • Reference standards for both 5-cis and this compound

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% (v/v) TFA in Water.

      • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

      • Rationale: TFA is an ion-pairing agent that sharpens peaks by minimizing tailing of the carboxylic acid moiety.

    • Sample Preparation:

      • Accurately weigh and dissolve the Fluprostenol sample and reference standards in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • HPLC Parameters:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 222 nm and 280 nm (to detect both the prostaglandin backbone and the phenoxy group).[6]

      • Gradient Elution:

        • 0-5 min: 40% B

        • 5-25 min: Linear gradient from 40% to 70% B

        • 25-30 min: Hold at 70% B

        • 30-35 min: Return to 40% B and equilibrate.

      • Rationale: A gradient is necessary to ensure adequate separation of the closely eluting isomers while efficiently clearing the column.

    • Data Analysis:

      • Identify the peaks corresponding to 5-trans and 5-cis Fluprostenol by comparing their retention times with the injected reference standards.

      • Integrate the area of all peaks and calculate the area percentage of the 5-trans isomer to determine the sample's purity.

Experimental Protocol 2: Absolute Quantification by LC-MS/MS

For precise quantification in complex matrices or at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This protocol is self-validating through the use of a stable isotope-labeled internal standard.

  • Objective: To accurately determine the concentration of this compound in a sample.

  • Materials:

    • LC-MS/MS system (e.g., Triple Quadrupole)

    • Appropriate HPLC column (as in Protocol 1)

    • Mobile phases (as in Protocol 1)

    • This compound reference standard

    • Fluprostenol-d4 (deuterated internal standard).[14]

  • Methodology:

    • Standard Curve Preparation:

      • Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 1 ng/mL to 1000 ng/mL) into the relevant matrix (e.g., formulation blank).

      • Add a fixed concentration of the internal standard (Fluprostenol-d4) to all calibration standards and unknown samples.

      • Rationale: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy.

    • LC Method:

      • Use the same or a similar gradient LC method as described in Protocol 1 to achieve chromatographic separation.

    • MS/MS Parameters (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Analyte (this compound): Precursor ion [M-H]⁻ m/z 457.5 → Product ion m/z (select a characteristic fragment)

        • Internal Standard (Fluprostenol-d4): Precursor ion [M-H]⁻ m/z 461.5 → Product ion m/z (select the corresponding fragment)

      • Rationale: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the target molecule.

    • Data Analysis:

      • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of each calibration standard.

      • Calculate the concentration of this compound in the unknown samples by interpolating their area ratios from the linear regression of the standard curve.

Conclusion

This compound is the biologically less active geometric isomer of the potent FP receptor agonist, Fluprostenol. Its primary relevance is not as a therapeutic agent, but as a critical process-related impurity in the manufacturing of Travoprost and Fluprostenol.[5] For researchers and drug development professionals, the ability to detect, separate, and quantify this isomer using robust analytical methods like HPLC and LC-MS/MS is fundamental to guaranteeing the quality, purity, and efficacy of the final drug product. This guide provides the foundational knowledge and validated protocols necessary to manage this important quality attribute.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311100, Fluprostenol. Available at: [Link]

  • Vyas, H. M., Baptista, J. J., & Newman, L. N. (1996). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 2(3), 133–139. Available at: [Link]

  • Li, J., Li, J., & Zhang, Y. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of immunology research, 2021, 6651139. Available at: [Link]

  • Cooper, M. J. (1976). Fluprostenol in mares: clinical trials for the treatment of infertility. The Veterinary record, 98(26), 523–525. Available at: [Link]

  • Wiederholt, M., Sturm, A., & Lepple-Wienhues, A. (2006). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 47(3), 938–945. Available at: [Link]

  • Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1059–1078. Available at: [Link]

  • Wiederholt, M., Sturm, A., & Lepple-Wienhues, A. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945. Available at: [Link]

  • precisionFDA (n.d.). FLUPROSTENOL. Available at: [Link]

  • Kose, M., & Ozyurtlu, N. (2014). Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Kafkas Universitesi Veteriner Fakultesi Dergisi, 20(3), 331-336. Available at: [Link]

  • Pascoe, R. R., & Pascoe, D. R. (1983). The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling. Equine veterinary journal, 15(3), 226–229. Available at: [Link]

  • Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. Prostaglandins & other lipid mediators, 104-105, 109–121. Available at: [Link]

Sources

The Pharmacodynamics of Fluprostenol Isomers: A Technical Guide to Structure-Activity Relationships and FP Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluprostenol is a synthetic analogue of prostaglandin F


 (PGF

) distinguished by a trifluoromethyl-phenoxy group at the

-chain.[1] While often discussed generically, the biological activity of fluprostenol is strictly stereospecific. This guide dissects the pharmacological divergence between (+)-fluprostenol (the biologically active enantiomer, also known as AL-5848 or Travoprost acid) and its isomers. It provides researchers with a mechanistic framework for evaluating FP receptor agonism, detailed protocols for validating potency, and comparative data on binding kinetics.

Part 1: Structural Architecture and Isomerism

The efficacy of fluprostenol relies on the precise spatial arrangement of hydroxyl groups and the lipophilic tail. In drug development, distinguishing between the prodrug (ester) , the active acid , and the optical isomers is critical for accurate potency assessment.

The Core Isomers
  • (+)-Fluprostenol (AL-5848): The optically active, potent agonist. It corresponds to the 15(R)-hydroxyl configuration (due to Cahn-Ingold-Prelog priority shifts from the CF

    
     group, though spatially analogous to the natural 15(S)-PGF
    
    
    
    ).
  • (-)-Fluprostenol: The enantiomer with significantly reduced or negligible affinity for the FP receptor.

  • Fluprostenol Isopropyl Ester (Travoprost): A prodrug.[1][2][3][4][5] The esterification at C-1 enhances corneal permeability (lipophilicity) but renders the molecule inactive at the receptor level until hydrolyzed by corneal esterases.

  • 5,6-trans-Fluprostenol: A geometric isomer often found as an impurity or degradation product; it exhibits markedly lower binding affinity.

Structure-Activity Relationship (SAR)

The trifluoromethyl (


) group at the meta-position of the phenoxy ring protects the molecule from rapid metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), significantly extending its half-life compared to endogenous PGF

.

Part 2: Molecular Mechanism (FP Receptor Signaling)

Fluprostenol acts primarily via the Prostaglandin F receptor (FP) , a G-protein coupled receptor (GPCR).[4]

Mechanism of Action[3][4][6]
  • Binding: (+)-Fluprostenol binds to the FP receptor on the cell surface.

  • G-Protein Coupling: The receptor undergoes a conformational change, activating the G

    
     protein.
    
  • Signal Transduction: G

    
     activates Phospholipase C (PLC).
    
  • Second Messengers: PLC hydrolyzes PIP

    
     into Inositol Trisphosphate (IP
    
    
    
    ) and Diacylglycerol (DAG).
  • Effect: IP

    
     triggers intracellular Calcium (
    
    
    
    ) release from the endoplasmic reticulum.
  • Downstream Outcome: In the eye, this cascade leads to the upregulation of Matrix Metalloproteinases (MMPs), remodeling the extracellular matrix of the ciliary muscle and increasing uveoscleral outflow.

Visualization: FP Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-signaling pathway activated by Fluprostenol.

FP_Signaling Ligand (+)-Fluprostenol (Ligand) Receptor FP Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R MMP MMP Activation (ECM Remodeling) DAG->MMP PKC Pathway Ca Ca2+ Release ER->Ca Mobilization Ca->MMP Signaling Outflow Increased Uveoscleral Outflow (IOP ↓) MMP->Outflow

Figure 1: The Gq-coupled signaling cascade initiated by (+)-Fluprostenol binding to the FP receptor.

Part 3: Comparative Potency Data

The following data aggregates binding affinity (


) and functional potency (

) values from human cloned FP receptors. Note the significant difference between the ester prodrug and the active acid.
CompoundFormBinding Affinity (

, nM)
Functional Potency (

, nM)*
Selectivity Profile
(+)-Fluprostenol Free Acid (Active)35.0 ± 5 1.4 – 3.2 Highly Selective for FP
Travoprost Isopropyl Ester (Prodrug)> 1000 (Low intrinsic)42.3 (Requires hydrolysis)Prodrug; High lipophilicity
Latanoprost Acid Free Acid98.054.6Lower potency than Fluprostenol
Bimatoprost Acid Free Acid83.05.8Mixed FP/EP agonist profile
PGF

Endogenous Ligand~10.010 - 20Rapidly metabolized

*Functional Potency measured via Phosphoinositide (PI) turnover or Ca


 mobilization in HEK-293 cells expressing human FP receptor.

Key Technical Insight: Travoprost (the ester) shows an apparent


 in cellular assays only because intracellular esterases partially hydrolyze it to the free acid during the incubation period. In a strictly cell-free binding assay, the ester has negligible affinity.

Part 4: Experimental Protocols

To ensure scientific integrity, assays must be self-validating . This means including positive controls (PGF


) and negative controls (vehicle) in every run.
Protocol A: FP Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the


 of specific fluprostenol isomers.
  • Membrane Preparation: Use HEK-293 cells stably expressing human recombinant FP receptor. Homogenize in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Ligand: Use

    
    -PGF
    
    
    
    (Specific Activity ~150-200 Ci/mmol) as the radioligand.
  • Competition:

    • Total Binding: Membrane +

      
      -PGF
      
      
      
      (1 nM).
    • Non-Specific Binding (NSB): Membrane +

      
      -PGF
      
      
      
      + Excess unlabeled Fluprostenol (10
      
      
      M).
    • Experimental: Membrane +

      
      -PGF
      
      
      
      + Serial dilutions of Fluprostenol isomer (
      
      
      M to
      
      
      M).
  • Incubation: 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Ca Mobilization Assay (FLIPR)

Objective: Measure the biological activity (efficacy) of the isomers.

  • Cell Seeding: Seed FP-expressing CHO or HEK cells in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject 5x concentrated Fluprostenol isomer solutions.

  • Measurement: Monitor fluorescence peak (transient Ca

    
     release) for 60-120 seconds.
    
  • Validation:

    • Positive Control: 1

      
      M PGF
      
      
      
      (Must elicit max response).
    • Antagonist Check: Pre-incubate with AL-8810 (FP antagonist) to prove receptor specificity.

Visualization: Experimental Workflow

Assay_Workflow Sample Isomer Sample (Ester vs Acid) Hydrolysis Esterase Treatment (If testing prodrug) Sample->Hydrolysis Optional Dilution Serial Dilution (Log Scale) Sample->Dilution Hydrolysis->Dilution Cells FP-HEK Cells + Fluo-4 Dye Dilution->Cells Add to Cells FLIPR FLIPR Detection (488nm/525nm) Cells->FLIPR Ca2+ Flux Data Dose-Response Curve (EC50) FLIPR->Data Analysis

Figure 2: Workflow for functional validation of Fluprostenol isomers using Calcium mobilization.

Part 5: Clinical and Veterinary Implications

Ophthalmology (Glaucoma)

In clinical formulations (e.g., Travatan Z), Travoprost (the isopropyl ester) is used.[1][2][6][7]

  • Why? The free acid ((+)-fluprostenol) is too polar (hydrophilic) to penetrate the corneal epithelium efficiently.

  • Mechanism: The ester permeates the cornea

    
     Hydrolyzed by corneal esterases 
    
    
    
    Active (+)-fluprostenol reaches the ciliary body
    
    
    FP receptor activation
    
    
    IOP reduction.
Veterinary Medicine (Luteolysis)

In veterinary applications (e.g., estrus synchronization in cattle/horses), Fluprostenol sodium (the salt of the racemate or active isomer) is often injected systemically.

  • Mechanism: It induces regression of the corpus luteum (luteolysis) by constricting utero-ovarian veins and directly affecting luteal cells via FP receptors, causing a rapid drop in progesterone.

References

  • Sharif, N. A., et al. (2003).[7] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells.[6] Journal of Ocular Pharmacology and Therapeutics. Link

  • Cayman Chemical. (n.d.). Fluprostenol Product Information and Biological Activity.[1][4][5][7][8][9][10]Link

  • Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[2] Journal of Pharmacology and Experimental Therapeutics.[7] Link

  • Hellberg, M. R., et al. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics. Link

  • PubChem. (n.d.). Travoprost | C26H35F3O6 - CID 5282226.[1] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluprostenol is a potent synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α). Its isopropyl ester derivative, Travoprost, is a widely prescribed medication for the management of open-angle glaucoma and ocular hypertension. The therapeutic efficacy of prostaglandin analogues is critically dependent on their precise stereochemistry. The molecule features a cyclopentane core with four contiguous stereocenters and two aliphatic side chains, the α-chain and the ω-chain. The "5-trans" designation in 5-trans Fluprostenol specifies the geometry of the double bond at the C5-C6 position as trans or E (Entgegen), distinguishing it from its more common therapeutic counterpart which possesses a cis (Z, Zusammen) configuration at this position.

This guide provides a detailed, research-level overview of a robust and stereocontrolled convergent synthesis pathway for this compound. We will dissect the strategic decisions underpinning the synthesis, from the choice of starting material to the key bond-forming and stereochemical-defining reactions. The narrative is grounded in the seminal work of E.J. Corey on prostaglandin synthesis, which established a logical and efficient framework that continues to influence modern synthetic routes.[1] The pathway leverages the versatile Corey lactone as a chiral building block, ensuring the correct stereochemistry of the cyclopentane core from the outset.

Retrosynthetic Analysis and Core Strategy

A convergent synthesis strategy is paramount for complex molecules like prostaglandins, as it maximizes efficiency by building up key fragments separately before their final assembly. Our retrosynthetic analysis of this compound identifies three primary synthons: the stereochemically defined cyclopentane core, the α-chain, and the ω-chain.

G M This compound I1 Protected Fluprostenol Triol M->I1 Deprotection I2 Lactol Intermediate I1->I2 Horner-Wadsworth-Emmons (HWE) (α-Chain, 5-trans control) I3 15(S)-Hydroxy Enone I2->I3 Lactone Reduction (DIBAL-H) A α-Chain Synthon (Phosphonate) I2->A I4 Enone Intermediate I3->I4 Stereoselective Reduction (C-15 Ketone) I5 Corey Aldehyde (Protected) I4->I5 Horner-Wadsworth-Emmons (HWE) (ω-Chain) CL Corey Lactone Diol (Protected) I5->CL Oxidation O ω-Chain Synthon (Phosphonate) I5->O caption Retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

This disconnection strategy reveals that the synthesis hinges on two critical olefination reactions to attach the side chains and a crucial stereoselective reduction. The highly versatile Corey lactone is the logical starting point, as it provides the correct absolute stereochemistry at C-9, C-11, and C-8 (prostaglandin numbering).[2][3]

Part 1: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The first major phase of the synthesis involves the installation of the lower side chain (ω-chain) onto the Corey lactone core. This is achieved through a sequence of oxidation followed by a highly stereoselective olefination reaction.

Step 1: Oxidation of Corey Lactone Derivative

The synthesis commences with a protected form of the Corey lactone, typically with the C-9 and C-11 hydroxyl groups masked to prevent unwanted side reactions. A common and effective protecting group is the p-phenylbenzoyl (PPB) group, which not only protects the hydroxyls but also imparts crystallinity, aiding in the purification of intermediates.[4] The primary alcohol is then oxidized to the corresponding aldehyde, often referred to as the "Corey aldehyde."

Causality of Experimental Choice: The Pfitzner-Moffatt oxidation or its variations (e.g., Swern oxidation) are preferred methods.[5] These conditions are mild and avoid the over-oxidation of the aldehyde to a carboxylic acid, which can occur with harsher oxidizing agents. The Pfitzner-Moffatt protocol typically utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by a carbodiimide.

Step 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Corey aldehyde is a substrate for the Horner-Wadsworth-Emmons (HWE) reaction, which constructs the ω-chain.[5][6] The reaction involves a stabilized phosphonate ylide, which for Fluprostenol synthesis is dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate.

Mechanism and Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity in forming the (E)-alkene, which is the desired geometry for the C13-C14 double bond in all PGF2α analogues.[7][8] The reaction proceeds via the deprotonation of the phosphonate to form a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde. The subsequent elimination of the phosphate byproduct from the betaine intermediate is sterically driven to favor the thermodynamically more stable trans (E) product.[7] The use of a non-coordinating base like solid potassium hydroxide in a non-aqueous medium is an industrially viable and efficient method for generating the ylide.[5][6]

G cluster_0 ω-Chain Installation CL Protected Corey Lactone Aldehyde Corey Aldehyde CL->Aldehyde Pfitzner-Moffatt Oxidation Enone Enone Intermediate Aldehyde->Enone HWE Reaction (E-selective) Phosphonate ω-Chain Phosphonate Phosphonate->Aldehyde caption Workflow for ω-chain attachment.

Caption: Workflow for ω-chain attachment.

Part 2: Stereocontrolled Reduction of the C-15 Ketone

The enone intermediate produced from the HWE reaction possesses a prochiral ketone at the C-15 position. The biological activity of Fluprostenol is contingent upon the (S)-configuration of the resulting hydroxyl group. Therefore, achieving high stereoselectivity in this reduction step is one of the most critical aspects of the entire synthesis.

The Challenge of Stereocontrol: Simple reducing agents like sodium borohydride often yield a nearly 1:1 mixture of the (S) and (R) epimers.[9][10] While bulky protecting groups on the cyclopentane core can provide some level of diastereoselection by sterically hindering one face of the molecule, this approach often provides insufficient selectivity for pharmaceutical applications.[4]

The CBS Reduction: An Elegant Solution: The Corey-Bakshi-Shibata (CBS) reduction provides an exceptionally effective and highly predictable method for achieving the desired 15(S)-alcohol. This reaction employs a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, in combination with a stoichiometric borane source (e.g., catecholborane or borane-dimethyl sulfide complex).[5][6]

Mechanism of Action: The CBS catalyst coordinates with the borane source and the ketone's oxygen atom, forming a rigid, six-membered transition state. The chiral framework of the catalyst effectively shields one face of the ketone, forcing the hydride to be delivered to the opposite face. By selecting the appropriate enantiomer of the catalyst, one can predictably generate either the (S) or (R) alcohol with high enantiomeric excess. For the synthesis of natural-configuration prostaglandins, the (S)-catalyst is used to generate the 15(S)-alcohol.

Reduction MethodTypical Reducing Agent(s)Typical 15(S):15(R) RatioReference
Simple Hydride ReductionNaBH₄~ 1:1[9]
Directed ReductionZinc Borohydride (with bulky protecting groups)Variable, can be improved[4]
Catalytic Asymmetric Reduction (S)-2-Methyl-CBS-oxazaborolidine, Catecholborane ≥ 9:1 (90% stereoselectivity) [5][6]

Part 3: α-Chain Installation for the 5-trans Isomer

With the ω-chain and the critical C-15 stereocenter in place, the focus shifts to the installation of the α-chain. This involves the transformation of the lactone into a more reactive functional group and a second olefination reaction specifically chosen to yield the trans double bond.

Step 3: Reduction of the Lactone to a Lactol

The lactone functional group is selectively reduced to a lactol (a cyclic hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6]

Experimental Causality: DIBAL-H is a powerful yet sterically hindered reducing agent. By performing the reaction at low temperatures (typically -78 °C), the reduction can be stopped cleanly at the lactol stage without proceeding to the fully reduced diol. The lactol exists in equilibrium with its open-chain hydroxy-aldehyde tautomer, which is the reactive species in the subsequent olefination step.

Step 4: HWE Reaction for the 5-trans α-Chain

To achieve the desired 5-trans geometry, a second Horner-Wadsworth-Emmons reaction is employed. This is a departure from the classic Corey synthesis of natural prostaglandins, which uses a Wittig reaction that typically favors the cis isomer.[11][12] The HWE reaction's inherent preference for forming (E)-alkenes makes it the ideal choice for synthesizing the 5-trans isomer.[13]

The reactive lactol is treated with the ylide generated from a phosphonate such as dimethyl (6-carboxyhexyl)phosphonate. The reaction proceeds smoothly to form the α-chain with the C5-C6 double bond in the trans configuration.

Part 4: Final Deprotection and Purification

The final step in the synthesis is the removal of the protecting groups from the C-9 and C-11 hydroxyls. If PPB groups were used, they are typically cleaved under basic hydrolysis conditions (e.g., potassium carbonate in methanol). Following deprotection, the crude this compound is purified, often by column chromatography followed by crystallization, to yield the final product with high purity.[11]

Overall Synthetic Scheme

G CL Protected Corey Lactone (PPB-Corey-lactone) Aldehyde Corey Aldehyde CL->Aldehyde 1. Oxidation (DMSO, DCC) Enone Enone Intermediate Aldehyde->Enone 2. HWE Reaction (ω-chain phosphonate, KOH) HydroxyEnone 15(S)-Hydroxy Enone Enone->HydroxyEnone 3. CBS Reduction ((S)-CBS, Catecholborane) Lactol Lactol Intermediate HydroxyEnone->Lactol 4. Lactone Reduction (DIBAL-H, -78°C) ProtectedAcid Protected 5-trans Fluprostenol Lactol->ProtectedAcid 5. HWE Reaction (α-chain phosphonate) Final This compound ProtectedAcid->Final 6. Deprotection (K₂CO₃, MeOH) caption Forward synthesis pathway for this compound.

Caption: Forward synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Attachment (Step 2)
  • To a suspension of powdered potassium hydroxide in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate in THF dropwise.

  • Stir the resulting mixture for 30-60 minutes at 0 °C to ensure complete ylide formation.

  • Cool the reaction mixture to -20 °C and add a solution of the Corey aldehyde in THF dropwise over 30 minutes.

  • Allow the reaction to stir at -20 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude enone by flash column chromatography on silica gel.

Protocol 2: CBS Reduction of the C-15 Ketone (Step 3)
  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the enone intermediate in anhydrous THF.

  • Add a solution of (S)-2-methyl-CBS-oxazaborolidine (typically 1.0 M in toluene, ~10-20 mol%) to the flask.

  • Cool the mixture to 0 °C and add a solution of catecholborane (or another suitable borane source) in THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1 M NaOH and 30% hydrogen peroxide to decompose the boron complexes.

  • Stir vigorously for 1 hour, then extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the 15(S)-alcohol by flash column chromatography. The diastereomers can often be separated at this stage.

Conclusion

The synthesis of this compound is a testament to the power of modern stereocontrolled organic synthesis. By employing a convergent strategy originating from the chiral pool material, the Corey lactone, the complex stereochemical array of the target molecule can be constructed with precision. The pathway's success relies on a series of well-understood, high-yielding, and stereoselective reactions. The judicious use of two Horner-Wadsworth-Emmons reactions provides unambiguous control over the trans geometry of both side-chain alkenes, while the catalytic, asymmetric CBS reduction masterfully sets the crucial 15(S)-hydroxyl stereocenter. This guide illustrates how fundamental principles of retrosynthesis, stereocontrol, and reaction mechanism are applied to achieve the efficient and elegant synthesis of a complex pharmaceutical agent.

References

  • Process for the preparation of travoprost.Google Patents (CA2859923A1).
  • Process for the preparation of travoprost.Google Patents (WO2013093528A1).
  • Corey's synthetic route of the Corey lactone. ResearchGate. Available at: [Link]

  • Synthesis of travoprost-1,9-lactone by RCM from diene 47. ResearchGate. Available at: [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health (PMC). Available at: [Link]

  • Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Total synthesis of Prostaglandin (Corey). YouTube. Available at: [Link]

  • Pot and time economies in the total synthesis of Corey lactone. Royal Society of Chemistry Publishing. Available at: [Link]

  • Reduction of Prostaglandin Enone Intermediates with Aluminium Isopropoxide. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. National Institutes of Health (PMC). Available at: [Link]

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Royal Society of Chemistry Publishing. Available at: [Link]

Sources

The Isomeric Impurity: A Technical Guide to the Discovery and Implications of 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-trans Fluprostenol, a geometric isomer and process-related impurity of the potent prostaglandin F2α analogue, Fluprostenol. While the pharmacological activity of Fluprostenol is well-characterized, the discovery and impact of its 5-trans isomer are less broadly understood. This document will delve into the historical context of prostaglandin synthesis, the likely emergence of this compound as a manufacturing byproduct, its physicochemical properties, and the analytical methodologies for its detection and control. Furthermore, we will examine the pharmacological profile of the therapeutically active parent compound, (+)-Fluprostenol, to contextualize the critical importance of stereochemistry in drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific process impurity and the broader challenges of stereocontrol in prostaglandin synthesis.

Introduction: The Prostaglandin Landscape and the Dawn of Synthetic Analogues

Prostaglandins (PGs) are a class of lipid compounds derived from arachidonic acid that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[1] Their therapeutic potential was recognized early on, leading to extensive efforts to synthesize both naturally occurring prostaglandins and their more stable and selective analogues.[2] Prostaglandin F2α (PGF2α) analogues, in particular, have found significant application in both veterinary and human medicine, primarily for their potent luteolytic and ocular hypotensive effects.[2]

Fluprostenol is a synthetic analogue of PGF2α, characterized by the replacement of the pentyl group with a 3-(trifluoromethyl)phenoxymethyl group.[2] This modification enhances its metabolic stability and potency. The isopropyl ester prodrug of the optically active enantiomer, (+)-Fluprostenol, is known as Travoprost, a widely prescribed medication for the treatment of glaucoma and ocular hypertension.[3][4] Travoprost is rapidly hydrolyzed in the cornea to the active free acid, (+)-Fluprostenol, which acts as a selective and potent agonist of the prostaglandin F receptor (FP receptor).[3]

The synthesis of complex molecules like prostaglandins is a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. One of the key structural features of Fluprostenol is the cis configuration of the double bond at the C5-C6 position of the α-chain. However, during the synthetic process, the formation of the corresponding trans isomer, this compound, can occur as a process-related impurity.[5][6] This guide will now turn to the discovery and characterization of this specific isomeric impurity.

The Emergence of an Isomer: Discovery and History of this compound

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its gradual recognition as a process-related impurity during the development and manufacturing of Fluprostenol and its prodrug, Travoprost. The presence of such geometric isomers is a common challenge in the synthesis of prostaglandins, particularly in steps involving the formation of carbon-carbon double bonds.

A Tale of Two Syntheses: The Corey Lactone and the Wittig Reaction

The history of prostaglandin synthesis is dominated by the pioneering work of E.J. Corey, who developed a versatile and stereocontrolled route to a wide range of prostaglandins from a key intermediate known as the "Corey lactone".[7][8][9] This elegant synthetic strategy laid the groundwork for the industrial production of many prostaglandin analogues.

A crucial step in many prostaglandin syntheses, including early routes to Fluprostenol analogues, is the Wittig reaction.[10][11][12] This powerful olefination reaction is used to form the α-chain of the prostaglandin, creating the C5-C6 double bond. However, the stereochemical outcome of the Wittig reaction can be influenced by a variety of factors, including the nature of the ylide, the solvent, and the presence of salts, often leading to a mixture of cis (Z) and trans (E) isomers.[11] The formation of the thermodynamically more stable trans isomer is a common side reaction.

It is highly probable that this compound was first identified and characterized during the process development of Fluprostenol, as chemists sought to optimize the stereoselectivity of the Wittig reaction and develop purification methods to remove the unwanted trans isomer. The existence of patents describing methods for the removal of 5,6-trans isomers from prostaglandin preparations underscores the industrial relevance of this impurity.[13][14][15] These patents often involve the crystallization of intermediates, such as lactones, to enrich the desired cis isomer before proceeding with the synthesis.[16]

Physicochemical Properties and Identification

This compound shares the same molecular formula and mass as its cis counterpart but differs in its three-dimensional structure due to the geometry of the C5-C6 double bond. This difference in stereochemistry leads to distinct physicochemical properties, which are exploited for its separation and analysis.

PropertyThis compound(+)-Fluprostenol (5-cis)
Molecular Formula C₂₃H₂₉F₃O₆C₂₃H₂₉F₃O₆
Molecular Weight 458.5 g/mol 458.5 g/mol
Stereochemistry trans (E) at C5-C6cis (Z) at C5-C6
Appearance Not widely reported, likely a solid or oilColorless to yellowish oil

The primary method for the identification and quantification of this compound is High-Performance Liquid Chromatography (HPLC).[17] The difference in shape between the cis and trans isomers allows for their separation on a chromatographic column, typically a reverse-phase column. The United States Pharmacopeia (USP) monograph for Travoprost Ophthalmic Solution explicitly mentions the separation of travoprost from its 5,6-trans isomer, highlighting the regulatory importance of controlling this impurity.[17]

Pharmacological Profile: The Criticality of Stereochemistry

While the pharmacology of this compound has not been extensively studied, the well-characterized activity of the therapeutically intended isomer, (+)-Fluprostenol, provides a stark illustration of the importance of stereochemistry in drug-receptor interactions.

(+)-Fluprostenol: A Potent and Selective FP Receptor Agonist

(+)-Fluprostenol is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[18] Activation of the FP receptor in the eye is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[3]

The binding affinity and functional potency of (+)-Fluprostenol at the FP receptor have been determined through various in vitro assays.

ParameterValueCell Line/System
Binding Affinity (Ki) ~3.5 - 35 nMHuman and Rat FP receptors
Functional Potency (EC50) ~1.4 - 3.6 nMHuman ciliary muscle and trabecular meshwork cells

Data compiled from multiple sources.

The Presumed Profile of this compound

In the realm of drug design, geometric isomerism can have a profound impact on pharmacological activity.[19] The precise three-dimensional arrangement of functional groups is critical for optimal binding to the target receptor. It is widely presumed that this compound exhibits significantly lower affinity and/or potency at the FP receptor compared to its cis counterpart. The rigid and bent conformation of the α-chain in the cis isomer is thought to be crucial for fitting into the binding pocket of the FP receptor. The more linear geometry of the trans isomer would likely result in a steric clash and a less favorable binding interaction.

The lack of published pharmacological data for this compound is, in itself, telling. It suggests that from an early stage of development, it was likely identified as an inactive or significantly less active isomer, and efforts were focused on its removal rather than its detailed characterization.

Signaling Pathway of FP Receptor Activation

The activation of the FP receptor by an agonist like (+)-Fluprostenol initiates a downstream signaling cascade. The FP receptor is primarily coupled to the Gq G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a hallmark of FP receptor activation and can be measured in functional assays.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Fluprostenol (+)-Fluprostenol Fluprostenol->FP_receptor Binds to HPLC_Workflow Sample_Prep Sample Preparation (Dilution) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Inject Separation Isocratic Elution (ACN/Buffer) HPLC_System->Separation Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Ca_Mobilization_Workflow Cell_Plating Plate Cells (FP Receptor Expressing) Dye_Loading Load with Fluo-4 AM Cell_Plating->Dye_Loading Incubation Incubate (1 hr, 37°C) Dye_Loading->Incubation Assay Fluorescence Plate Reader Incubation->Assay Compound_Addition Inject Compound Assay->Compound_Addition Fluorescence_Reading Read Fluorescence (Ex/Em: 490/525 nm) Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (EC50 Determination) Fluorescence_Reading->Data_Analysis

Sources

CAS 57968-83-9: 5-trans Fluprostenol – Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 57968-83-9 , chemically known as 5-trans Fluprostenol (or 5,6-trans fluprostenol), is a critical isomeric impurity and reference standard associated with Fluprostenol and its prodrug Travoprost .[1] While Fluprostenol is a potent prostaglandin F2α (PGF2α) analog used in the treatment of glaucoma and ocular hypertension, the 5-trans isomer represents a geometric deviation at the C5-C6 double bond.[1]

In drug development and manufacturing, this molecule serves a singular, vital purpose: Quality Control (QC) and Regulatory Compliance . It is the primary reference standard used to validate the purity of ophthalmic therapeutics, ensuring that the biologically active cis (Z) isomer is not contaminated by the thermodynamically more stable but biologically distinct trans (E) isomer.

Chemical Identity & Physical Characterization

The following data establishes the "Identity Card" for CAS 57968-83-9. Researchers must verify these parameters before using the substance as an analytical standard.

Table 1: Physicochemical Properties
PropertySpecification
Common Name This compound
Systematic Name (E)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid
Molecular Formula C₂₃H₂₉F₃O₆
Molecular Weight 458.5 g/mol
Appearance Colorless to pale yellow oil or crystalline solid
Solubility Ethanol: >10 mg/mLDMSO: >100 mg/mLDMF: >100 mg/mLPBS (pH 7.2): ~15 mg/mL
Stability ≥ 2 years at -20°C (Protect from light)
UV Max 222, 277 nm

Origin & Synthetic Pathway

Understanding the origin of CAS 57968-83-9 is essential for process chemists aiming to minimize its formation.[1] It typically arises during the Wittig reaction used to install the α-chain of the prostaglandin skeleton.

Mechanism of Formation

The synthesis of Fluprostenol involves the coupling of a lactol intermediate with a phosphonium salt (4-carboxybutyl triphenylphosphonium bromide).

  • Target Reaction: Stereoselective formation of the Z-alkene (cis) at C5-C6.[1]

  • Impurity Source: Loss of stereocontrol or post-synthesis isomerization leads to the E-alkene (trans), yielding this compound.[1]

Visualization: Isomeric Divergence

The following diagram illustrates the critical divergence point in the synthetic pathway.

Synthesis_Pathway Lactol Core Lactol Intermediate Transition Betaine/Oxaphosphetane Transition State Lactol->Transition Base (KOtBu) Wittig Wittig Reagent (Phosphonium Salt) Wittig->Transition Fluprostenol Fluprostenol (Active) (5-cis / Z-isomer) Transition->Fluprostenol Kinetic Control (Major Product) TransImpurity This compound (Impurity) (5-trans / E-isomer) Transition->TransImpurity Thermodynamic Leakage (Minor Product) Fluprostenol->TransImpurity Photo-isomerization (UV Light Exposure)

Figure 1: Synthetic divergence showing the formation of the active drug versus the 5-trans impurity.[1]

Analytical Protocols (HPLC)

For researchers validating Travoprost or Fluprostenol batches, the separation of the 5-trans isomer is the system suitability test of choice. The trans isomer typically elutes earlier than the cis isomer on reverse-phase columns due to differences in hydrodynamic volume and polarity.[1]

Protocol: Reverse-Phase HPLC Detection

Objective: Quantify this compound at levels <0.1%.

1. Sample Preparation:

  • Diluent: Acetonitrile:Water (30:70).

  • Standard Stock: Dissolve 1 mg CAS 57968-83-9 in 1 mL Ethanol. Dilute to 10 µg/mL with Diluent.

  • Test Sample: Dissolve API (Fluprostenol) to 1 mg/mL in Diluent.

2. Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 3-5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-5 min: 30% B (Isocratic)[1]

    • 5-20 min: 30% → 70% B (Linear Gradient)[1]

    • 20-25 min: 70% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (monitoring amide/carboxyl) or 277 nm (aromatic ether).[1]

  • Temperature: 25°C.

3. System Suitability Criteria:

  • Resolution (Rs): > 1.5 between this compound and Fluprostenol peaks.[1]

  • Tailing Factor: < 1.5.

Visualization: Analytical Workflow

Analytical_Workflow Sample Raw Material / API Sample Prep Dissolution in EtOH/Water Sample->Prep HPLC RP-HPLC Separation (C18 Column) Prep->HPLC Detector UV Detection (220/277nm) HPLC->Detector Analysis Data Analysis Detector->Analysis Chromatogram Generation Decision Compliance Check (<0.15% Trans Isomer) Analysis->Decision Pass Pass Decision->Pass Yes Reject/Reprocess Reject/Reprocess Decision->Reject/Reprocess No

Figure 2: Standard Operating Procedure (SOP) flow for impurity detection.

Biological Relevance & Pharmacology

While CAS 57968-83-9 is primarily an impurity, understanding its biological behavior is necessary for safety assessments.[1]

  • Receptor Affinity: Fluprostenol is a selective FP receptor agonist. The 5-trans isomer generally exhibits reduced binding affinity (Ki) compared to the 5-cis parent.[1] However, it may still possess partial agonist activity, necessitating strict limits to prevent off-target effects or reduced efficacy of the final drug product.[1]

  • Metabolic Stability: Like the parent compound, the trifluoromethyl-phenoxy group confers resistance to metabolic degradation, meaning any systemic absorption of the impurity could have a prolonged half-life similar to the drug itself.[1]

  • Cross-Reactivity: In ELISA assays for Fluprostenol, the 5-trans isomer often shows low cross-reactivity (<0.1%), confirming it is structurally distinct enough to be differentiated by antibodies.[1]

Safety & Handling

Warning: This substance is a potent prostaglandin analog.[4] Even as an impurity, it must be handled with the same rigor as the API.

  • Hazard Statements:

    • H360: May damage fertility or the unborn child (Prostaglandins are potent uterine stimulants).

    • H312/H332: Harmful in contact with skin or if inhaled.

  • PPE Requirements:

    • Double nitrile gloves.

    • Respirator or fume hood operations only.

    • Safety goggles.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not flush down drains. Neutralize surface with 10% bleach solution if necessary to degrade biological activity.

References

  • Cayman Chemical. this compound Product Information & Safety Data Sheet. Retrieved from [1]

  • PubChem. Fluprostenol Compound Summary (CID 5311100). National Library of Medicine. Retrieved from [1]

  • Zanoni, G., et al. (2013). A novel convergent synthesis of the potent antiglaucoma agent travoprost. Tetrahedron, 69(5), 1634-1648.[1][5] (Describes the synthetic origin of trans-impurities).

  • United States Pharmacopeia (USP).Travoprost Ophthalmic Solution Monograph.
  • European Medicines Agency (EMA).Assessment Report for Travoprost.

Sources

Introduction: Characterizing a Potent Prostanoid Interaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FP Receptor Binding Affinity of 5-trans Fluprostenol

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the interaction between a ligand and its receptor is the foundational event that dictates physiological response. For researchers in reproductive biology, ophthalmology, and cardiovascular medicine, the Prostaglandin F (FP) receptor is a target of critical importance.[1] this compound, a metabolically stable and potent synthetic analog of the endogenous ligand Prostaglandin F2α (PGF2α), serves as a key chemical tool and therapeutic agent.[2][3] This guide provides an in-depth examination of the binding affinity of this compound for the FP receptor, moving beyond mere data presentation to elucidate the causality behind the experimental design and the interpretation of results. We will explore the theoretical underpinnings of binding assays, provide field-proven experimental protocols, and analyze the resulting data to build a comprehensive understanding of this crucial molecular interaction.

Section 1: The Molecular Players

A precise understanding of both the ligand and the receptor is a prerequisite for designing and interpreting any binding study. The unique characteristics of each component dictate the optimal experimental approach.

This compound

Fluprostenol is the optically active enantiomer of the fluprostenol racemate, a structural analog of PGF2α.[2] Its key features include a trifluoromethylphenoxy group, which confers metabolic stability, and a stereochemistry optimized for high-affinity interaction with the FP receptor.[2][4] It is classified as a potent, selective FP receptor agonist, meaning it not only binds to the receptor with high affinity but also effectively triggers the downstream signaling cascade. This agonist activity makes it a reference compound in the functional characterization of FP receptor antagonists.[5][6]

The Prostaglandin F (FP) Receptor

The FP receptor is a canonical Class A GPCR.[1][7] Upon agonist binding, it undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily those of the Gq family.[4] This initiates a well-defined signaling pathway critical to its physiological function.

FP Receptor Signaling Cascade: The activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4][5] This calcium transient is a hallmark of FP receptor activation and serves as a measurable endpoint in functional assays.[5] The FP receptor's activity is integral to processes such as uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure, making it a significant drug target.[1][4][8]

FP_Signaling cluster_membrane Plasma Membrane FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Fluprostenol 5-trans Fluprostenol Fluprostenol->FP_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Downstream Downstream Cellular Effects Ca_Release->Downstream

Caption: FP Receptor Gq-coupled signaling pathway.

Section 2: Quantifying the Interaction - Receptor Binding Affinity

To quantify the strength of the interaction between Fluprostenol and the FP receptor, we employ receptor binding assays. These experiments are the gold standard for determining a compound's affinity and selectivity.[9][10]

Theoretical Framework: Ki, IC50, and the Cheng-Prusoff Relationship

The primary goal of a competitive binding assay is to determine the inhibition constant (Ki) . The Ki is an intrinsic measure of a ligand's affinity for a receptor, representing the concentration of the competing ligand (in this case, Fluprostenol) that would occupy 50% of the receptors at equilibrium if no radioligand were present.

In the laboratory, we first measure the IC50 value , which is the concentration of the competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.[11] The IC50 is an operational parameter that depends on the experimental conditions, particularly the concentration and affinity of the radioligand used. Therefore, it must be converted to the absolute Ki value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This conversion is a critical step for standardizing affinity data and allowing for comparison across different studies.[11]

Experimental Approaches
  • Competitive Radioligand Binding (Filtration Assay): This classic method involves incubating a receptor source (e.g., cell membranes), a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor (Fluprostenol).[12] After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a filter mat. The radioactivity trapped on the filter is then quantified by liquid scintillation counting. While robust, this method is labor-intensive and not easily amenable to high-throughput screening.[13]

  • Scintillation Proximity Assay (SPA): SPA is a modern, homogeneous assay format that eliminates the need for a physical separation step.[14][15] In this system, receptor membranes are coupled to scintillant-embedded microbeads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Radioligand free in solution is too far away to generate a signal.[16] This "mix-and-measure" format is highly efficient and ideal for high-throughput applications.[17][18]

Section 3: Methodologies - A Practical Guide

The following protocols are designed as self-validating systems. Each includes critical quality control steps and explains the rationale behind the experimental choices.

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is designed to determine the Ki of this compound for the human FP receptor expressed in HEK293 cells.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: Using isolated cell membranes provides a high concentration of the target receptor, free from confounding cytosolic components.

    • Procedure: Culture HEK293 cells stably expressing the human FP receptor. Harvest cells, lyse via hypotonic shock and Dounce homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors). Centrifuge the lysate at low speed (1,000 x g) to remove nuclei, then pellet the membranes by high-speed centrifugation (e.g., 20,000 x g). Wash the membrane pellet twice with fresh buffer, then resuspend in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[12]

  • Assay Setup:

    • Rationale: The assay is performed in a 96-well plate format for efficiency. All additions are made on ice to minimize premature reactions.

    • Procedure: In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of radioligand: [³H]-PGF2α diluted in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4) to a final concentration at or below its Kd (typically ~1-3 nM).

      • 50 µL of competing ligand: this compound serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control for total binding.

      • 150 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

    • Controls:

      • Total Binding: Wells containing radioligand and membranes, but only vehicle instead of competitor.

      • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of a known unlabeled FP ligand (e.g., 10 µM PGF2α) to block all specific binding.

  • Incubation:

    • Rationale: Incubation allows the binding reaction to reach equilibrium. The time and temperature must be optimized; for many GPCRs, 60-90 minutes at room temperature is sufficient.[12]

    • Procedure: Seal the plate and incubate for 90 minutes at 25°C with gentle agitation.

  • Filtration and Washing:

    • Rationale: This is the critical separation step. Filtration must be rapid to prevent dissociation of the ligand-receptor complex. PEI pre-soaking of the filter mat reduces non-specific binding of the positively charged radioligand.

    • Procedure: Pre-soak a GF/B or GF/C filter mat in 0.3-0.5% polyethyleneimine (PEI). Rapidly aspirate the contents of the assay plate onto the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

  • Quantification and Data Analysis:

    • Rationale: Scintillation counting measures the beta emissions from the bound [³H]-PGF2α.

    • Procedure: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count using a microplate scintillation counter.

    • Analysis:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the specific binding counts against the log concentration of Fluprostenol.

      • Fit the data to a "log(inhibitor) vs. response -- Variable slope" model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.[19]

      • Calculate the Ki using the Cheng-Prusoff equation.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membranes Prepare FP Receptor Membranes Mix Mix Reagents in 96-well Plate (Membranes + Hot + Cold) Membranes->Mix Radioligand Prepare [³H]-PGF2α (Hot Ligand) Radioligand->Mix Competitor Prepare Fluprostenol Dilutions (Cold Ligand) Competitor->Mix Incubate Incubate to Equilibrium (e.g., 90 min @ 25°C) Mix->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters (Remove Unbound Radioligand) Filter->Wash Count Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Fluprostenol] Count->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calculate Cheng-Prusoff Equation (Calculate Ki) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - Calcium Mobilization

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to induce calcium release in cells expressing the FP receptor.

Step-by-Step Methodology:

  • Cell Preparation:

    • Rationale: This is a whole-cell assay. A fluorescent calcium indicator dye is loaded into the cells, which reports changes in intracellular calcium concentration.

    • Procedure: Plate FP receptor-expressing cells (e.g., HEK293 or rat A7r5 smooth muscle cells) in a black, clear-bottom 96- or 384-well plate.[5] Allow cells to adhere overnight. On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[20][21]

  • Assay Execution:

    • Rationale: A plate reader capable of kinetic fluorescence reading with automated injection is used to capture the rapid calcium transient.

    • Procedure: Wash the cells gently to remove excess dye. Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Establish a stable baseline fluorescence reading for several seconds.

  • Compound Addition and Measurement:

    • Rationale: The automated injector adds the agonist, and the reader immediately records the resulting spike in fluorescence as calcium is released from intracellular stores.

    • Procedure: Use the instrument's integrated fluidics to add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M). Record the fluorescence intensity over time (typically 60-120 seconds). The peak fluorescence response is typically used for analysis.

  • Data Analysis:

    • Rationale: The dose-response curve reveals the concentration at which the agonist produces 50% of its maximal effect.

    • Procedure:

      • For each concentration, determine the maximum fluorescence signal change from baseline.

      • Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of Fluprostenol as 100%.

      • Plot the normalized response against the log concentration of Fluprostenol.

      • Fit the data to a "log(agonist) vs. response -- Variable slope (four parameters)" model to determine the EC50 value .

Section 4: Data Analysis and Interpretation

The careful execution of the described protocols yields quantitative data that defines the pharmacological profile of this compound at the FP receptor.

Binding Affinity of this compound

Published data consistently demonstrate that this compound has a high affinity for the FP receptor, with values in the low nanomolar range.

ParameterSpecies/SystemValueReference(s)
IC50 Human FP Receptor3.5 nM[2][22]
IC50 Rat FP Receptor7.5 nM[2][22]
Ki FP Receptor49.9 nM

Note: Differences in reported values can arise from variations in experimental conditions, such as the choice of radioligand, buffer composition, and receptor source.

Functional Potency of this compound

Functional assays confirm that the high-affinity binding of Fluprostenol translates into potent receptor activation.

AssayCell Line / SystemEC50 ValueReference(s)
Generic FP Agonism-2.4 nM
Calcium MobilizationCloned Human Ocular FP Receptors17.5 nM
Calcium MobilizationRat A7r5 cells19.1 nM
Calcium MobilizationMouse 3T3 cells37.3 nM
Synthesizing the Data: Affinity vs. Potency

The Ki value reflects the drug's ability to bind to the receptor, while the EC50 value reflects its ability to produce a biological response. For a full agonist like Fluprostenol, these values are typically of a similar order of magnitude. The slight differences observed between the Ki and EC50 values can be attributed to factors such as receptor reserve and the specific signaling pathway being measured. The low nanomolar values for both binding affinity and functional potency firmly establish this compound as a highly potent and effective FP receptor agonist.

Section 5: Conclusion

The determination of this compound's binding affinity for the FP receptor is a multi-faceted process grounded in the principles of receptor pharmacology. Through the systematic application of robust methodologies like competitive radioligand binding and functional calcium mobilization assays, we can quantify this interaction with high precision. The data unequivocally show that Fluprostenol is a high-affinity, high-potency agonist, with Ki and EC50 values consistently in the low nanomolar range. This detailed characterization is not merely an academic exercise; it provides the foundational data that enables researchers and drug development professionals to confidently use this compound as a selective tool to probe FP receptor function and as a benchmark for the development of new therapeutics targeting this important GPCR.

References

  • Title: PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway Source: Hindawi URL: [Link]

  • Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: ResearchGate URL: [Link]

  • Title: Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility Source: Investigative Ophthalmology & Visual Science URL: [Link]

  • Title: Prostaglandin F receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source: Frontiers in Pharmacology URL: [Link]

  • Title: Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2 and Fluprostenol on Trabecular Meshwork Contractility Source: Investigative Ophthalmology & Visual Science URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma Source: PubMed URL: [Link]

  • Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Competition Assays vs. Direct Binding Assays: How to choose Source: Fluidic Sciences Ltd URL: [Link]

  • Title: PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Scintillation Proximity Assays in High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]

  • Title: The ABC's of Competitive Binding Assays with SPR Source: Nicoya Lifesciences URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions Source: MDPI URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]

  • Title: Gene Result PTGFR prostaglandin F receptor [ (human)] Source: NCBI URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro Source: MDPI URL: [Link]

  • Title: Key concepts: Competitive binding Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

  • Title: Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Scintillation proximity assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Institutes of Health (NCBI) URL: [Link]

  • Title: Prostaglandin F2alpha Source: YouTube URL: [Link]

Sources

Fluprostenol: A Deep Dive into its Role in Glaucoma Management

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogues have emerged as a cornerstone of glaucoma therapy, effectively lowering IOP by enhancing aqueous humor outflow. This technical guide provides a comprehensive exploration of fluprostenol, a potent PGF2α analogue, and its active form, travoprost, in the context of glaucoma treatment. We will delve into its chemical characteristics, pharmacological profile, and intricate mechanism of action at the molecular level. Furthermore, this guide will present detailed preclinical and clinical data, including in-depth experimental protocols and comparative analyses with other prostaglandin analogues, to offer researchers and drug development professionals a thorough understanding of fluprostenol's role in the therapeutic landscape of glaucoma.

Introduction: The Challenge of Glaucoma and the Rise of Prostaglandin Analogues

Glaucoma encompasses a group of optic neuropathies that lead to a characteristic pattern of vision loss. The primary modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Aqueous humor, the clear fluid that fills the anterior segment of the eye, is continuously produced by the ciliary body and drained primarily through two pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). In many forms of glaucoma, an increase in resistance to aqueous humor outflow leads to a rise in IOP, which in turn exerts pressure on the optic nerve, causing damage.

The advent of prostaglandin F2α (PGF2α) analogues in the 1990s revolutionized the medical management of glaucoma.[1] These drugs have become the first-line treatment for open-angle glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[2][3] Fluprostenol, a synthetic analogue of PGF2α, is a key player in this therapeutic class. It is the active acid form of the prodrug travoprost, which is administered topically as eye drops.[4]

Fluprostenol: Chemical and Pharmacological Profile

Fluprostenol is a potent and selective agonist for the prostaglandin F receptor (FP receptor).[5][6] Its chemical structure is designed for enhanced metabolic stability compared to the endogenous PGF2α.

Chemical PropertyValueSource
Chemical Name (±)16-(m-Trifluoromethylphenoxy)-tetranor-prostaglandin F2α[5]
Molecular Formula C23H29F3O6[5]
Molecular Weight 458.47 g/mol [5]
CAS Number 40666-16-8[5]
Stereochemistry Racemic[7]

Fluprostenol exhibits high binding affinity for the FP receptor, with IC50 values of 3.5 nM for the human FP receptor and 7.5 nM for the rat FP receptor.[2][8] Travoprost, the isopropyl ester prodrug of fluprostenol, is more lipophilic, allowing for better penetration through the cornea. Once in the eye, it is rapidly hydrolyzed by esterases in the cornea to its active form, fluprostenol.

A unified chemoenzymatic total synthesis of fluprostenol, along with other prostaglandins like cloprostenol and bimatoprost, has been developed.[9][10][11] This process involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to establish the key stereochemical configurations.[9][10][11] The synthesis of travoprost is then achieved from fluprostenol via a late-stage isopropylation.[10]

Mechanism of Action: Unraveling the IOP-Lowering Effects

The primary mechanism by which fluprostenol and other PGF2α analogues lower IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway.[12][13] However, evidence also suggests a secondary effect on the trabecular meshwork outflow.[4][9][14]

Uveoscleral Outflow Enhancement

Activation of FP receptors in the ciliary muscle by fluprostenol initiates a cascade of intracellular signaling events.[1] This leads to the remodeling of the extracellular matrix (ECM) within the ciliary muscle bundles.[12] The key steps in this process are:

  • FP Receptor Activation: Fluprostenol binds to and activates Gq-protein coupled FP receptors on ciliary muscle cells.[1]

  • Second Messenger Signaling: This activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium.[1]

  • Gene Expression and MMP Upregulation: The signaling cascade leads to the increased expression of genes encoding for matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[12]

  • ECM Remodeling: These MMPs degrade components of the extracellular matrix, including collagen, within the ciliary muscle. This reduces the hydraulic resistance and widens the interstitial spaces, thereby facilitating the drainage of aqueous humor through the uveoscleral pathway.[9][12]

G Fluprostenol Fluprostenol FP_Receptor FP Receptor (Gq-coupled) Fluprostenol->FP_Receptor Binds to PLC Phospholipase C FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Gene_Expression ↑ Gene Expression (c-Fos, c-Jun) Ca_Release->Gene_Expression MMPs ↑ Matrix Metalloproteinases (MMPs) Gene_Expression->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of fluprostenol in enhancing uveoscleral outflow.

Trabecular Meshwork Outflow

While the uveoscleral pathway is the primary route of action, studies have also demonstrated the presence of functional FP receptors in the human trabecular meshwork.[4][15] Activation of these receptors by fluprostenol can also contribute to IOP reduction by:

  • Inhibiting Trabecular Meshwork Contractility: Fluprostenol has been shown to inhibit endothelin-1-induced contraction of the trabecular meshwork, which can increase aqueous humor outflow through the conventional pathway.[4]

  • Altering Trabecular Meshwork Cell Cytoskeleton: Prostaglandins can induce changes in the cytoskeleton of trabecular meshwork cells, potentially leading to an increase in outflow facility.[16]

Preclinical Evaluation: In Vitro and In Vivo Models

The preclinical development of fluprostenol and other prostaglandin analogues relies on a battery of in vitro and in vivo assays to characterize their pharmacological activity and assess their IOP-lowering efficacy and safety.

In Vitro Assays

Objective: To determine the binding affinity of fluprostenol for the FP receptor.

Principle: This assay measures the ability of a test compound (unlabeled fluprostenol) to compete with a radiolabeled ligand for binding to the FP receptor.

Detailed Protocol (Filtration-based):

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing a specific amount of FP receptor protein).

    • Radiolabeled prostaglandin (e.g., [³H]-PGF2α) at a concentration near its Kd.

    • Varying concentrations of unlabeled fluprostenol or other competing ligands.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]

Objective: To assess the functional activity of fluprostenol as an FP receptor agonist.

Principle: Activation of the Gq-coupled FP receptor by an agonist leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.[6][14][17][18]

Detailed Protocol:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP or a relevant ocular cell line) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[19]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 30-60 minutes) at 37°C.[19]

  • Compound Addition: Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation) to add varying concentrations of fluprostenol to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[17]

G cluster_0 In Vitro Assays cluster_1 In Vivo Model Receptor_Binding FP Receptor Binding Assay (Determine Affinity - Ki) Calcium_Mobilization Intracellular Calcium Mobilization Assay (Determine Potency - EC50) Ocular_Hypertension Induction of Ocular Hypertension (e.g., Microbead Injection) IOP_Measurement IOP Measurement (Tonometry) Ocular_Hypertension->IOP_Measurement Followed by Efficacy_Assessment Assessment of IOP Reduction IOP_Measurement->Efficacy_Assessment Leads to

Caption: Experimental workflow for preclinical evaluation of fluprostenol.

In Vivo Models of Glaucoma

Objective: To evaluate the IOP-lowering efficacy and safety of topically applied travoprost (fluprostenol prodrug) in a living organism.

Model: Ocular hypertension is commonly induced in animals such as rabbits or rodents to mimic the elevated IOP seen in glaucoma.[4]

Detailed Protocol (Magnetic Microbead-Induced Ocular Hypertension in Rats):

  • Animal Preparation: Anesthetize the rats according to approved animal care protocols.

  • Microbead Injection: Inject a sterile suspension of magnetic microbeads into the anterior chamber of one eye using a fine-gauge needle. A magnet is used to guide the microbeads to the iridocorneal angle to block the trabecular meshwork.[13][20][21][22] The contralateral eye can serve as a control.

  • IOP Measurement: Measure the IOP in both eyes at baseline and at regular intervals after the microbead injection using a tonometer specifically designed for small animals. A significant and sustained elevation in IOP in the treated eye confirms the induction of ocular hypertension.

  • Drug Administration: Once a stable ocular hypertensive state is achieved, topically administer a single drop of travoprost solution to the hypertensive eye.

  • Efficacy Evaluation: Measure the IOP at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.

  • Safety Assessment: Monitor the animals for any signs of ocular irritation, inflammation, or other adverse effects.

Clinical Efficacy and Safety of Travoprost

Numerous clinical trials have established the efficacy and safety of travoprost in the treatment of open-angle glaucoma and ocular hypertension.

Comparative Efficacy

Travoprost has been shown to be at least as effective as, and in some cases more effective than, other prostaglandin analogues in lowering IOP. A meta-analysis of studies comparing bimatoprost, latanoprost, travoprost, and tafluprost found that bimatoprost had the greatest efficacy, followed by travoprost, latanoprost, and tafluprost.[23] However, other studies have shown comparable efficacy among these agents.[3] For instance, a crossover study comparing preservative-free tafluprost and latanoprost found a statistically similar 24-hour IOP reduction.[12]

Prostaglandin AnalogueTypical IOP ReductionKey Characteristics
Travoprost 27-33%Potent FP agonist; available in formulations with different preservatives (BAK and Polyquad).
Latanoprost 25-32%The first PGF2α analogue approved for glaucoma.
Bimatoprost 27-33%A prostamide, with a slightly different mechanism of action that may also involve the trabecular meshwork.
Tafluprost 25-32%Available in a preservative-free formulation, which may be better tolerated by patients with ocular surface disease.[24]

Note: IOP reduction percentages are approximate and can vary between individuals and studies.

Clinical Trial Highlights: Travoprost Intracameral Implant

To address issues of patient adherence with daily eye drops, a travoprost intracameral implant (iDose TR) has been developed and approved. This implant provides sustained release of travoprost, reducing the need for daily medication.

Phase 3 clinical trials (GC-010 and GC-012) demonstrated that the travoprost intracameral implant provided a sustained reduction in IOP that was comparable to topical timolol over 12 months.[25][26] The implant was generally well-tolerated, with common adverse events including increased IOP, iritis, and dry eye.[25] This novel drug delivery system represents a significant advancement in glaucoma management, offering a long-term therapeutic option for patients.[5][8][27]

Side Effect Profile

The side effects of travoprost are similar to other prostaglandin analogues and are primarily localized to the eye. Common side effects include:

  • Conjunctival hyperemia (redness): This is the most common side effect.

  • Eyelash changes: Increased length, thickness, and pigmentation of the eyelashes.

  • Iris pigmentation: A gradual and often permanent darkening of the iris color, particularly in individuals with mixed-color irises.

  • Periocular skin hyperpigmentation: Darkening of the skin around the eyes.

  • Ocular irritation and discomfort.

Systemic side effects are rare due to the low dose and local administration.

Conclusion and Future Directions

Fluprostenol, delivered as its prodrug travoprost, is a highly effective and well-established treatment for glaucoma. Its potent agonism at the FP receptor leads to a significant reduction in IOP, primarily by enhancing uveoscleral outflow. The development of a sustained-release intracameral implant of travoprost offers a promising solution to the challenge of patient adherence to chronic medication.

Future research in this area will likely focus on:

  • Developing novel drug delivery systems: Further advancements in sustained-release technologies to provide even longer-lasting IOP control.

  • Targeting multiple outflow pathways: The development of drugs that act on both the uveoscleral and trabecular meshwork pathways to achieve greater IOP reduction. Latanoprostene bunod, which has a dual mechanism of action, is an example of this approach.[28]

  • Personalized medicine: Identifying genetic or other biomarkers that can predict a patient's response to a particular prostaglandin analogue, allowing for more tailored treatment strategies.

  • Neuroprotection: Investigating the potential neuroprotective effects of prostaglandin analogues, independent of their IOP-lowering properties, to directly protect retinal ganglion cells from damage.

This in-depth technical guide has provided a comprehensive overview of fluprostenol's role in glaucoma therapy, from its fundamental pharmacology to its clinical application. A thorough understanding of its mechanism of action and the methodologies used for its evaluation is crucial for the continued development of innovative and effective treatments for this sight-threatening disease.

References

  • Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients. National Institutes of Health. ([Link])

  • Comparison of 24-hour efficacy with Tafluprost compared with Latanoprost in patients with Primary Open-Angle glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science. ([Link])

  • Travoprost Intraocular Implants for Glaucoma · Info for Participants. withpower.com. ([Link])

  • Travoprost Intracameral Implant: A Review on the Novel Treatment Modality for Open-Angle Glaucoma and Ocular Hypertension. Universal Axon Clinical Research (UACR). ([Link])

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science (RSC Publishing). ([Link])

  • Methods to Induce Chronic Ocular Hypertension: Reliable Rodent Models as a Platform for Cell Transplantation and Other Therapies. PubMed Central. ([Link])

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central. ([Link])

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. ([Link])

  • Travoprost Intracameral Implant for Open-Angle Glaucoma or Ocular Hypertension: 12-Month Results of a Randomized, Double-Masked Trial. PubMed Central. ([Link])

  • FLIPR assays of intracellular calcium in GPCR drug discovery. ResearchGate. ([Link])

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. ([Link])

  • An improved model of experimentally induced ocular hypertension in the rabbit. Investigative Ophthalmology & Visual Science. ([Link])

  • Experimentally Induced Mammalian Models of Glaucoma. PubMed Central. ([Link])

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. ([Link])

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. ([Link])

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. PubMed Central. ([Link])

  • FDA Approves Labeling Update for iDose TR for Open-Angle Glaucoma and Ocular Hypertension. HCPLive. ([Link])

  • Long-Term Effectiveness and Safety of Tafluprost, Travoprost, and Latanoprost in Korean Patients with Primary Open-Angle Glaucoma or Normal-Tension Glaucoma: A Multicenter Retrospective Cohort Study (LOTUS Study). MDPI. ([Link])

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. ([Link])

  • Unified Strategy to Prostaglandins: Chemoenzymatic Total Synthesis of Cloprostenol, Bimatoprost, PGF2α, Fluprostenol, and Travoprost Guided by Biocatalytic Retrosynthesis. ResearchGate. ([Link])

  • Protocol for Inducing Ocular Hypertension in Mice Using Magnetic Microbeads. Bentham Science. ([Link])

  • Clinical Study Comparing Two Models of a Travoprost Intraocular Implant. withpower.com. ([Link])

  • Ca2+ Mobilization Assay. Creative Bioarray. ([Link])

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. ([Link])

  • Glaucoma Expert Reveals The Real Difference Between Vyzulta Vs Latanoprost. YouTube. ([Link])

  • Establishment of a rat model for chronic ocular hypertension by transplanting conjunctival fibroblasts into the anterior chamber. International Journal of Ophthalmology. ([Link])

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). ([Link])

  • Benefits of switching from latanoprost to preservative-free tafluprost. Dove Medical Press. ([Link])

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluprostenol is a synthetic analog of Prostaglandin F2


 (PGF2

) distinguished by its high luteolytic potency and extended half-life.[1] Unlike the native hormone (Dinoprost), which is rapidly catabolized, Fluprostenol features a structural modification at the C-16 position (specifically a m-trifluoromethylphenoxy group) that confers resistance to endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols for assessing the luteolytic effects of Fluprostenol. It is designed to provide actionable, field-proven methodologies for researchers investigating corpus luteum (CL) regression.

Pharmacodynamics & Molecular Mechanism

The luteolytic action of Fluprostenol is mediated primarily through the FP receptor , a G-protein-coupled receptor (GPCR) predominantly expressed in large steroidogenic luteal cells.

The Signaling Cascade

Upon binding to the FP receptor, Fluprostenol triggers a


-mediated signaling cascade. Unlike some growth factor pathways, this process does not rely on tyrosine phosphorylation (e.g., via PLC-

) but instead activates PLC-

.
  • Ligand Binding: Fluprostenol binds the FP receptor with high affinity (

    
     values in the nanomolar range).
    
  • G-Protein Activation: The

    
     subunit activates Phospholipase C-
    
    
    
    (PLC-
    
    
    ).
  • Second Messenger Generation: PLC-

    
     hydrolyzes PIP2 into Inositol Triphosphate (
    
    
    
    ) and Diacylglycerol (DAG).
  • Calcium Mobilization:

    
     triggers the release of intracellular 
    
    
    
    from the endoplasmic reticulum.
  • PKC Activation: The surge in

    
     and DAG activates Protein Kinase C (PKC).
    
  • Functional Luteolysis: PKC activation inhibits the transport of cholesterol to the mitochondria (via StAR protein downregulation) and suppresses cytochrome P450scc, causing a rapid drop in progesterone synthesis.

  • Structural Luteolysis: Downstream activation of apoptotic pathways (Caspase-3) and constriction of luteal blood flow (via Endothelin-1 interactions) leads to physical regression of the CL.

Visualization: FP Receptor Signal Transduction

The following diagram illustrates the validated signaling pathway activated by Fluprostenol.

FP_Signaling Fluprostenol Fluprostenol (Ligand) FP_Rec FP Receptor (GPCR) Fluprostenol->FP_Rec Binding Gq Gq Protein FP_Rec->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Surge IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC StAR StAR Protein (Inhibition) PKC->StAR Downregulation Apoptosis Apoptosis (Structural Luteolysis) PKC->Apoptosis MAPK/ERK Crosstalk P4 Progesterone Synthesis Drop StAR->P4 Substrate Block

Figure 1: The Gq-mediated signaling cascade initiated by Fluprostenol binding to the FP receptor, leading to functional and structural luteolysis.[1][2][3][4]

Structure-Activity Relationship (SAR): The Potency Driver

The clinical superiority of Fluprostenol over natural PGF2


 (Dinoprost) is not solely due to receptor affinity, but rather its metabolic stability .
The 15-PGDH Resistance Mechanism

Endogenous PGF2


 is rapidly degraded by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the hydroxyl group at C-15 to a ketone, rendering the molecule biologically inactive. This results in a half-life of only minutes in circulation.[1]

Fluprostenol's Modification:

  • Substitution: Introduction of an aryloxy group (specifically m-trifluoromethylphenoxy) at Carbon-16.

  • Effect: This bulky, electron-withdrawing group sterically hinders the active site of 15-PGDH.

  • Result: The molecule resists oxidation, extending its biological half-life from minutes (Dinoprost) to hours (Fluprostenol/Cloprostenol). This allows for single-dose efficacy in estrus synchronization protocols, whereas natural PGF2

    
     often requires higher doses or more frequent administration to achieve the same sustained luteolytic threshold.
    

Comparative Potency & Pharmacokinetics

The following table summarizes the key differences between the natural hormone and its synthetic analogs. Note the dramatic difference in required dosage, driven by the half-life extension.

CompoundChemical ClassC-16 ModificationApprox.[2] Half-LifeTypical Luteolytic Dose (Bovine)15-PGDH Susceptibility
Dinoprost Natural PGF2

Salt
None7–8 mins25 mgHigh (Rapid degradation)
Fluprostenol Synthetic Analogm-trifluoromethylphenoxy~3 hours500

g
Low (Resistant)
Cloprostenol Synthetic Analogm-chlorophenoxy~3 hours500

g
Low (Resistant)

Data synthesized from veterinary pharmacopoeia and comparative field trials (See References).

Validated Experimental Protocols

To ensure scientific integrity, experiments must be self-validating . The following protocols include specific controls to verify that observed effects are due to specific FP receptor activation.

Protocol A: In Vitro Assessment of Luteolysis (Primary Luteal Cell Culture)

Objective: Quantify the direct inhibitory effect of Fluprostenol on progesterone secretion.

The "Self-Validating" Control: Use AL-8810 , a selective FP receptor antagonist. If Fluprostenol-induced progesterone suppression is not reversed by AL-8810, the effect is off-target (non-specific toxicity).

Methodology:

  • Tissue Collection: Obtain bovine corpus luteum (mid-luteal phase, days 8–12) from abattoir. Transport in ice-cold PBS with antibiotics.

  • Dispersion: Minced tissue is digested in Collagenase Type I (1 mg/mL) and DNase I for 60 mins at 37°C.

  • Purification: Filter through 70

    
    m mesh. Centrifuge and resuspend in DMEM/F12 media supplemented with 10% FBS.
    
  • Seeding: Plate

    
     cells/well in 24-well plates. Incubate 24h for attachment.
    
  • Treatment Groups (n=4 wells per group):

    • Control: Vehicle only (0.1% DMSO).

    • Agonist: Fluprostenol (

      
       M).
      
    • Antagonist Control: AL-8810 (

      
       M) + Fluprostenol (
      
      
      
      M).
  • Assay: Incubate for 24 hours. Collect supernatant.

  • Readout: Measure Progesterone via competitive ELISA or RIA.

  • Validation Criteria: Fluprostenol must suppress P4 by >40% vs Control; AL-8810 must restore P4 levels to >80% of Control.

Protocol B: In Vivo Functional Assessment (Doppler Ultrasonography)

Objective: Monitor real-time "Functional Luteolysis" (blood flow reduction) before "Structural Luteolysis" (size reduction) occurs.

Methodology:

  • Subject Selection: Cows with a mature CL (>20mm diameter) and High Progesterone (>3 ng/mL).

  • Treatment: Intramuscular injection of Fluprostenol (500

    
    g).
    
  • Monitoring: Transrectal Color Doppler Ultrasonography at 0h, 4h, 12h, and 24h post-injection.

  • Scoring:

    • Score 0: No blood flow.

    • Score 1: <20% perfusion (peripheral only).[4]

    • Score 2: 20–50% perfusion.[2]

    • Score 3: >50% perfusion (intense central flow).

  • Validation: A drop in Doppler score (e.g., from 3 to 1) must precede the drop in serum progesterone by 2–4 hours, confirming the vascular mechanism of action.

Visualization: Experimental Workflow

Protocol_Workflow cluster_groups Experimental Groups Start Start: Mid-Luteal CL Digest Enzymatic Digestion (Collagenase I) Start->Digest Culture Cell Culture (24h Attachment) Digest->Culture Treat Treatment Application Culture->Treat Grp1 Vehicle Treat->Grp1 Grp2 Fluprostenol Treat->Grp2 Grp3 Fluprostenol + AL-8810 (Antagonist) Treat->Grp3 Assay ELISA (Progesterone) Grp1->Assay Grp2->Assay Grp3->Assay Decision Validation Check Assay->Decision

Figure 2: In vitro workflow for validating FP receptor specificity using agonist/antagonist competition.

References

  • FP Receptor Signaling in Granulosa Cells Title: Activation of the prostaglandin FP receptor in human granulosa cells.[5] Source: PubMed (J Clin Endocrinol Metab) Link:[Link]

  • FP Receptor Antagonists (AL-8810) Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Source: British Journal of Pharmacology Link:[Link]

  • Comparative Potency in Dairy Cattle Title: Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows. Source: Journal of Dairy Science Link:[Link]

  • 15-PGDH Structure & Inhibition Title: Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Source: PubMed Central Link:[Link]

  • Doppler Ultrasound Protocols Title: Development of a subjective scoring system for evaluating corpus luteum function in beef cattle. Source: Clinical Theriogenology Link:[Link]

Sources

Methodological & Application

Application Note: Utilizing 5-trans Fluprostenol as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Impurity Standards

In pharmaceutical development and quality control, the active pharmaceutical ingredient (API) is only part of the story. Process-related impurities and degradation products must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. 5-trans Fluprostenol is a critical process impurity and stereoisomer of Fluprostenol.[1] Fluprostenol, the active acid form of the prodrug Travoprost, is a potent prostaglandin F2α (PGF2α) analog used to treat glaucoma and ocular hypertension.[2][3][4] this compound, also known as the 5,6-trans isomer, can arise during the synthesis of Travoprost.[5][6][7] Its structural similarity to the API necessitates precise analytical methods for its separation and quantification, for which a well-characterized reference standard is indispensable.

This guide provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its use as a reference standard in High-Performance Liquid Chromatography (HPLC) applications.

Scientific Rationale: Mechanism of Action

To understand the biological significance of Fluprostenol and its isomers, it's essential to grasp their mechanism of action. Fluprostenol is a potent and selective agonist for the prostaglandin F2α receptor, known as the FP receptor.[2][8][9] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein.[10][11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[11][12] In the eye, this pathway increases the outflow of aqueous humor, thereby reducing intraocular pressure.

FP_Receptor_Signaling cluster_cytosol Cytosol FP_Receptor FP Receptor (GPCR) Gq Gq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response Ligand Fluprostenol (Agonist) Ligand->FP_Receptor Binds

Figure 1: FP Receptor Signaling Pathway.

Physicochemical Properties & Handling

Accurate and reproducible results begin with the proper handling and storage of the reference standard. Prostaglandins are lipid compounds that can be sensitive to heat, light, pH extremes, and oxidation.[13]

PropertyDataSource(s)
Formal Name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid[1]
Synonyms 5,6-trans Fluprostenol[1]
Molecular Formula C₂₃H₂₉F₃O₆[1]
Molecular Weight 458.5 g/mol [1]
Appearance Typically supplied as a solution in an organic solvent (e.g., ethanol) or as a crystalline solid.[1][14]
Storage Store at -20°C in the original, tightly sealed container. Protect from light.[1][9][15]
Stability Stable for ≥ 2 years when stored as recommended. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[1][8][14]
Solubility Soluble in organic solvents such as Ethanol, DMSO, and DMF.[1][14]

Safety Precautions:

  • Handle the reference standard in a well-ventilated area or under a chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Avoid contact with skin and eyes. Do not ingest.[15]

  • Review the Safety Data Sheet (SDS) thoroughly before use.

Protocol: Preparation of Standard Solutions

The following protocol outlines the preparation of stock and working standard solutions for use in chromatographic analysis. The use of calibrated analytical balances and Class A volumetric glassware is mandatory for quantitative applications.[17]

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade Methanol or Ethanol

  • Class A volumetric flasks (e.g., 5 mL, 10 mL, 50 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Protocol Steps:

  • Equilibration: Before opening, allow the reference standard container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the standard.

  • Stock Solution Preparation (Example: 100 µg/mL): a. Accurately weigh approximately 1 mg of this compound solid into a 10 mL Class A volumetric flask. Record the exact weight. b. Add approximately 5 mL of HPLC-grade methanol to dissolve the solid completely. Sonicate for 2-5 minutes if necessary. c. Allow the solution to return to room temperature, then dilute to the mark with methanol. d. Cap the flask and invert at least 15 times to ensure homogeneity. e. Calculate the exact concentration based on the weight and purity specified in the Certificate of Analysis. f. Transfer the stock solution to an amber glass vial, flush with nitrogen or argon if possible, and store at -20°C.

    Scientist's Note: Prostaglandins are susceptible to degradation, especially in aqueous solutions or under non-inert atmospheres. Preparing stock solutions in a stable organic solvent like methanol or ethanol and storing them cold under an inert gas maximizes their shelf life.[14]

  • Working Standard Solution Preparation (Example: 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer 0.5 mL of the 100 µg/mL stock solution into a 50 mL Class A volumetric flask. c. Dilute to the mark with the mobile phase or a solvent mixture representative of the initial mobile phase composition. d. Cap and invert to mix thoroughly. e. Prepare working solutions fresh daily for optimal results.

Application: HPLC-UV Method for Impurity Profiling

This section provides a starting point for an HPLC method capable of separating this compound from Travoprost (the prodrug) and Fluprostenol (the active acid). Method optimization and validation are required for specific applications.[18][19]

Objective: To resolve and quantify this compound in the presence of the main API and related compounds.

HPLC_Workflow Start Receive & Log Reference Standard Prep_Stock Prepare Stock Solution (e.g., 100 µg/mL in MeOH) Start->Prep_Stock Prep_Work Prepare Working Standards & Sample Solutions Prep_Stock->Prep_Work Inject Inject Standards & Samples Prep_Work->Inject HPLC HPLC System Setup (Column, Mobile Phase, etc.) HPLC->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Data Analysis (Peak Integration, Calibration) Acquire->Analyze Report Report Results (Purity, Concentration) Analyze->Report

Sources

Application Notes & Protocols for the Analytical Determination of 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals involved in pharmaceutical quality control, impurity profiling, and bioanalytical studies.

Abstract: This comprehensive guide provides detailed analytical methodologies for the selective detection and accurate quantification of 5-trans Fluprostenol, a critical geometric isomer and potential impurity in Fluprostenol drug substances and products.[1] Fluprostenol, a potent prostaglandin F2α analog, is the active pharmaceutical ingredient derived from the prodrug Travoprost, which is widely used in the treatment of glaucoma.[2][3] Ensuring the stereochemical purity of the active ingredient is paramount for safety and efficacy. This document outlines a primary, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. We delve into the causality behind experimental choices, from sample handling to method validation, to equip researchers with a robust framework for analysis.

Strategic Overview: The Challenge of Isomer Analysis

The core analytical challenge in analyzing this compound is its nature as a geometric isomer of the active (+)-Fluprostenol. Isomers possess identical mass and elemental composition, rendering non-selective detection methods inadequate. Therefore, the analytical strategy must pivot on high-resolution chromatographic separation coupled with highly specific detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard and recommended primary technique. Its strength lies in the synergy between the high-separating power of Ultra-High-Performance Liquid Chromatography (UPLC) for isomer resolution and the unparalleled sensitivity and specificity of tandem mass spectrometry for quantification.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful alternative, particularly for structural confirmation. However, prostaglandins are non-volatile and require chemical derivatization to increase their thermal stability and volatility, adding a layer of complexity to the sample preparation workflow.[7]

  • Immunoassays (ELISA): While sensitive ELISA kits exist for Fluprostenol, they are designed to detect the parent compound and often exhibit cross-reactivity with metabolites.[2][8] They lack the specificity required to differentiate between the 5-cis and 5-trans isomers and are therefore not suitable for impurity quantification, though they may serve as a high-throughput screening tool for the total drug amount.

Foundational Principles for Success: Causality in Prostaglandin Analysis

Success in prostaglandin analysis is predicated on meticulous attention to pre-analytical variables. These molecules are biologically active at very low concentrations and can be prone to degradation.[9][10]

  • Sample Integrity is Paramount: Prostaglandins can form and degrade rapidly.[11] All sample collection and handling steps must be standardized. Work quickly, keep samples on ice, and use inert materials like low-bind plastics to prevent adsorption.[11] For long-term storage, temperatures of -20°C or lower are recommended to ensure stability.[1][2][12]

  • The Indispensable Role of an Internal Standard: Given the multi-step nature of sample preparation, an internal standard (IS) is essential to correct for analyte loss during extraction and to account for any matrix effects that may cause ion suppression or enhancement in the mass spectrometer. A stable isotope-labeled version of the analyte, such as Fluprostenol-d4 , is the ideal choice as it co-elutes with the target analyte and behaves nearly identically during extraction and ionization, ensuring the most accurate quantification.[13]

  • Achieving Chromatographic Resolution: The analytical column and mobile phase composition are the most critical factors for separating this compound from its cis isomer. A high-efficiency C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended to maximize peak resolution.[14] Fine-tuning the mobile phase gradient and pH is necessary to achieve baseline separation, which is non-negotiable for accurate integration and quantification.[15]

Primary Method: UPLC-MS/MS for Quantification of this compound

This section details a robust, validated UPLC-MS/MS method for the sensitive and selective quantification of this compound in biological matrices or pharmaceutical formulations.

UPLC-MS/MS Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, Aqueous Humor) Spike 2. Spike with Internal Standard (Fluprostenol-d4) Sample->Spike Accurate Quantification SPE 3. Solid Phase Extraction (SPE) (C18 Cartridge) Spike->SPE Purification & Concentration Evap 4. Evaporate & Reconstitute SPE->Evap Solvent Exchange Inject 5. UPLC-MS/MS Injection Evap->Inject Prepare for Injection Data 6. Data Acquisition (MRM) Inject->Data Separation & Detection Quant 7. Quantification & Reporting Data->Quant Calculate Concentration

Caption: UPLC-MS/MS workflow for this compound.

Materials and Reagents
  • Reference Standards: this compound, (+)-Fluprostenol

  • Internal Standard: Fluprostenol-d4[13]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade), Ammonium acetate

  • SPE Cartridges: C18 reverse phase cartridges (e.g., Oasis HLB or equivalent)

  • Biological Matrix: Drug-free plasma/aqueous humor for calibration standards and QCs

Protocol: Step-by-Step Methodology

Part A: Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, (+)-Fluprostenol, and Fluprostenol-d4 in methanol to create individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate stock solutions by diluting the primary stocks in 50:50 methanol:water.

  • Calibration Curve & QCs: Spike the appropriate biological matrix with the working solutions to prepare a calibration curve (e.g., 8 non-zero standards) and at least three levels of QCs (low, medium, high). The concentration range should bracket the expected analyte concentrations.

Part B: Sample Preparation (Solid Phase Extraction)

This protocol is designed to extract prostaglandins from a biological matrix, concentrating the analyte and removing interfering substances like salts and proteins.[16][17]

  • Sample Thawing & Spiking: Thaw biological samples on ice. To a 200 µL aliquot of sample, standard, or QC, add 10 µL of the Fluprostenol-d4 internal standard working solution. Vortex briefly.

  • Acidification: Add 20 µL of 2% formic acid in water to acidify the sample. This ensures the carboxylic acid moiety of Fluprostenol is protonated, promoting its retention on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a second wash using 1 mL of 30% methanol to remove more lipophilic interferences while retaining the analyte.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.

Instrumental Analysis: UPLC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used. The goal is to achieve baseline separation of 5-trans and cis-Fluprostenol.

Parameter Setting Rationale
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)Small particle size and C18 chemistry provide high resolution for isomers.[14]
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 minA well-developed gradient is crucial for separating the closely eluting isomers.
Column Temp.40°CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), NegativeProstaglandins contain a carboxylic acid group that readily deprotonates, making negative ion mode highly sensitive.
Capillary Voltage-2.5 kVOptimized for stable spray and ion generation.
Source Temp.150°C
Desolvation Temp.450°C
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be optimized empirically
This compoundQ1: 457.2 -> Q3: 193.1 (Quantifier), 413.2 (Qualifier)Precursor ion [M-H]⁻. Product ions result from characteristic fragmentation.
Fluprostenol-d4Q1: 461.2 -> Q3: 197.1 (Quantifier)Shift in mass due to deuterium labeling confirms identity and aids quantification.
Method Validation

A full validation should be performed according to regulatory guidelines (e.g., ICH Q2(R2)) to ensure the method is fit for its intended purpose.[18][19]

Parameter Typical Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity r² ≥ 0.99 for the calibration curve.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) Lowest concentration on the curve meeting accuracy and precision criteria.
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term).[12]

Alternative Method: GC-MS for Confirmatory Analysis

GC-MS provides orthogonal confirmation of analyte identity based on a different separation principle and unique mass spectra. The critical additional step is derivatization.

GC-MS Workflow with Derivatization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Extraction (LLE or SPE) Deriv 2. Derivatization Step Sample->Deriv Increase Volatility Inject 3. GC-MS Injection Deriv->Inject Prepare for GC Data 4. Data Acquisition (Scan/SIM) Inject->Data Separation & Fragmentation Confirm 5. Spectral Library Match Data->Confirm Identify Compound

Caption: GC-MS workflow for this compound analysis.

Protocol: Derivatization and GC-MS Parameters
  • Sample Extraction: Extract the analyte from the matrix using the SPE protocol described in section 2.3 or a suitable liquid-liquid extraction (LLE) method. Evaporate to complete dryness.

  • Derivatization: This two-step process targets the carboxyl and hydroxyl groups to make the molecule volatile.

    • Esterification: Add 50 µL of Pentafluorobenzyl bromide (PFB-Br) solution and 50 µL of diisopropylethylamine in acetonitrile. Heat at 60°C for 30 minutes to form the PFB ester of the carboxylic acid.

    • Silylation: Evaporate the reagents. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Analysis: The sample is now ready for GC-MS injection.

Parameter Setting
GC System
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film (or equivalent)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temp.280°C, Splitless mode
Oven ProgramStart 150°C, ramp to 280°C at 15°C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Source Temp.230°C
Acquisition ModeFull Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification

The resulting mass spectrum will be unique to the derivatized this compound and can be used for library matching and unambiguous identification.[20]

References

  • Gold-Smith, F., & Galarza, C. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1087-1106. Retrieved from [Link]

  • Paquot, A., Bestard-Escalas, J., & Muccioli, G. G. (2023). Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors. Journal of Chromatography A, 1702, 464082. Retrieved from [Link]

  • Smyth, M. R. (1988). Gas Chromatographic Determination of Prostaglandins. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 635-648. Retrieved from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]

  • Li, J. H. (2021). Gas Chromatography-Mass Spectrometric Analysis of Forensic Drug Flunitrazepam upon Exposure to UV Irradiation. Journal of Forensic Science & Criminology, 9(1). Retrieved from [Link]

  • Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. Acta Obstetricia et Gynecologica Scandinavica Supplement, 72, 9-16. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2019). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • Liu, X., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 89(1-2), 4-9. Retrieved from [Link]

  • Zhang, X., et al. (2018). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents. Pharmacognosy Magazine, 14(56), 333-343. Retrieved from [Link]

  • de Souza, A. C. B., & da Silva, C. A. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Revista Brasileira de Farmacognosia, 31, 1-13. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • El-Guourrami, O., et al. (2022). GC-MS Profiling, In Vitro Antioxidant, Antimicrobial, and In Silico NADPH Oxidase Inhibition Studies of Essential Oil of Juniperus thurifera Bark. Molecules, 27(19), 6449. Retrieved from [Link]

  • Kalíková, K., Tesařová, E., & Bosáková, Z. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. Retrieved from [Link]

  • Ali, S., et al. (2021). GC-MS and Antioxidant Capacity Analysis in Propanol Extract of Carthamus Tinctorious L. INTEK - Jurnal, 8(2), 85-90. Retrieved from [Link]

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Retrieved from [Link]

  • Wang, Y., et al. (2017). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine, 13(Suppl 3), S438-S444. Retrieved from [Link]

  • Wiederholt, M., et al. (2005). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 46(11), 4146-4154. Retrieved from [Link]

  • SpectralWorks. (2025). Statistical tools to eliminate false positives during rapid testing for illicit drugs using ASAP MS. Retrieved from [Link]

  • Bagedo, A. M., & Thabet, H. K. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Analytical Chemistry, 1(1), 1-6. Retrieved from [Link]

  • Kortz, L., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(18), 4253. Retrieved from [Link]

  • Liu, X., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 89(1-2), 4-9. Retrieved from [Link]

  • Inbios. (n.d.). 5-trans-Fluprostenol. Retrieved from [Link]

Sources

High-Resolution HPLC Purification of Fluprostenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Fluprostenol ([(+)-16-m-trifluoromethylphenoxy tetranor prostaglandin F2


]) is a potent prostaglandin analogue used primarily in ophthalmic formulations (as the isopropyl ester, Travoprost) and veterinary medicine. Its biological efficacy is strictly dependent on the stereochemistry at the C-15 position and the integrity of the double bonds.

The synthetic pathway often yields a mixture of the desired 15(R)-Fluprostenol and the inactive or less active 15(S)-epimer , along with 5,6-trans geometric isomers. Separating these structural analogs requires a multi-stage chromatographic approach due to their identical molecular weights and similar polarity.

This guide details a validated workflow for:

  • Analytical Scouting: Differentiating diastereomers and enantiomers.

  • Preparative Purification: Scaling up to isolate high-purity (>99.5%) 15(R)-Fluprostenol.

  • Process Control: Ensuring compliance with USP/EP impurity limits.

Chemical Context & Separation Challenge
  • Target Molecule: Fluprostenol (Free Acid)[1]

  • Critical Impurities:

    • 15-epi-Fluprostenol (15(S)-isomer): Diastereomer formed during reduction of the C15-ketone.

    • 5,6-trans-Fluprostenol: Geometric isomer, often a byproduct of Wittig reactions.

    • Enantiomer: The mirror image (ent-Fluprostenol), though less common in chiral pool synthesis, must be controlled.

The Chromatography Paradox: Fluprostenol is a free carboxylic acid. In standard Normal Phase (NP) chromatography, it interacts too strongly with silanols, leading to peak tailing. In Reverse Phase (RP), the hydrophobic selectivity is often insufficient to resolve the C-15 epimers to baseline.

  • Solution: Use Chiral Stationary Phases (CSPs) in "Polar Ionic Mode" or acidified Normal Phase, and C18 with ion-pairing or pH control for achiral impurity removal.

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to purified isomer.

Fluprostenol_Purification Crude Crude Fluprostenol (Mix of R/S epimers) Flash Step 1: Flash Chromatography (Silica Gel) Remove gross byproducts Crude->Flash Cleanup Analytical Step 2: Analytical Scouting (Chiralpak AD-H / OD-RH) Flash->Analytical Purity Check Prep Step 3: Preparative HPLC (Scale-up) Analytical->Prep Method Transfer QC Step 4: QC & Release (USP Criteria) Prep->QC Fraction Analysis QC->Prep Reprocess (if <99.5%)

Caption: Figure 1. Integrated workflow for the purification of Fluprostenol isomers.

Protocol 1: Analytical Method Development

Before preparative isolation, the separation must be optimized on an analytical scale. Two distinct methods are recommended: one for diastereomeric purity (achiral/chiral hybrid) and one for enantiomeric purity.

Method A: Chiral Normal Phase (Gold Standard for Isomers)

This method utilizes an amylose-based chiral selector. The "Normal Phase" environment maximizes the spatial recognition of the C-15 hydroxyl group.

ParameterConditionRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))4.6 x 250 mm, 5 µmAmylose derivatives show superior recognition for prostaglandin hydroxyl groups compared to cellulose.
Mobile Phase n-Hexane : Isopropanol : TFA(90 : 10 : 0.1 v/v/v) Hexane: Non-polar base.IPA: Modulates retention (H-bonding).TFA: Critical. Suppresses ionization of the -COOH group to prevent peak tailing.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°CLower temperature often improves chiral resolution (

).
Detection UV @ 220 nm or 274 nm274 nm is specific to the phenoxy ring (less noise); 220 nm is more sensitive for the double bonds.
Selectivity (

)
> 1.2 (typical)Sufficient for baseline separation of 15(R) and 15(S).

Step-by-Step:

  • Preparation: Dissolve 1 mg of Crude Fluprostenol in 1 mL of Mobile Phase.

  • Equilibration: Flush column with 20 column volumes (CV) of mobile phase.

  • Injection: Inject 10 µL.

  • Observation: The 15(S)-isomer typically elutes before the 15(R)-isomer on AD-H phases (verify with standards).

Method B: Reverse Phase Chiral (Alternative for Polar Acids)

If solubility in Hexane is poor, or for LC-MS compatibility.

  • Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.0, 20mM) (35 : 65).

  • Note: The acidic pH is non-negotiable to keep Fluprostenol in its non-ionized form.

Protocol 2: Preparative Purification (Scale-Up)

Once resolution (


) is confirmed analytically, scale up to a preparative column (e.g., 20 mm or 50 mm ID).
Loading Study & Isotherm Linearity

Prostaglandins can exhibit "anti-Langmuirian" behavior (fronting) at high concentrations due to dimer formation.

  • Feed Solution: Dissolve Crude Fluprostenol at 50–100 mg/mL in Ethanol or IPA. Avoid dissolving in pure Hexane to prevent precipitation upon injection.

  • Loading Factor: Target 1–2% of column mass (e.g., 50–100 mg on a 20x250mm column).

Preparative Run Parameters (Example)
ParameterValue
Column Chiralpak AD-H, 20 mm x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (85 : 15 : 0.1)
Flow Rate 15–20 mL/min
Injection Vol 1.0 – 2.0 mL (Stacked injections possible)
Fraction Trigger UV Threshold (Slope + Level)

Fraction Collection Logic:

  • Front Cut: Collect the leading edge of the first peak (impurities/15(S)) into "Waste" or "Recycle".

  • Heart Cut: Collect the main peak (15(R)-Fluprostenol) when UV signal > 15% of max height.

  • Tail Cut: Monitor for 5,6-trans isomers which often elute on the tail.

Post-Run Processing:

  • Evaporate fractions immediately at < 40°C under vacuum.

  • Warning: TFA concentrates during evaporation. Co-evaporate with Toluene or Ethanol 3x to remove residual TFA traces, which can catalyze degradation (dehydration) of the purified product.

Quality Control & Troubleshooting

The final purified material must be validated against USP/EP standards.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected PeakShape Peak Tailing? Start->PeakShape Resolution Poor Resolution (R/S mixing)? Start->Resolution Recovery Low Recovery? Start->Recovery TFA_Check Check TFA % (Is it <0.05%?) PeakShape->TFA_Check Yes Temp Lower Temp to 15°C Resolution->Temp First Step Degradation Check Evap Temp (>40°C?) Recovery->Degradation Adsorption Acidify Wash Solvents Recovery->Adsorption Silanol Switch to Immobilized Phase (Chiralpak IA) TFA_Check->Silanol If TFA OK Alcohol Change Modifier (IPA -> EtOH) Temp->Alcohol If fails

Caption: Figure 2. Troubleshooting logic for HPLC anomalies during Fluprostenol purification.

Common Issues & Fixes
  • Peak Tailing:

    • Cause: Interaction of the carboxylic acid with residual silanols on the stationary phase.

    • Fix: Increase TFA concentration to 0.1% or switch to Chiralpak IA (immobilized amylose) which is more robust.

  • Epimerization:

    • Cause: Exposure to heat or strong base.

    • Fix: Keep all solutions < 30°C. Ensure mobile phase is strictly acidic or neutral; avoid basic modifiers (DEA/TEA) for free acid separation.

References
  • USP Monograph: Travoprost and Related Compounds. United States Pharmacopeia (USP-NF).

  • Kalíková, K., et al. (2008).[2][3] "HPLC method for enantioselective analysis of cloprostenol." Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897.[2]

  • Cayman Chemical. (2023). "15(S)-Fluprostenol Product Information & Stability."

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H."

  • BenchChem. (2025).[3][4][5][6] "Application Note: HPLC Analysis of Travoprost and its Impurities."

Sources

Technical Guide: 5-trans Fluprostenol for Prostaglandin Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-PG-5T-V2

Executive Summary: The Stereochemical Probe

5-trans Fluprostenol (5-trans Travoprost acid) is a synthetic analog of Prostaglandin F2


 (PGF2

) and a geometric isomer of the clinically significant glaucoma therapeutic, Fluprostenol. While the 5-cis isomer (Fluprostenol) is the high-affinity agonist for the FP receptor (Prostaglandin F receptor), the 5-trans isomer serves a critical, often overlooked role in pharmacological characterization: Stereochemical Validation.

In high-fidelity receptor signaling studies, distinguishing between true receptor-mediated events and non-specific membrane perturbations is paramount. This compound, possessing the thermodynamically stable trans geometry at the C5-C6 double bond, typically exhibits reduced affinity compared to its cis counterpart. This makes it an essential negative or partial control to map the spatial constraints of the FP receptor binding pocket and validate the specificity of Gq-coupled signaling responses.

Chemical & Physical Properties (Handling Guide)

Senior Scientist Note: Prostaglandins are lipophilic and prone to oxidation. Improper handling leads to rapid degradation or precipitation, invalidating assay results before they begin.

Solubility Profile & Reconstitution
SolventSolubility (approx.)[1][2]StabilityUsage Note
Ethanol ~10–20 mg/mLHighPreferred stock solvent. Purge with N2.[3]
DMSO ~20–50 mg/mLHighIdeal for cell-based assay spikes.
PBS (pH 7.2) < 0.5 mg/mLLowDO NOT dissolve directly in PBS.
Critical Reconstitution Protocol (Self-Validating)
  • Evaporation: If supplied in ethanol, evaporate the solvent under a gentle stream of nitrogen.[1][2][3] Never use rotary evaporation with heat, as this degrades the side chains.

  • Solubilization: Immediately dissolve the oil in anhydrous DMSO. This creates your Master Stock (e.g., 10 mM) .

  • Inert Storage: Aliquot into light-protective glass vials (prostaglandins adsorb to some plastics). Overlay with Argon or Nitrogen gas before capping. Store at -20°C.

  • Aqueous Dilution: On the day of the experiment, dilute the Master Stock into PBS or media. Ensure the final organic solvent concentration is <0.1% to prevent solvent cytotoxicity artifacts.

Mechanistic Insight: FP Receptor Signaling

The FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the G


q/11  family. Upon binding this compound, the receptor undergoes a conformational change that triggers the hydrolysis of membrane phosphoinositides.
Signaling Pathway Diagram

Figure 1: The canonical Gq-signaling cascade activated by FP receptor agonists.

FP_Signaling Ligand This compound Receptor FP Receptor (PTGFR) Ligand->Receptor Binding (Low Affinity) Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Intracellular Ca2+ Release ER->Ca Flux Ca->PKC Co-factor

Caption: FP receptor activation by this compound triggers the PLC-IP3 axis, resulting in calcium mobilization from the ER.

Application: Calcium Mobilization Assay

This protocol uses this compound to assess receptor functionality and stereoselectivity. By comparing the EC50 of the 5-trans isomer against the 5-cis isomer, researchers can validate the structural requirements of the FP receptor.

Experimental Design
  • Cell Line: HEK-293 stably transfected with human recombinant FP receptor (or endogenous models like ciliary muscle cells).

  • Detection: Fluo-4 AM (fluorescent calcium indicator).

  • Controls:

    • Positive: Fluprostenol (5-cis) or Cloprostenol.

    • Negative: Vehicle (0.1% DMSO).

    • Antagonist: AL-8810 (to prove FP-specificity).

Step-by-Step Protocol
Phase 1: Cell Preparation (Day 0)
  • Seed cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates at a density of 40,000 cells/well.

  • Incubate overnight at 37°C, 5% CO2. Crucial: Cells must be 80-90% confluent for optimal signal-to-noise ratio.

Phase 2: Dye Loading (Day 1)
  • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Why Probenecid? It inhibits organic anion transporters, preventing the cells from pumping out the Fluo-4 dye.

  • Add Fluo-4 AM (4 µM final concentration) and Pluronic F-127 (0.04%) to the Loading Buffer.

  • Remove culture media and wash cells once with HBSS.

  • Add 100 µL of Loading Buffer/dye mix to each well.

  • Incubate for 45 minutes at 37°C , then 15 minutes at Room Temperature (RT) .

    • Expert Tip: The RT step allows for complete de-esterification of the intracellular AM dye, ensuring it is calcium-sensitive.

Phase 3: Compound Preparation & Assay
  • Prepare a 3X concentration dose-response curve of this compound in HBSS (Range: 1 nM to 10 µM).

  • Transfer cells to the FLIPR (Fluorometric Imaging Plate Reader) or equivalent automated injector system.

  • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

  • Injection: Automatically inject 50 µL of the 3X compound solution (Final volume 150 µL, 1X concentration).

  • Response Read: Measure fluorescence continuously for 90–120 seconds.

Assay Workflow Diagram

Figure 2: Logical flow of the Calcium Mobilization Protocol.

Assay_Workflow Seed Seed Cells (Black/Clear Plate) Load Load Fluo-4 AM (+ Probenecid) Seed->Load Wash Wash & Equilibrate (RT, 15 min) Load->Wash Inject Auto-Injection (t=10s) Wash->Inject Prep Prep 5-trans Fluprostenol (3X) Prep->Inject Read Measure RFU (Ex494/Em516) Inject->Read

Caption: Step-by-step workflow for the Fluo-4 calcium mobilization assay.

Data Analysis & Expected Results

Quantitative Comparison

When analyzing the data, normalize the Relative Fluorescence Units (RFU) to the baseline. Construct a dose-response curve to determine EC50.

ParameterFluprostenol (5-cis)This compoundInterpretation
EC50 (Ca2+) ~1 – 10 nM~50 – 500 nM5-trans is typically less potent due to steric mismatch in the binding pocket.
Emax 100%70–90%Often acts as a full or partial agonist depending on receptor reserve.
Selectivity High (FP)Moderate (FP)5-trans may show altered off-target binding (e.g., EP receptors) at high concentrations.
Troubleshooting: The "Hook Effect"

If you observe a decrease in signal at the highest concentrations (e.g., >10 µM) of this compound:

  • Cause: Micelle formation or solubility limits of the lipid in aqueous buffer.

  • Validation: Check the buffer for turbidity. Ensure DMSO < 0.1%.

  • Correction: Limit the upper concentration range to 1 µM.

References

  • Sharif, N. A., et al. (2003).[4] "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5283078, 5-trans-PGF2alpha. Retrieved from [Link]

  • Griffin, B.W., et al. (1998). "AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to 5-trans Fluprostenol Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of 5-trans Fluprostenol solutions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties, safety considerations, and step-by-step methodologies required to ensure the integrity, stability, and reproducibility of experimental results involving this potent prostaglandin F2α analog.

Foundational Knowledge: Understanding this compound

This compound, also known as 5,6-trans Fluprostenol, is a synthetic analog of Prostaglandin F2α (PGF2α).[1] It is often studied as a potential impurity in commercial preparations of the active pharmaceutical ingredient Fluprostenol.[1] Like its parent compound, it is a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor involved in various physiological processes.[2] Accurate and consistent solution preparation is paramount for any research involving this compound, as its efficacy and stability are highly dependent on proper handling.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is the first step in designing a robust experimental protocol.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₉F₃O₆[1][3]
Formula Weight 458.5 g/mol [1][3]
CAS Number 57968-83-9[1]
Appearance Typically supplied as a solution in ethanol[1]
Storage (as supplied) -20°C[1][4]
Long-term Stability ≥ 2 years at -20°C in ethanol[1][5]
Solubility Profile: The Key to a Successful Formulation

This compound exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. This dichotomy dictates the entire solution preparation strategy.[6][7] The primary goal is to create a concentrated stock in an organic solvent and then carefully dilute it into an aqueous buffer suitable for the biological system under study.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]
Ethanol 100 mg/mL[1]
Dimethylformamide (DMF) 100 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 15 mg/mL[1]
1:1 DMSO:PBS (pH 7.2) 0.5 mg/mL (for the isopropyl ester isomer)[6]

Expert Insight: The high solubility in PBS (15 mg/mL) is notable for a prostaglandin analog.[1] However, for creating working solutions for cell-based assays, it is still best practice to first dissolve the compound in a water-miscible organic solvent like DMSO to prevent precipitation upon dilution in aqueous media.[8][9]

Safety First: Handling Potent Prostaglandin Analogs

This compound is a biologically potent compound and should be handled with care.[10] Adherence to strict safety protocols is mandatory to protect personnel and prevent contamination.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12] For handling the neat compound or concentrated solutions, consider double-gloving.[13]

  • Designated Handling Area: All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.[13][14]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with your institution's hazardous waste guidelines.

  • Material Safety Data Sheet (MSDS): Before beginning any work, thoroughly review the complete Safety Data Sheet provided by the supplier.[6][15]

Experimental Protocols: From Stock to Working Solution

This section provides validated, step-by-step protocols for preparing highly reliable and reproducible solutions of this compound.

Workflow Overview: Solution Preparation Pathway

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation Receive Receive Compound (Typically in Ethanol) Evaporate Evaporate Ethanol (if necessary) Receive->Evaporate If pre-dissolved Dissolve Dissolve in 100% DMSO to create Stock Solution Evaporate->Dissolve Weigh Accurately Weigh (if starting from solid) Weigh->Dissolve If solid StoreStock Store Stock Solution (-20°C, Aliquoted) Dissolve->StoreStock Thaw Thaw Stock Aliquot StoreStock->Thaw For Experiment Dilute Serially Dilute in Aqueous Buffer (e.g., PBS) Thaw->Dilute Vortex Vortex Gently Between Dilutions Dilute->Vortex Use Use Immediately in Experiment Vortex->Use

Caption: General workflow from receiving the compound to the final working solution.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions.

Rationale: DMSO is the preferred solvent for the primary stock solution due to its high solvating power for this compound (100 mg/mL) and its miscibility with aqueous buffers used in biological assays.[1] Storing the compound in small, single-use aliquots at -20°C minimizes degradation from repeated freeze-thaw cycles.[5]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tubes

  • Sterile, chemical-resistant pipette tips

Procedure:

  • Preparation: Tare a sterile amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully weigh out the desired amount of this compound solid into the vial. For example, weigh 4.585 mg.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Calculation: (Mass in mg / Formula Weight in g/mol ) / (Concentration in M) = Volume in L

    • Example: (4.585 mg / 458.5 g/mol ) / (0.010 mol/L) = 0.001 L = 1.0 mL

    • Add 1.0 mL of anhydrous DMSO to the vial containing 4.585 mg of the compound.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store the aliquots protected from light at -20°C. Organic stock solutions are stable for at least two years under these conditions.[1][5]

Protocol: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the organic stock into a physiologically compatible aqueous buffer for immediate use in experiments.

Rationale: Prostaglandin analogs have limited stability in aqueous solutions and are prone to hydrolysis and adsorption to plastic surfaces.[7] Therefore, aqueous working solutions should always be prepared fresh on the day of the experiment and should not be stored.[10][15] The key to avoiding precipitation is to add the DMSO stock to the aqueous buffer while mixing, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced artifacts in biological systems.[8][16]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, physiological buffer (e.g., PBS pH 7.2, cell culture medium)

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Add the required volume of aqueous buffer to a sterile tube. For example, to prepare 1 mL of a 10 µM working solution, add 999 µL of PBS to a tube.

  • Dilution: While gently vortexing the aqueous buffer, add 1 µL of the 10 mM DMSO stock solution directly into the buffer. This rapid dispersion is crucial to prevent the compound from precipitating out of solution.[9]

  • Mixing: Continue to vortex gently for 5-10 seconds to ensure the solution is homogeneous.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[6]

G Start Need to Prepare Working Solution InVitro In Vitro Experiment (e.g., Cell Culture) Start->InVitro Assay Type? InVivo In Vivo Experiment (e.g., Animal Dosing) Start->InVivo Assay Type? Solvent1 Primary Solvent: 100% DMSO for Stock InVitro->Solvent1 InVivo->Solvent1 Solvent2 Final Diluent: Culture Medium or PBS (Final DMSO < 0.5%) Solvent1->Solvent2 Solvent3 Final Vehicle: Co-solvent system (e.g., DMSO/PEG/Saline) Solvent1->Solvent3

Caption: Decision tree for solvent selection based on experimental context.

Storage and Stability: Preserving Compound Integrity

Proper storage is non-negotiable for maintaining the potency and purity of this compound.

Solution TypeStorage TemperatureDurationKey Considerations
As Supplied (in Ethanol) -20°C≥ 2 yearsKeep tightly sealed to prevent solvent evaporation.[1]
Concentrated Stock (in DMSO/Ethanol) -20°C≥ 2 yearsStore in small, single-use aliquots in amber vials or light-blocking tubes. Avoid repeated freeze-thaw cycles.[5]
Aqueous Working Dilutions Room Temperature / 4°C< 24 hoursMust be prepared fresh daily. Prone to hydrolysis and adsorption. Do not store.[6][15]

Causality of Degradation: Prostaglandins are susceptible to degradation in aqueous solutions, particularly at pH levels outside the range of 4-6.[5][10] The ester and hydroxyl groups in the molecule can undergo hydrolysis. Furthermore, these lipophilic molecules can adsorb to the surfaces of some plastics, reducing the effective concentration in dilute solutions.[17]

References

  • Fluprostenol isopropyl ester - PRODUCT INFORM
  • This compound isopropyl ester - PRODUCT INFORM
  • DMSO concentration in cell culture? Precipitating while PBS is added?.
  • Fluprostenol (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α, CAS Number: 54276-17-4). Cayman Chemical.
  • This compound (CAS 57968-83-9). Cayman Chemical.
  • Application Notes and Protocols: Preparing 15(S)-Fluprostenol Solutions for Animal Experiments. BenchChem.
  • Best Practices For Handling Potent APIs. Outsourced Pharma.
  • 15(S)
  • Safe handling of hazardous drugs. PubMed Central.
  • The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology.
  • (+)-Fluprostenol | Prostanoid Receptor Agonists: Tocris Bioscience. R&D Systems.
  • I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice?.
  • FLUPROSTENOL. precisionFDA.
  • Aqueous Prostaglandin Eye Drop Formul
  • PROSTAGLANDIN E1. Sigma-Aldrich.
  • PRODUCT INFORM
  • Storage stable prostaglandin product.

Sources

Application Note: Precision Profiling of Prostaglandin Analogs—5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-glaucoma pharmacotherapies, Prostaglandin F2


 (PGF2

) analogs represent the gold standard for intraocular pressure (IOP) reduction. 5-trans Fluprostenol (an isomer of the active metabolite of Travoprost) occupies a critical dual role in this landscape:
  • As a High-Affinity Impurity: It is a geometric isomer formed during the synthesis of Fluprostenol and Travoprost. Regulatory bodies (ICH/USP) require rigorous quantification of this isomer due to its structural similarity to the active drug.

  • As a Pharmacological Probe: It serves as a vital tool for defining Structure-Activity Relationships (SAR) at the FP prostanoid receptor, helping to delineate the precise stereochemical requirements for receptor activation and uveoscleral outflow enhancement.

This guide provides a comprehensive technical overview of this compound, including its receptor signaling mechanism, validated analytical protocols for isomeric resolution, and functional bioassays for potency verification.

Module 1: Receptor Biology & Mechanism of Action

The FP Receptor Signaling Cascade

This compound acts as an agonist at the FP prostanoid receptor, a G-protein-coupled receptor (GPCR). While its binding affinity (


) is comparable to the cis-isomer (Fluprostenol), its efficacy in downstream signaling can vary, making characterization essential.

Upon binding, the molecule triggers the


 pathway, leading to intracellular calcium mobilization. This calcium surge activates Protein Kinase C (PKC) and subsequent MAP Kinase pathways, ultimately upregulating Matrix Metalloproteinases (MMPs). These enzymes remodel the extracellular matrix (ECM) in the ciliary muscle, increasing uveoscleral outflow and lowering IOP.
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this compound.

FP_Receptor_Signaling Ligand This compound Receptor FP Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca PKC PKC Activation Ca->PKC MAPK MAPK/ERK Phosphorylation PKC->MAPK MMP MMP Upregulation (MMP-1, MMP-9) MAPK->MMP ECM ECM Remodeling (Ciliary Muscle) MMP->ECM Outflow Increased Uveoscleral Outflow (IOP Reduction) ECM->Outflow

Figure 1: Signal transduction pathway of FP receptor agonists. This compound binds the FP receptor, triggering a Gq-mediated cascade that results in ECM remodeling and IOP reduction.

Module 2: Analytical Protocols (Isomeric Resolution)

Objective: To separate this compound from its cis-isomer (Fluprostenol) and other related impurities (e.g., 15-keto derivatives) using High-Performance Liquid Chromatography (HPLC).

Context: The trans-isomer is often difficult to resolve due to identical molecular weight (


 458.5) and similar polarity. This protocol utilizes a specific mobile phase modifier to enhance selectivity.
Protocol A: Reversed-Phase HPLC Separation

Materials:

  • Column: C18 High-Resolution Column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: this compound (Cayman Chemical / Tocris).

Methodology:

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol/Water (70:30). Vortex for 30 seconds.

  • Equilibration: Equilibrate column with 35% B for 10 minutes.

  • Gradient Profile:

    • 0-15 min: Isocratic 35% B (Critical for isomer separation).

    • 15-25 min: Linear gradient to 90% B (Column wash).

    • 25-30 min: Return to 35% B.

  • Detection: UV Absorbance at 210 nm (monitoring the double bond system).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature improves peak shape for prostaglandins).

Expected Results:

  • Fluprostenol (cis): Retention time approx. 8.5 min.[1]

  • This compound: Retention time approx. 9.2 min.[1]

  • Note: The trans isomer typically elutes after the cis isomer on standard C18 phases due to slightly higher hydrophobicity resulting from the linear geometry of the alpha chain.

Module 3: Functional Bioassays (In Vitro)

Objective: To validate the biological activity of this compound via intracellular calcium flux, confirming its potency relative to the therapeutic cis-isomer.

Protocol B: FLIPR Calcium Mobilization Assay

Biological System: HEK-293 cells stably expressing the human recombinant FP receptor.

Reagents:

  • Fluo-4 Direct™ Calcium Assay Kit.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Positive Control: Fluprostenol (cis).

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 loading solution. Incubate for 60 minutes (30 min at 37°C, 30 min at RT).

  • Compound Addition:

    • Prepare this compound serial dilutions (100 µM to 0.1 nM) in Assay Buffer.

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or compatible plate reader.

    • Inject 20 µL of compound solution.

  • Measurement: Monitor fluorescence (Ex: 494 nm, Em: 516 nm) for 180 seconds.

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline). Plot dose-response curves to determine 
    
    
    
    .

Module 4: Comparative Data & Specifications

The following table summarizes the pharmacological and physicochemical distinctions between the therapeutic agent and the 5-trans isomer.

FeatureFluprostenol (cis-active)This compound
Role Therapeutic Agonist (Glaucoma)Impurity / Research Probe
FP Receptor Affinity (

)
~3.5 - 7.5 nM [1]~10 - 20 nM (High Affinity)
Functional Potency (

)
~2.4 nM (Ca2+ mobilization) [2]~15 - 30 nM
Double Bond Geometry C5-C6 cis (Z)C5-C6 trans (E)
Elution Order (RP-HPLC) Elutes FirstElutes Second
Primary Application IOP ReductionImpurity Standard / SAR Studies

Table 1: Comparative profile of Fluprostenol isomers. Data synthesized from receptor binding assays and functional calcium mobilization studies.

References

  • Sharif, N. A., et al. (2003). "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Thieme, H., et al. (2006). "Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility."[2][3] Investigative Ophthalmology & Visual Science. [Link]

  • Hellberg, M. R., et al. (2001).[4] "Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist."[4][5] Journal of Ocular Pharmacology and Therapeutics. [Link]

Sources

LC-MS/MS quantification of Fluprostenol metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Sensitive and Selective Quantification of Fluprostenol and its Metabolites in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potent prostaglandin F2α analogue, Fluprostenol, and its putative metabolites in biological matrices such as plasma and urine. Fluprostenol is a synthetic compound with significant therapeutic applications, and understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development.[1][2] The described protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required to accurately measure low-level analytes in complex biological samples.[3]

Introduction

Fluprostenol is a metabolically stable synthetic analogue of prostaglandin F2α (PGF2α) and a potent agonist for the prostaglandin F receptor (FP receptor).[1][2] Its biological activities, including potent luteolytic effects, have established its use in veterinary medicine. The parent drug, Travoprost, is a prodrug that is hydrolyzed in the cornea to the active form, (+)-Fluprostenol acid, and is used to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[4][5]

The quantification of drug metabolites is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent.[6] Given the complex nature of biological matrices and the typically low concentrations of metabolites, highly selective and sensitive analytical techniques are required.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its superior sensitivity, specificity, and wide dynamic range.[3][6][7]

This guide provides a comprehensive protocol for the extraction and quantification of Fluprostenol and its hypothesized metabolites, leveraging the power of LC-MS/MS to achieve reliable and reproducible results for researchers in pharmacology and drug development.

Postulated Metabolic Pathways of Fluprostenol

Prostaglandins and their analogues undergo extensive metabolism in vivo. While specific metabolic pathways for Fluprostenol are not extensively detailed in the public literature, they can be postulated based on the well-established metabolism of endogenous PGF2α. The primary routes of metabolism for prostaglandins involve:

  • β-oxidation of the α-chain (carboxylic acid side chain): This is a major metabolic pathway for prostaglandins, leading to the formation of tetranor (four-carbon shorter) and dinor (two-carbon shorter) metabolites.[8]

  • ω-oxidation of the ω-chain: Oxidation of the terminal carbon of the lower side chain.

  • Oxidation of the 15-hydroxyl group: Conversion of the C-15 hydroxyl group to a ketone.

Based on these pathways, this protocol will focus on the parent compound, Fluprostenol, and its primary putative tetranor metabolite.

Parent Parent Metabolite Tetranor-Fluprostenol (C19H21F3O6) Pathway Pathway Fluprostenol Fluprostenol (C23H29F3O6) Fluprostenol->Metabolite

Caption: Postulated primary metabolic pathway for Fluprostenol.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating the preparation of calibration standards and quality control (QC) samples alongside the unknown samples to ensure the accuracy and precision of the results.

Materials and Reagents
  • Fluprostenol analytical standard (Cayman Chemical or equivalent)

  • Fluprostenol-d4 (internal standard, ISTD)[1]

  • LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Formic acid (FA), ≥98% purity

  • Ammonium hydroxide (NH4OH)

  • Phosphate buffer (0.5 M, pH 6.1)

  • Blank biological matrix (e.g., human plasma, rat urine)

  • Solid Phase Extraction (SPE) cartridges: Weak Anion Exchange (WAX) or Mixed-Mode Anion Exchange (e.g., Strata-X-AW).[9]

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluprostenol and Fluprostenol-d4 standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of Fluprostenol by serial dilution of the primary stock with 50:50 ACN:Water.

  • Working Internal Standard (ISTD) Solution (100 ng/mL): Dilute the Fluprostenol-d4 primary stock with 50:50 ACN:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the intermediate Fluprostenol solutions into the blank biological matrix to prepare a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QC samples (low, medium, high).

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to remove matrix interferences and concentrate the analytes.[10][11] The carboxylic acid moiety of Fluprostenol and its metabolites makes them ideal candidates for anion exchange SPE.

Protocol Steps:

  • Sample Pre-treatment: [11]

    • Thaw plasma or urine samples on ice. Centrifuge at 4°C to pellet any particulates.[9]

    • To a 500 µL aliquot of the sample (blank, CC, QC, or unknown), add 50 µL of the 100 ng/mL ISTD working solution.

    • Acidify the sample to a pH of ~3.5-4.0 with formic acid to ensure the carboxylic acid group is protonated for optimal binding to some reversed-phase sorbents or properly prepared for anion exchange.

  • SPE Cartridge Conditioning: [12]

    • Wash the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Water. Do not let the sorbent bed go dry.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.

    • Wash the cartridge with 1 mL of Hexane (for mixed-mode phases) to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH deprotonates the carboxylic acid, releasing it from the anion exchange sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an LC autosampler vial for analysis.

LC-MS/MS Method

The coupling of liquid chromatography to a tandem mass spectrometer provides the necessary separation and detection capabilities for this analysis.[6]

cluster_workflow Analytical Workflow Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Sample->SPE Pre-treatment LC LC Separation (Reversed-Phase C18) SPE->LC Reconstitution MS MS/MS Detection (Triple Quadrupole - MRM) LC->MS Ionization (ESI-) Data Data Processing & Quantification MS->Data

Caption: Overall experimental workflow from sample to result.

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical, especially to resolve metabolites from the parent drug and from endogenous matrix components.[13]

ParameterRecommended Condition
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
LC Gradient Program
Time (min)% Mobile Phase B
0.010
1.010
8.095
9.095
9.110
12.010
Mass Spectrometry (MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative ion mode (ESI-), which is highly effective for acidic molecules like prostaglandins.[14] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3500 V
Source Temperature 350 °C
Nebulizer Gas 40 psi
Drying Gas Flow 9 L/min
Drying Gas Temp 350 °C
MRM Transitions

The MRM transitions must be optimized for each analyte by infusing a standard solution into the mass spectrometer. The most intense and specific product ion is typically used for quantification (Quantifier), with a second product ion used for confirmation (Qualifier).[15]

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Fluprostenol 457.5193.1315.2-35
Tetranor-Fluprostenol 401.4193.1259.2-30
Fluprostenol-d4 (ISTD) 461.5197.1319.2-35

Note: The m/z values for product ions are hypothetical and must be empirically determined during method development. The values provided are based on common fragmentation patterns of prostaglandins (e.g., side-chain losses).

Method Validation

A full method validation should be performed according to regulatory guidelines from bodies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes in blank matrix.

  • Linearity and Range: A linear calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[16]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest point on the calibration curve that meets the accuracy and precision criteria.[17][18]

  • Matrix Effect and Recovery: Assessment of ion suppression or enhancement and the efficiency of the extraction process.[19]

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Fluprostenol and its major putative metabolite in biological fluids. The protocol utilizes a straightforward solid-phase extraction for sample preparation and highly specific tandem mass spectrometry for detection. This method is fit-for-purpose for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring precise measurement of this potent prostaglandin analogue.

References

  • Universidade de Lisboa. (2023, June 7). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • Marszałł, M. P., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850–859. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Wójcik, Ł., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI. Retrieved from [Link]

  • Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. In: Methods in Molecular Biology. Retrieved from [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • ResearchGate. (2022, April 25). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin F2 alpha in human saliva. Retrieved from [Link]

  • Song, F., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 82(1-4), 75–83. Retrieved from [Link]

  • Alwis, K. U., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health. Retrieved from [Link]

  • Gu, H., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 403(7), 1785–1796. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • Labroots. (2021, January 5). How to quantify 200 metabolites with one LC-MS/MS method? YouTube. Retrieved from [Link]

  • Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway. YouTube. Retrieved from [Link]

  • Agilent Technologies. LC-MS and GC-MS metabolite data processing using Mass Profiler Professional. Retrieved from [Link]

  • Kaddour, H., et al. (2022). Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors. Neural Regeneration Research, 17(10), 2166–2176. Retrieved from [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fluprostenol. Retrieved from [Link]

  • MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Retrieved from [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from [Link]

  • LabRulez. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • precisionFDA. FLUPROSTENOL. Retrieved from [Link]

  • PubChem. Fluprostenol. Retrieved from [Link]

  • precisionFDA. FLUPROSTENOL, (+)-. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Travoprost Free Acid (Fluprostenol) Using Fluprostenol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the validation and application of Fluprostenol-d4 (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2


-d4) as a stable isotope-labeled internal standard (SIL-IS). This protocol is specifically designed for the quantification of Travoprost Free Acid (Fluprostenol)  in complex biological matrices (human plasma, aqueous humor) using LC-MS/MS.

Travoprost is an isopropyl ester prodrug used for glaucoma. Upon administration, it is rapidly hydrolyzed by corneal esterases into its biologically active free acid form, Fluprostenol. Therefore, pharmacokinetic (PK) and toxicokinetic (TK) studies must quantify the free acid, not just the parent ester. Due to the rapid metabolism and low circulating concentrations (pg/mL range), the use of Fluprostenol-d4 is critical to correct for ionization suppression and recovery losses during solid-phase extraction (SPE).

Chemical Context & Mechanism[1][2][3]

The Analyte vs. The Standard

Fluprostenol-d4 acts as a surrogate for the analyte during the entire analytical workflow. It possesses four deuterium atoms on the cyclopentane ring/upper chain, shifting its precursor mass by +4 Da while retaining nearly identical chromatographic behavior.

FeatureAnalyte: Fluprostenol (Travoprost Acid)Internal Standard: Fluprostenol-d4
Formula


MW 458.5 g/mol 462.5 g/mol
Precursor Ion (ESI-) 457.2

461.2

Target Active metabolite of TravoprostCorrection factor for Matrix Effects
Metabolic Pathway & Analytical Target

The following diagram illustrates the hydrolysis of the prodrug Travoprost into the analytical target (Fluprostenol), highlighting where the Internal Standard is introduced.

MetabolicPathway Prodrug Travoprost (Isopropyl Ester Prodrug) Enzyme Esterases (Cornea/Plasma) Prodrug->Enzyme Metabolite Fluprostenol (Active Free Acid) TARGET ANALYTE Enzyme->Metabolite Hydrolysis Analysis LC-MS/MS Quantification Metabolite->Analysis Extracted IS Fluprostenol-d4 (Internal Standard) IS->Analysis Spiked into Matrix

Figure 1: Hydrolysis of Travoprost to Fluprostenol and introduction of the Internal Standard.

Experimental Protocol

Reagents & Materials
  • Analyte: (+)-Fluprostenol (Travoprost Free Acid), >98% purity.

  • Internal Standard: Fluprostenol-d4, >99% isotopic purity.

  • Matrix: Drug-free human plasma (K2EDTA).

  • SPE Cartridges: Waters Oasis MAX (Mixed-mode Anion Exchange), 30 mg/1 cc. Note: MAX is preferred over C18 because it selectively binds the carboxylic acid of Fluprostenol, removing neutral phospholipids that cause ion suppression.

Solution Preparation
  • Stock Solutions: Dissolve Fluprostenol and Fluprostenol-d4 separately in acetonitrile (ACN) to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Fluprostenol-d4 stock to 10 ng/mL in 50:50 ACN:Water. This concentration ensures the IS signal is consistently detectable but does not suppress the analyte signal via charge competition.

Sample Preparation (Solid Phase Extraction)

This workflow utilizes Mixed-Mode Anion Exchange (MAX) to isolate the acidic analyte.

  • Spiking: Aliquot 200 µL of plasma into a 96-well plate or microcentrifuge tubes.

  • IS Addition: Add 20 µL of Working IS Solution (Fluprostenol-d4) to all samples (except Double Blanks). Vortex 30s.

  • Acidification: Add 200 µL of 4% Phosphoric Acid (

    
    ) to acidify the plasma (pH ~2-3), disrupting protein binding.
    
  • Conditioning: Condition MAX cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge at low vacuum (~5 psi).

  • Wash 1 (Neutrals): Wash with 1 mL 5% Ammonium Hydroxide (

    
    ) in water. Rationale: This raises pH > 8. The Fluprostenol (COOH) becomes ionized (
    
    
    
    ) and binds to the anion exchange resin. Neutrals and bases are washed away.
  • Wash 2 (Hydrophobic): Wash with 1 mL Methanol. Rationale: Removes neutral lipids bound by hydrophobic interaction.

  • Elution: Elute with 500 µL of 2% Formic Acid in Methanol . Rationale: Acidification protonates the carboxyl group (

    
    ), breaking the ionic bond with the resin and releasing the analyte.
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (70:30).
    

SPE_Workflow Step1 Sample Pre-treatment Plasma + IS + H3PO4 Step2 Load SPE (MAX) Analyte binds via Hydrophobic interaction Step1->Step2 Step3 Wash 1: 5% NH4OH Ionize COOH -> COO- Analyte locks to Anion Exchange Resin Step2->Step3 Step4 Wash 2: Methanol Remove neutral lipids/matrix Step3->Step4 Step5 Elute: 2% Formic Acid in MeOH Protonate COO- -> COOH Release Analyte Step4->Step5

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water (or 5mM Ammonium Acetate, pH 5.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1.0 min: 25% B

    • 1.0-4.0 min: 25% -> 90% B (Linear)

    • 4.0-5.0 min: 90% B (Wash)

    • 5.1 min: 25% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .[2]

  • Rationale: Prostaglandins contain a carboxylic acid moiety, which ionizes efficiently as

    
     in negative mode. Positive mode (
    
    
    
    ) often results in multiple dehydration adducts and lower sensitivity.

MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Fluprostenol 457.2307.12522
Fluprostenol-d4 461.2311.12522

Note: The product ion 307.1 corresponds to the loss of the substituted phenoxy tail and/or dehydration characteristic of PGF2


 analogs.

Validation & Expert Insights

The Deuterium Isotope Effect (Critical Control)

Deuterium is slightly more hydrophilic than hydrogen. In high-efficiency UPLC systems, Fluprostenol-d4 may elute slightly earlier (2-5 seconds) than the unlabeled analyte .

  • Risk: If the matrix suppression zone (e.g., phospholipids) elutes exactly between the IS and the Analyte, the IS will not accurately correct for the suppression.

  • Mitigation: During method development, infuse phospholipids (monitor

    
     184 or 104) and overlay with the analyte/IS chromatogram. Ensure both peaks fall within a "clean" window, or that the suppression profile is flat across both retention times.
    
Cross-Talk and Purity
  • IS Purity Check: Inject a high concentration of Fluprostenol-d4 (e.g., 500 ng/mL) and monitor the analyte transition (457->307). Any signal indicates unlabeled impurity (d0) in the standard. This must be <0.5% of the LLOQ response.

  • Cross-Talk: Inject the Upper Limit of Quantification (ULOQ) of the analyte and monitor the IS transition. High concentrations of analyte should not contribute signal to the IS channel (M+4 isotope contribution is usually negligible for this mass difference, but must be verified).

Data Calculation

Quantification is performed using the Peak Area Ratio :



Plot Ratio vs. Concentration using a weighted linear regression (

).

References

  • Cayman Chemical. (2024). Fluprostenol-d4 Product Information and Physicochemical Properties. Cayman Chemical. Link

  • Jemal, M., et al. (2003). High-throughput quantitative determination of prostaglandins in biological samples by LC-MS/MS. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Link

  • Wang, S., et al. (2014).[3] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinica Chimica Acta, 429, 4-5.[3] Link

  • Waters Corporation. (2020). Quantification of Prostaglandins using Oasis MAX SPE and LC-MS/MS. Waters Application Notes. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Troubleshooting & Optimization

5-trans Fluprostenol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-trans Fluprostenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this prostaglandin F2α analog. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experiments.

I. Understanding this compound and Its Solubility Challenges

This compound is a prostaglandin F2α analog and a potential impurity in commercial preparations of Fluprostenol.[1] Like many lipid-based signaling molecules, its efficacy in experimental systems is highly dependent on proper handling and solubilization. The inherent lipophilicity of its structure presents a significant hurdle for achieving the desired concentrations in aqueous buffers commonly used in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic molecule, meaning it is more readily soluble in organic solvents than in water. Its structure contains a long hydrocarbon chain and a phenyl group, which contribute to its poor water solubility. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) will often result in a fine precipitate or an insoluble film, leading to inaccurate concentrations and unreliable experimental results.

Q2: I've noticed a precipitate in my stock solution after storage. What should I do?

A2: Precipitate formation upon storage, especially at low temperatures, is a common issue with lipophilic compounds dissolved in organic solvents. Gently warming the solution to room temperature and vortexing or sonicating can often redissolve the compound. However, to prevent this, it is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is strongly advised against dissolving this compound directly in cell culture medium. The low solubility will likely result in the compound precipitating out of solution, making it unavailable to the cells and leading to inconsistent results. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the culture medium.

Q4: What is the difference in solubility between this compound and its isopropyl ester form?

A4: this compound isopropyl ester is a prodrug form that is more lipophilic than the parent compound, this compound.[2] This increased lipophilicity can affect its solubility characteristics. While both are poorly soluble in aqueous solutions, the isopropyl ester may require different solvent systems for optimal dissolution. For example, the solubility of this compound isopropyl ester in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[3]

II. Troubleshooting Guide: Achieving Optimal Solubility

This section provides a systematic approach to dissolving and handling this compound to ensure reproducible experimental outcomes.

Solvent Selection and Stock Solution Preparation

The initial and most critical step is the selection of an appropriate organic solvent to create a concentrated stock solution.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A highly versatile and commonly used solvent for dissolving lipophilic compounds. This compound is soluble in DMSO at a concentration of 100 mg/ml.[1]

  • Ethanol: Another effective solvent for this compound, with a solubility of 100 mg/ml.[1]

  • Dimethylformamide (DMF): Offers high solubility for this compound, also at 100 mg/ml.[1]

Solubility Summary Table:

SolventThis compound SolubilityThis compound Isopropyl Ester Solubility
DMSO 100 mg/ml[1]20 mg/ml[2]
Ethanol 100 mg/ml[1]25 mg/ml[2]
DMF 100 mg/ml[1]30 mg/ml[2]
PBS (pH 7.2) 15 mg/ml[1]Sparingly soluble
DMSO:PBS (pH 7.2) (1:1) Not specified0.5 mg/ml[2][3]
Protocol for Preparing a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile, chemical-resistant vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Store the stock solution at -20°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions

The following diagram illustrates the decision-making process for preparing working solutions of this compound for different experimental applications.

G start Start: this compound Powder stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., 100 mg/ml in DMSO) start->stock_sol in_vitro In Vitro Experiment (e.g., Cell-based Assay) stock_sol->in_vitro Application? in_vivo In Vivo Experiment stock_sol->in_vivo Application? serial_dilution Perform Serial Dilution in Culture Medium in_vitro->serial_dilution formulation Prepare Formulation for In Vivo Administration in_vivo->formulation final_conc Achieve Final Working Concentration serial_dilution->final_conc final_admin Final Dosing Solution formulation->final_admin

Caption: Decision workflow for preparing this compound solutions.

Step-by-Step Protocol for Dilution into Aqueous Buffers (e.g., Cell Culture Medium)
  • Pre-warm Aqueous Buffer: Warm the required volume of your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.

  • Calculate Dilution: Determine the volume of the concentrated stock solution needed to achieve the final desired concentration in your experiment. Crucially, ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Add Stock to Buffer: While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Final Mix and Use: Gently mix the final working solution again before adding it to your experimental system. Use the freshly prepared working solution immediately for best results.

III. Advanced Solutions for Persistent Solubility Issues

In some instances, even with the use of organic solvents, achieving the desired concentration or maintaining stability in an aqueous environment can be challenging. The following strategies can be employed to overcome these persistent issues.

Co-Solvent Systems

For particularly challenging applications, a co-solvent system can enhance solubility. For instance, a combination of DMSO and a surfactant like Tween® 20 or Pluronic® F-68 can improve the dispersion and stability of the compound in aqueous media.

Experimental Workflow for Optimizing Solvent Systems

The following diagram outlines a systematic approach to testing and validating different solvent systems for your specific experimental needs.

G start Persistent Solubility Issue solvent_screen Design Solvent Screen: - Primary Solvents (DMSO, EtOH) - Co-Solvents (DMSO + Surfactant) - Aqueous Buffers (PBS, Media) start->solvent_screen test_dissolution Test Dissolution at Target Concentration solvent_screen->test_dissolution visual_insp Visual Inspection for Precipitate test_dissolution->visual_insp stability_test Stability Test: (e.g., 24h at 37°C) visual_insp->stability_test No Precipitate bioassay_compat Biological Assay Compatibility Test (e.g., Cell Viability) stability_test->bioassay_compat select_optimal Select Optimal Solvent System bioassay_compat->select_optimal

Sources

Technical Support Center: Improving the Stability of 5-trans Fluprostenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-trans Fluprostenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound and its common prodrug esters in aqueous solutions. Understanding the chemical behavior of this potent prostaglandin F2α analog is paramount for ensuring experimental reproducibility, therapeutic efficacy, and formulation robustness.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What is the most likely cause?

The most common reason for potency loss in aqueous solutions of this compound prodrugs (like Travoprost, the isopropyl ester) is chemical hydrolysis. Prostaglandin F2α analogs are often formulated as ester prodrugs to improve ocular penetration.[1] This ester linkage is highly susceptible to hydrolysis, which is the chemical breakdown of the molecule by reaction with water. This reaction cleaves the ester, yielding the biologically active this compound free acid and the corresponding alcohol. While this conversion is necessary for the drug's activity in vivo, uncontrolled hydrolysis in the formulation bottle leads to a decrease in the concentration of the prodrug and can alter the solution's properties, impacting its efficacy and safety profile.[2]

Q2: What is the optimal pH for storing aqueous solutions of Fluprostenol prodrugs?

The stability of prostaglandin ester prodrugs is highly pH-dependent. The hydrolysis reaction is catalyzed by both acidic and basic conditions. Therefore, maintaining the solution within a specific, slightly acidic pH range is critical. For structurally similar analogs like Travoprost and Latanoprost, the maximum stability in aqueous solutions is achieved at a pH of approximately 6.0.[1] Deviating significantly below pH 4 or above pH 7 will dramatically accelerate the rate of hydrolysis.[2] It is essential to use a suitable buffer system (e.g., phosphate, citrate, or borate) to maintain this optimal pH.

Q3: What are the recommended storage conditions for my prepared solutions?

Proper storage is crucial. Based on data from related compounds and general best practices, the following conditions are recommended:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2°C to 8°C is advisable to slow down the rate of hydrolysis. While some commercial formulations are stable at room temperature (up to 25°C), this is highly dependent on the specific formulation excipients.[3][4] Studies on Travoprost have shown it is stable at 27°C but degrades at higher temperatures like 50°C.[5]

  • Light: Prostaglandin analogs can be sensitive to light. Always store solutions in amber or opaque containers to protect them from photogradation.[3]

  • Atmosphere: To prevent oxidative degradation of the secondary alcohol groups, consider preparing solutions with de-gassed buffers and purging the headspace of the storage container with an inert gas like nitrogen or argon.

Q4: What are the primary degradation products I should be looking for?

The main degradation pathways for a this compound prodrug like Travoprost are hydrolysis and oxidation.[2] The primary and most expected degradation product is the This compound free acid , resulting from the hydrolysis of the isopropyl ester. Other potential degradants can include isomers like the 5,6-trans isomer and various oxidation products where the alcohol groups are converted to ketones.[2][4] A forced degradation study is the definitive way to identify the specific degradants that form under your experimental conditions.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential Root Cause(s)Recommended Solutions & Scientific Rationale
Rapid Degradation in a Freshly Prepared Solution Incorrect pH: The solution was prepared in unbuffered water or an incorrectly prepared buffer, leading to a pH outside the optimal 5.5 - 6.7 range.Action: Verify the pH of your solution using a calibrated pH meter. Prepare a new solution using a reliable buffer system (e.g., 10 mM Sodium Phosphate) adjusted to pH 6.0. Rationale: Buffering capacity is essential to resist pH shifts and keep the solution in the zone of maximum stability for the ester prodrug.
High Temperature: The solution was prepared or stored at an elevated temperature.Action: Prepare solutions at controlled room temperature and store immediately at 2-8°C. Avoid autoclaving or heating. Rationale: Chemical degradation rates, including hydrolysis, typically double for every 10°C increase in temperature (Arrhenius equation).[5]
Presence of Contaminants: The water or reagents used contained catalytic impurities (e.g., metal ions) or were contaminated with acids or bases.Action: Use high-purity water (e.g., HPLC-grade, Milli-Q) and analytical grade reagents for all preparations. Rationale: Trace impurities can act as catalysts, accelerating degradation reactions.
Precipitate or Cloudiness in the Solution Low Aqueous Solubility: this compound and its ester prodrugs have low intrinsic water solubility. The concentration may be too high for the aqueous medium.Action: Include solubilizing agents in your formulation. Non-ionic surfactants like Polysorbate 80 or hydrogenated castor oil can form micelles to encapsulate the drug. Cyclodextrins can form inclusion complexes.[1] Rationale: These excipients increase the apparent solubility of the drug, preventing it from precipitating out of solution.
Temperature Effects: The solubility of the compound may decrease upon cooling.Action: Prepare a more dilute solution or incorporate solubilizers. If a solution must be refrigerated, ensure it remains clear upon returning to room temperature before use. Rationale: Solubility is temperature-dependent. A formulation must be robust enough to remain stable across its intended storage and use temperatures.
Inconsistent Results in Biological Assays Degradation in Assay Media: The pH or components of the cell culture or assay media may be degrading the compound during the experiment.Action: Perform a stability study of this compound directly in your final assay media under the exact experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points (e.g., 0, 2, 4, 8 hours) by HPLC. Rationale: The biological matrix is a complex aqueous environment. You must validate that your compound is stable for the duration of the assay to ensure the observed effects are accurate.
Adsorption to Labware: The lipophilic nature of prostaglandin analogs can cause them to adsorb to the surfaces of plastic tubes, plates, and pipette tips.Action: Use low-adsorption polypropylene labware. Including a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can also help prevent surface binding. Rationale: Adsorption reduces the effective concentration of the compound in solution, leading to underestimation of its potency and inconsistent results.

In-Depth Technical Protocols

Protocol 1: Preparation of a Stabilized Buffered Aqueous Solution

This protocol describes the preparation of a 100 µg/mL stock solution of Travoprost (the isopropyl ester of this compound) with enhanced stability.

Objective: To create an aqueous solution suitable for research applications with minimized risk of hydrolysis.

Materials:

  • Travoprost reference standard

  • Polysorbate 80

  • Sodium Phosphate Monobasic and Dibasic

  • HPLC-grade water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile, amber glass vials

Procedure:

  • Prepare the Buffer:

    • Prepare a 10 mM sodium phosphate buffer. Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in HPLC-grade water.

    • Adjust the pH to 6.0 ± 0.1 using 0.1 M HCl or 0.1 M NaOH.

  • Add Solubilizer:

    • To the pH-adjusted buffer, add Polysorbate 80 to a final concentration of 0.1% (w/v). Mix gently until fully dissolved. This will act as a solubilizing and stabilizing agent.

  • Prepare the Travoprost Stock:

    • Accurately weigh the required amount of Travoprost. It is often supplied in an organic solvent; if so, evaporate the solvent under a gentle stream of nitrogen.

    • Dissolve the Travoprost in a small amount of ethanol or DMSO before adding it to the buffer. Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid unintended biological effects.

    • Slowly add the dissolved Travoprost to the buffer/Polysorbate 80 solution while stirring to reach the final concentration of 100 µg/mL.

  • Finalize and Store:

    • Filter the final solution through a 0.22 µm syringe filter (use a filter material compatible with your organic co-solvent, e.g., PTFE).

    • Aliquot the solution into amber glass vials.

    • Purge the headspace of each vial with nitrogen gas before sealing.

    • Store at 2-8°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6]

Objective: To intentionally degrade this compound (or its prodrug) under various stress conditions to understand its degradation pathways.

Materials:

  • 1 mg/mL stock solution of the compound in methanol

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Photostability chamber, oven

Procedure:

  • Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

  • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 8 hours.[2]

  • Oxidative Degradation: Add 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Dilute the stock solution with buffer (pH 6.0). Heat in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Dilute the stock solution with buffer (pH 6.0). Expose to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method (see Protocol 3) to separate the parent compound from its degradation products.

Visualizing Degradation and Workflow
Degradation Pathway of Travoprost

G cluster_main Primary Degradation of Travoprost in Aqueous Solution Travoprost Travoprost (Isopropyl Ester Prodrug) FreeAcid This compound (Active Free Acid) Travoprost->FreeAcid Hydrolysis (pH & Temp Dependent) Oxidation Oxidation Products (e.g., Ketones) Travoprost->Oxidation Oxidation (O₂, Light) Isomers Isomers (e.g., 5,6-trans) Travoprost->Isomers Isomerization (pH, Light)

Caption: Primary degradation pathways for Travoprost.

Troubleshooting Workflow for Stability Issues

G cluster_workflow Troubleshooting Workflow Start Problem: Solution Instability CheckpH Verify pH of Solution Start->CheckpH CheckStorage Review Storage (Temp, Light) CheckpH->CheckStorage Correct AdjustpH Action: Re-prepare with Buffer at pH 6.0 CheckpH->AdjustpH Incorrect CheckFormulation Assess Formulation (Buffer, Solubilizer) CheckStorage->CheckFormulation Correct AdjustStorage Action: Store at 2-8°C in Amber Vials CheckStorage->AdjustStorage Incorrect AdjustFormulation Action: Add Surfactant or Cyclodextrin CheckFormulation->AdjustFormulation Inadequate End Stable Solution AdjustpH->End AdjustStorage->End AdjustFormulation->End

Caption: Logical workflow for diagnosing stability problems.

Data Summary Tables
Table 1: pH-Dependent Stability Profile (Illustrative)

This table illustrates the expected stability of a Travoprost solution at different pH values, based on data from similar prostaglandin F2α analogs.[1][2]

pHExpected StabilityPrimary Degradation Pathway
< 4UnstableAcid-catalyzed hydrolysis of the isopropyl ester
4 - 5.5Moderately StableSlow hydrolysis of the isopropyl ester
5.5 - 6.7 Optimal Stability Minimal hydrolysis
7 - 8Less StableBase-catalyzed hydrolysis of the isopropyl ester
> 8UnstableRapid base-catalyzed hydrolysis
Table 2: Example Parameters for a Stability-Indicating HPLC-UV Method

This method is a starting point for separating Travoprost from its primary degradant, the free acid. Method development and validation are required.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the free acid is protonated, improving peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes.
Gradient Start at 40% B, ramp to 80% B over 15 minA gradient is necessary to elute both the more polar free acid and the less polar ester prodrug with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nm or 220 nmProstaglandins have chromophores that absorb in the low UV range.
Injection Vol. 10 µLStandard injection volume.

References

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2018). ResearchGate. [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. (n.d.). PubMed. [Link]

  • Travoprost Ophthalmic Solution USP - [Product Monograph Template - Standard]. (2019). Apotex Inc. [Link]

  • Stability of travoprost under conditions of thermal stress. (n.d.). ResearchGate. [Link]

  • Aqueous Prostaglandin Eye Drop Formulations. (2022). Semantic Scholar. [Link]

  • Stable analogs of prostaglandins E1 and F2 alpha ameliorate the proteinuria of aminonucleoside-of-puromycin nephrosis in Lewis rats. (1987). PubMed. [Link]

  • Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. (2015). iovs.arvojournals.org. [Link]

  • The main degradation products of latanoprost. (n.d.). ResearchGate. [Link]

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. (2021). National Institutes of Health. [Link]

  • Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. (1997). PubMed. [Link]

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost. (2021). Royal Society of Chemistry. [Link]

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. (2015). ResearchGate. [Link]

  • Prostaglandin F2 alpha. (n.d.). Wikipedia. [Link]

  • Method of Test for Prostaglandin Analogs in Cosmetics. (2023). Taiwan Food and Drug Administration. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]

  • HPLC method for enantioselective analysis of cloprostenol. (2002). ResearchGate. [Link]

  • Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target. (2024). MDPI. [Link]

  • Determination of Prostaglandins by UHPLC-MS/MS in Toxicological Investigations. (2023). MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Travoprost Ophthalmic Solution. (2020). USP-NF. [Link]

Sources

Technical Support Center: Fluprostenol Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Separation of Fluprostenol (and Travoprost) Isomers Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for Fluprostenol analysis. Whether you are analyzing Fluprostenol (free acid) or its isopropyl ester prodrug (Travoprost ), you are dealing with a complex prostaglandin F2


 analog containing multiple stereocenters.[1]

The critical analytical challenge lies in distinguishing the biologically active (15R)-enantiomer from its impurities, specifically:

  • The 15-Epimer (Diastereomer): Configuration inversion at the C-15 hydroxyl group.

  • The 5,6-trans Isomer: Geometric isomerism at the double bond.[1]

  • Enantiomers: The mirror image of the active molecule.[1]

This guide moves beyond basic method descriptions to troubleshoot the specific physical-chemical interactions causing co-elution and peak broadening.

Module 1: Method Selection Strategy

Before starting, confirm your analyte form.[1] The separation physics differ significantly between the free acid and the ester.[1]

Decision Matrix: Which Mode to Use?

MethodSelection cluster_RP Target: Geometric Isomers & Degradants cluster_Chiral Target: Stereoisomers (15-Epimer/Enantiomers) Start Start: Define Analyte AnalyteType Is it the Ester (Travoprost) or Free Acid (Fluprostenol)? Start->AnalyteType RP_HPLC Reverse Phase (RP-HPLC) C18 Column AnalyteType->RP_HPLC Impurity Profiling Chiral_Mode Normal Phase Chiral LC (Amylose/Cellulose CSP) AnalyteType->Chiral_Mode Chiral Purity RP_Goal Separates: - 5,6-trans isomer - Acid hydrolysis products - 15-keto derivatives RP_HPLC->RP_Goal Chiral_Goal Separates: - (15R) vs (15S) Epimers - Enantiomers Chiral_Mode->Chiral_Goal

Figure 1: Analytical Triage Workflow. Select the chromatographic mode based on the specific impurity class you need to resolve.

Module 2: Troubleshooting Geometric Isomer Separation (RP-HPLC)

Issue: Difficulty separating the 5,6-trans isomer from the main cis peak. Context: These isomers have identical mass and very similar hydrophobicities.

Root Cause Analysis

In standard C18 Reverse Phase (RP) systems, the selectivity (


) for geometric isomers is driven by the "slot mechanism" of the stationary phase.[1] If the C18 chains are not sufficiently dense or rigid, they cannot discriminate the spatial "bend" difference between cis and trans forms.[1]
Protocol: Optimizing for Geometric Selectivity
ParameterRecommendationTechnical Rationale
Stationary Phase High-density C18 (Polymeric bonding)Polymeric C18 phases offer better "shape selectivity" than monomeric phases, critical for rigid prostaglandin structures.[1]
Temperature < 25°C (Sub-ambient preferred)Lower temperatures increase the rigidity of the alkyl chains in the stationary phase, enhancing shape discrimination.[1]
Mobile Phase Acetonitrile / Buffer (pH 3.[1]0)Acetonitrile generally provides better dipole-dipole interactions for prostaglandins than Methanol.[1] Low pH suppresses ionization of the free acid.[1]

Step-by-Step Optimization:

  • Equilibrate column at 15°C.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 0.5% B increase per minute) around the elution point of the main peak.

Critical Check: Ensure your resolution (


) between the trans and cis forms is 

. If

, switch to a Phenyl-Hexyl column to leverage

interactions.

Module 3: Troubleshooting Chiral/Epimer Separation (Normal Phase)

Issue: The 15-epimer (diastereomer) co-elutes with the main peak.[1] Context: This is the most difficult separation. The subtle difference in the hydroxyl group's spatial orientation at C-15 requires a Chiral Stationary Phase (CSP).[1]

The Mechanism of Failure

Standard achiral columns (C18, Silica) interact primarily via hydrophobicity or polarity.[1] They cannot "feel" the 3D arrangement of the C-15 hydroxyl.[1] You must use a polysaccharide-based CSP (Amylose or Cellulose derivatives).[1]

Recommended Workflow

1. Column Selection:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Secondary Choice: Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H).

2. Mobile Phase Construction (Normal Phase):

ComponentRoleOptimization Range
n-Hexane Non-polar carrier85% - 95%
Alcohol Modifier Controls elution strengthEthanol or Isopropanol (5% - 15%)
Acid Additive CRITICAL: Suppresses silanol activity0.1% Trifluoroacetic Acid (TFA)
Troubleshooting "The Blob" (Broad/Tailing Peaks)

Symptom: The enantiomers separate, but peaks are wide and tailing (


), causing integration errors.

Solution Protocol:

  • Acidify: Prostaglandins are susceptible to hydrogen bonding with residual silanols on the silica support.[1] Add 0.1% TFA or Acetic Acid to the mobile phase.[1]

  • Switch Alcohol: If using Isopropanol (IPA), switch to Ethanol . Ethanol is a "sharper" modifier for prostaglandins on Amylose columns due to lower viscosity and different hydrogen bonding capability.[1]

  • Temperature Drop: Run the column at 10°C - 20°C .

    • Why? Chiral recognition is enthalpy-driven. Lower temperatures favor the formation of the transient diastereomeric complex between the analyte and the CSP, improving selectivity (

      
      ).[1]
      

ChiralTroubleshooting Problem Problem: Poor Resolution of 15-Epimer Check1 Check Modifier Problem->Check1 Action1 Switch IPA -> EtOH Check1->Action1 Peak too broad Check2 Check Temperature Check1->Check2 Peak shape OK, Resolution poor Action2 Lower to 15°C Check2->Action2 Check3 Check Additive Check2->Check3 Still co-eluting Action3 Add 0.1% TFA Check3->Action3 Tailing observed

Figure 2: Logic flow for optimizing chiral resolution.

Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (RP) for the chiral separation to avoid Hexane?

  • Answer: Yes, but you require specialized "Reverse Phase Chiral" columns (e.g., Chiralcel OJ-RH).

  • Protocol: Use Acetonitrile : Water (with 20mM phosphate buffer pH 2.0).[1]

  • Warning: Equilibration times are significantly longer in RP-Chiral modes. Ensure the column is dedicated to RP; switching a single column between NP and RP destroys the packing stability.[1]

Q2: Why does my retention time shift for the active isomer?

  • Answer: This is usually due to temperature fluctuations or water accumulation in Normal Phase solvents.[1]

  • Fix:

    • Use a column thermostat (never run at ambient room temp).[1]

    • Use strictly anhydrous Hexane/Ethanol.[1] Even 0.1% water absorption from the air can deactivate the stationary phase hydrogen bonding sites.[1]

Q3: The 5,6-trans isomer is merging with the main peak in my stability samples.

  • Answer: As the column ages, the "shape selectivity" drops.[1]

  • Fix: This is often the first sign of column death.[1] However, try reducing the organic modifier (Acetonitrile) by 2-3% to increase retention (

    
    ), which often restores resolution (
    
    
    
    ) temporarily.[1]

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Source: Pharm Anal Acta (2022).[1][2] Context: General principles of isomer separation using RP-HPLC and Chiral columns. URL:

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Travoprost and its Impurities. Source: BenchChem (2025).[1][3][4] Context: Specific protocols for Travoprost, 15-epimer, and 5,6-trans isomer separation.[4][5] URL:

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Source: MDPI (Molecules).[1] Context: Use of Chiralcel OJ-RH columns for prostaglandin enantiomer separation.[1][6] URL:[1]

  • Method of purification of prostaglandins including fluorine atoms by preparative HPLC. Source: US Patent Application 20140051882A1.[1] Context: Difficulties in removing fluorine-containing impurities in Travoprost/Fluprostenol.[7] URL:

Sources

Technical Support Center: Optimizing Storage and Handling of 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage, handling, and troubleshooting of 5-trans Fluprostenol. As a synthetic prostaglandin F2α analog, the stability and integrity of this compound are paramount for reproducible and accurate experimental outcomes. This document is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximal stability, this compound should be stored at -20°C .[1] When stored under these conditions, it is expected to be stable for at least two years.[1] It is crucial to store the compound in a tightly sealed vial to protect it from moisture and light.

Q2: In what solvent should I dissolve this compound for long-term storage?

This compound is most stable when stored as a solution in a suitable organic solvent. Commonly used and recommended solvents include:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-dimethylformamide (DMF)

It is often supplied as a solution in ethanol.[1] For long-term storage, preparing a concentrated stock solution in one of these organic solvents is the best practice.

Q3: Can I store this compound in an aqueous solution?

It is strongly advised not to store this compound in aqueous solutions for any significant length of time. Prostaglandin analogs, including this compound, are susceptible to hydrolysis in aqueous environments, which can lead to degradation and a loss of biological activity. Aqueous preparations should be made fresh for immediate use.

Q4: How many times can I freeze and thaw my stock solution of this compound?

To maintain the integrity of your this compound stock solution, it is critical to avoid repeated freeze-thaw cycles .[2][3] Each cycle can introduce moisture and potentially lead to degradation of the compound. The recommended best practice is to aliquot the stock solution into single-use volumes upon initial preparation. This ensures that you are always working with a fresh, uncompromised sample for each experiment.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the storage and use of this compound.

Issue 1: Precipitation or Cloudiness Observed in the Stock Solution

Potential Cause A: Temperature Fluctuations or Improper Storage

  • Explanation: Storing the compound at temperatures warmer than -20°C or experiencing significant temperature fluctuations can reduce its solubility in the organic solvent over time, leading to precipitation.

  • Solution: Ensure your freezer maintains a stable -20°C. If you suspect temperature instability, relocate the stock to a more reliable freezer. To redissolve the precipitate, you can gently warm the vial to room temperature and vortex thoroughly.

Potential Cause B: Solvent Evaporation

  • Explanation: If the vial is not sealed tightly, the organic solvent can slowly evaporate, increasing the concentration of this compound beyond its solubility limit.

  • Solution: Always use vials with tight-fitting caps, preferably with a PTFE liner. If you suspect solvent loss, you may need to add a small, precise amount of fresh solvent to redissolve the compound, though this will alter the concentration and require re-quantification if precise molarity is critical.

Issue 2: Difficulty Dissolving this compound in an Aqueous Buffer for Experiments

Potential Cause: Low Aqueous Solubility

  • Explanation: this compound, like many lipid-based molecules, has very low solubility in aqueous solutions. Directly adding the compound or a highly concentrated organic stock to an aqueous buffer can cause it to precipitate immediately.

  • Solution: Stepwise Dilution Protocol

    • Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.

    • For your experiment, perform serial dilutions of this stock solution in the same organic solvent to get closer to your final desired concentration.[4]

    • In a separate tube, prepare your final aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the final diluted organic solution dropwise.[5] This gradual addition helps to disperse the compound evenly and prevent localized high concentrations that lead to precipitation.[5]

    • Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts in your experiment.[3]

Issue 3: Inconsistent or Unexpected Experimental Results

Potential Cause A: Compound Degradation

  • Explanation: If the compound has been stored improperly (e.g., at room temperature, in an aqueous solution, or subjected to multiple freeze-thaw cycles), it may have degraded. The primary degradation pathways for prostaglandin analogs are hydrolysis and oxidation.[6]

  • Troubleshooting Steps:

    • Visual Inspection: While there are no universally distinct visual cues for this compound degradation, any change in the clarity or color of the solution, or the appearance of particulate matter, should be considered a sign of potential degradation.

    • Analytical Verification (HPLC): The most reliable way to assess the integrity of your compound is through High-Performance Liquid Chromatography (HPLC).

      • What to look for: In an HPLC chromatogram, a degraded sample will typically show a decrease in the area of the main peak corresponding to this compound and the appearance of new, smaller peaks, which represent the degradation products.[7][8] Peak tailing or broadening of the main peak can also indicate instability.[8]

    • Action: If degradation is suspected or confirmed, discard the old stock solution and prepare a fresh one from a new, unopened vial of the compound.

Potential Cause B: Incorrect Solution Concentration

  • Explanation: Inaccurate pipetting during stock preparation or solvent evaporation can lead to a stock solution that is more or less concentrated than intended.

  • Solution:

    • Use Calibrated Pipettes: Always use properly calibrated pipettes for preparing stock solutions.

    • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.

    • Re-verification: If you have access to a UV-Vis spectrophotometer, you can verify the concentration of your stock solution by measuring its absorbance at the appropriate wavelength and using the Beer-Lambert law, provided you have the extinction coefficient.

Data and Protocols

Table 1: Solubility of this compound in Various Solvents
SolventSolubilitySource
Ethanol≥ 100 mg/mL[1]
DMSO≥ 100 mg/mL[1]
DMF≥ 100 mg/mL[1]
PBS (pH 7.2)Approx. 15 mg/mL[1]

Note: While soluble in PBS to a degree, long-term storage in aqueous buffers is not recommended due to stability concerns.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 458.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 458.5 g/mol = 0.004585 g = 4.585 mg

  • Weigh the compound: Carefully weigh out 4.585 mg of this compound and place it in a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[5]

  • Aliquot for storage: To avoid freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store: Store the aliquots at -20°C.

Diagrams

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage weigh Weigh solid This compound add_solvent Add anhydrous organic solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot  Immediate Action store Store at -20°C in a sealed container aliquot->store

Caption: Workflow for preparing and storing stock solutions.

G start Precipitation observed when diluting into aqueous buffer? cause1 Cause: Direct dilution of concentrated organic stock start->cause1 Yes cause2 Cause: Final organic solvent concentration is too high start->cause2 Yes no_precipitate No precipitation observed. Proceed with experiment. start->no_precipitate No solution1 Solution: Perform serial dilutions in organic solvent first, then add dropwise to vortexing buffer. cause1->solution1 solution2 Solution: Adjust dilutions to ensure final solvent concentration is <0.5% (or experimentally determined limit). cause2->solution2

Caption: Decision tree for aqueous solubility problems.

References

  • Anonymous. (2023). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. PMC - NIH. Available at: [Link]

  • Benchchem. (2025). Application Notes and Protocols: Preparing 15(S)-Fluprostenol Solutions for Animal Experiments. Benchchem.
  • ResearchGate. (n.d.). HPLC chromatograms of the authentic standard of prostaglandins (A) and.... ResearchGate. Available at: [Link]

  • Benchchem. (2025). 15(S)
  • Fini, M., et al. (2021). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. PMC - PubMed Central. Available at: [Link]

  • Patel, S. S., & Sharma, S. (2023). Prostaglandins. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Waters Corporation. Available at: [Link]

  • Anonymous. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • MDPI. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. MDPI. Available at: [Link]

  • PubMed. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. PubMed. Available at: [Link]

  • IOVS. (n.d.). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. IOVS. Available at: [Link]

  • Chrom Tech, Inc. (2025). How to Interpret and Analyze Chromatogram Data for Accurate Results. Chrom Tech, Inc. Available at: [Link]

  • Ento Key. (n.d.). The Pharmacology of Prostaglandin Analogues. Ento Key. Available at: [Link]

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Microchem Laboratory. Available at: [Link]

  • BioProcess International. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. BioProcess International. Available at: [Link]

  • YouTube. (2015). HPLC - How to read Chromatogram Easy Explained - Simple Animation HD. YouTube. Available at: [Link]

  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

Sources

avoiding epimerization of Fluprostenol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Epimerization Risk During Synthesis

Welcome to the technical support guide for the synthesis of Fluprostenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical challenge of preventing epimerization during the synthesis of Fluprostenol, a potent synthetic analog of prostaglandin F2α. Maintaining the precise stereochemistry of Fluprostenol is paramount to its biological activity and therapeutic efficacy. This guide provides in-depth, experience-driven advice and practical troubleshooting strategies to ensure the stereochemical integrity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in Fluprostenol synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. Fluprostenol has several chiral centers, and its potent biological activity as an FP receptor agonist is highly dependent on its specific three-dimensional structure.[1] The official drug substance is often a racemic mixture, meaning it contains two enantiomers in equal amounts.[2][3] However, the biological activity of these enantiomers can differ significantly.[1] Inversion of any of these stereocenters can lead to the formation of diastereomers, which may have reduced or altered biological activity and can be challenging to separate from the desired product.[4] Therefore, controlling stereochemistry and preventing epimerization is a critical aspect of a successful Fluprostenol synthesis.

Q2: Which stereocenter in Fluprostenol is most susceptible to epimerization?

A2: The C-15 hydroxyl group is particularly prone to epimerization. This is due to the allylic nature of the C-15 proton, which makes it more acidic and thus more susceptible to abstraction under basic or even mildly acidic conditions. This can lead to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of the desired 15(R) and the undesired 15(S) epimers.

Q3: What are the primary factors that can induce epimerization during the synthesis of Fluprostenol?

A3: Several factors can contribute to epimerization, and their control is crucial for maintaining stereochemical purity. These include:

  • pH: Both strongly basic and acidic conditions can catalyze the enolization that leads to epimerization at C-15.[5]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[5]

  • Solvents: The choice of solvent can influence the stability of intermediates and transition states involved in the epimerization process.

  • Reagents: Certain reagents, particularly those used for oxidation or reduction steps, can create conditions conducive to epimerization if not chosen and used carefully.

Q4: How can I detect and quantify epimerization in my Fluprostenol samples?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying epimers. Chiral HPLC, using a chiral stationary phase, can separate the different stereoisomers of Fluprostenol, allowing for their individual quantification.[6] Developing a robust HPLC method is essential for monitoring the stereochemical purity of your intermediates and final product.[6] Deuterated fluprostenol can be used as an internal standard for quantification by GC- or LC-MS.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Fluprostenol and provides actionable solutions.

Problem 1: Significant formation of the 15-epi-Fluprostenol impurity is observed after the reduction of the C-15 ketone.
  • Likely Cause: The choice of reducing agent and reaction conditions are critical for the stereoselective reduction of the C-15 ketone. Non-selective reducing agents or harsh reaction conditions can lead to poor diastereoselectivity and the formation of the undesired 15(S) epimer.

  • Solution:

    • Employ Stereoselective Reducing Agents: Utilize bulky hydride reagents that favor hydride delivery from the less hindered face of the molecule. L-Selectride® or other sterically demanding borohydrides have been shown to be effective in similar systems.[8]

    • Optimize Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable product.

    • Careful Quenching: Quench the reaction under controlled, neutral or slightly acidic conditions to avoid epimerization of the newly formed hydroxyl group.

Problem 2: Epimerization is detected after the deprotection of hydroxyl protecting groups.
  • Likely Cause: The conditions used for deprotection, particularly for silyl ethers (e.g., TBDMS) or acetals (e.g., THP), can be a source of epimerization if they are too harsh.[9] For instance, fluoride-based deprotection of silyl ethers can be basic enough to cause epimerization at C-15.

  • Solution:

    • Mild Deprotection Conditions: Opt for milder deprotection methods. For TBDMS groups, a buffered solution of TBAF (e.g., with acetic acid) can be used to maintain a near-neutral pH. For THP ethers, mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) are generally preferred.

    • Orthogonal Protecting Group Strategy: Design your synthesis with an orthogonal protecting group strategy.[9] This allows for the selective removal of one protecting group without affecting others, minimizing the exposure of sensitive stereocenters to harsh conditions.

Problem 3: The final purification step by column chromatography is not effectively separating the desired Fluprostenol from its C-15 epimer.
  • Likely Cause: Diastereomers can sometimes have very similar polarities, making their separation by standard silica gel chromatography challenging.[4]

  • Solution:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems to maximize the difference in retention times between the epimers. A less polar solvent system might improve separation.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • Preparative HPLC: If baseline separation is not achievable by standard column chromatography, preparative chiral HPLC is a powerful technique for isolating the desired stereoisomer.[6][10]

Experimental Protocols
Protocol 1: Stereoselective Reduction of the C-15 Ketone

This protocol outlines a general procedure for the stereoselective reduction of the enone precursor to Fluprostenol, aiming to maximize the yield of the desired 15(R)-hydroxyl epimer.

Materials:

  • Enone precursor

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the enone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by chiral HPLC to determine the diastereomeric ratio.

Protocol 2: Chiral HPLC Analysis of Fluprostenol Epimers

This protocol provides a starting point for developing an analytical method to separate and quantify Fluprostenol and its C-15 epimer.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or similar).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The exact ratio will need to be optimized.

  • For reverse-phase chiral separations, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a specific pH) can be used.[6][10]

Procedure:

  • Prepare a standard solution of your Fluprostenol sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the epimers using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two epimers.

  • Quantify the relative peak areas to determine the epimeric ratio.

Visualizations
Fluprostenol Structure and Key Stereocenters

Caption: Key stereocenters in the Fluprostenol molecule.

Troubleshooting Workflow for Epimerization

Epimerization_Troubleshooting start Epimerization Detected check_reduction Review C-15 Ketone Reduction Step start->check_reduction check_deprotection Examine Protecting Group Removal start->check_deprotection check_purification Assess Purification Method start->check_purification solution_reduction Use Stereoselective Reagent Optimize Temperature check_reduction->solution_reduction solution_deprotection Employ Milder Conditions Use Orthogonal Strategy check_deprotection->solution_deprotection solution_purification Optimize Chromatography Use Preparative HPLC check_purification->solution_purification

Caption: A logical workflow for troubleshooting epimerization issues.

Data Summary
Parameter Condition 1 (High Epimerization) Condition 2 (Low Epimerization) Impact on Stereoselectivity
Reducing Agent Sodium BorohydrideL-Selectride®Bulky reagents increase stereoselectivity.
Reaction Temperature 0 °C to Room Temperature-78 °CLower temperatures favor kinetic control.
Deprotection Reagent TBAFTBAF / Acetic AcidBuffering prevents basic conditions.
Purification Method Standard Silica Gel ChromatographyChiral Preparative HPLCProvides baseline separation of epimers.
References
  • Benchchem. (n.d.). Technical Support Center: Chemical Synthesis of 9-keto Fluprostenol.
  • National Center for Biotechnology Information. (n.d.). Fluprostenol. PubChem. Retrieved from [Link]

  • Lazar, L., & Todea, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluprostenol. Retrieved from [Link]

  • Azmi, F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6263. [Link]

  • ResearchGate. (n.d.). Structure of select prostaglandins: cloprostenol (1), bimatoprost (2), PGF2α (3). Retrieved from [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). FLUPROSTENOL SODIUM. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Fluprostenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC. Retrieved from [Link]

  • precisionFDA. (n.d.). FLUPROSTENOL. Retrieved from [Link]

  • Kalíková, K., Tesarová, E., & Bosáková, Z. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. [Link]

  • ResearchGate. (2008). HPLC method for enantioselective analysis of cloprostenol. Retrieved from [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]

  • ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Variability in 5-trans Fluprostenol Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-trans Fluprostenol bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize variability in your experiments and ensure the generation of robust, reproducible data.

Introduction to this compound and its Bioassay

This compound is a potent synthetic analog of prostaglandin F2α (PGF2α) and a high-affinity agonist for the prostaglandin F2α receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq, initiating a signaling cascade that leads to the mobilization of intracellular calcium.[2][3] This cellular response is the foundation of bioassays designed to determine the potency and efficacy of this compound and related compounds.

However, as with any cell-based assay, variability can be a significant challenge, impacting data quality and interpretation.[4] This guide will provide a structured approach to identifying and mitigating common sources of variability in your this compound bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a selective agonist at the prostaglandin F2α (FP) receptor.[1] Binding of this compound to the FP receptor, a Gq-coupled GPCR, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][3] This increase in intracellular calcium is a measurable downstream event commonly used to quantify the potency of FP receptor agonists.

Q2: Which cell lines are suitable for this compound bioassays?

A2: The choice of cell line is critical for a successful bioassay. Suitable cell lines must express the FP receptor at sufficient levels to generate a robust signal. Commonly used cell lines include:

  • HEK293 cells stably expressing the FP receptor: Human Embryonic Kidney 293 (HEK293) cells are a versatile and commonly used cell line for recombinant protein expression. Stably transfecting them with the human FP receptor provides a consistent and well-characterized system for bioassays.[5][6]

  • A7r5 cells: This rat aortic smooth muscle cell line endogenously expresses the FP receptor and is a well-established model for studying FP receptor pharmacology.[7][8]

  • U2OS cells stably expressing the FP receptor: Human osteosarcoma U2OS cells are another suitable host for stable expression of the FP receptor.[2]

  • Ishikawa cells: This human endometrial adenocarcinoma cell line endogenously expresses the FP receptor.[9]

Q3: What are the common readouts for a this compound bioassay?

A3: The most common bioassay readouts for FP receptor activation are based on the downstream signaling cascade:

  • Intracellular Calcium Mobilization: This is a direct and rapid measure of FP receptor activation. It is typically measured using fluorescent calcium indicators like Fluo-4 AM.[10][11]

  • Inositol Monophosphate (IP1) Accumulation: IP1 is a downstream metabolite of IP3 and its accumulation provides a more stable and endpoint-based measurement of Gq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used for this purpose.[3][12]

Q4: How should I prepare and store this compound?

A4: Proper handling and storage of this compound are crucial to maintain its potency. It is typically supplied as a solution in an organic solvent, such as ethanol or DMSO. For long-term storage, it is recommended to store the stock solution at -20°C.[13] Working solutions should be prepared fresh for each experiment by diluting the stock in an appropriate aqueous buffer. Be aware that prostaglandins can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH.[13]

Troubleshooting Guide

High variability in a this compound bioassay can arise from multiple sources. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Well-to-Well Variability in Dose-Response Curve

High variability between replicate wells can obscure the true dose-response relationship and lead to inaccurate potency estimates.

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution across the plate leads to variations in the number of cells per well, resulting in inconsistent responses.- Ensure a homogenous single-cell suspension before seeding.- Pipette gently and mix the cell suspension between pipetting steps.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
Edge Effects Wells on the periphery of the microplate are prone to evaporation and temperature fluctuations, leading to different cell growth and responses compared to the inner wells.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.- Ensure the incubator has good temperature and humidity control.
Pipetting Errors Inaccurate or inconsistent pipetting of compounds or reagents is a major source of variability.- Use calibrated pipettes.- Use reverse pipetting for viscous solutions.- Ensure proper mixing of all solutions before dispensing.
Compound Precipitation This compound may precipitate at high concentrations in aqueous buffers, leading to inaccurate dosing.- Visually inspect the prepared dilutions for any signs of precipitation.- Consider the use of a low percentage of a solubilizing agent like DMSO, ensuring it does not affect cell health at the final concentration.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific response from the background, leading to a compressed assay window.

Potential Cause Explanation Troubleshooting Steps
Low FP Receptor Expression The chosen cell line may not express the FP receptor at a high enough level to generate a robust signal.- Confirm FP receptor expression using a validated method (e.g., Western blot, qPCR).- If using a stably transfected cell line, consider re-cloning to select for a higher-expressing clone.- Optimize cell seeding density; too few cells will result in a weak signal.
Sub-optimal Assay Buffer The composition of the assay buffer can significantly impact cell health and receptor signaling.- Ensure the buffer is at the correct pH and osmolarity.- For calcium mobilization assays, ensure the buffer contains an appropriate concentration of calcium.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation.[14]- Optimize the incubation time with this compound. For rapid signaling events like calcium mobilization, the readout should be performed shortly after agonist addition.- Consider using a kinetic reading mode for calcium assays to capture the peak response.
Serum Interference Components in serum can interfere with the assay, either by binding to the compound or by activating other signaling pathways.- Perform the assay in a serum-free medium.[15]- If serum is required for cell health, reduce the serum concentration during the assay or use a serum substitute.
Issue 3: Inconsistent Dose-Response Curves Between Experiments

Lack of reproducibility between experiments is a major concern in drug development and can arise from subtle variations in experimental conditions.

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Health and Passage Number The physiological state of the cells can vary with passage number and culture conditions, affecting their responsiveness.- Use cells within a defined passage number range.- Maintain consistent cell culture practices (e.g., seeding density, splitting ratio, media formulation).- Regularly monitor cell morphology and viability.
Variability in Reagent Preparation Inconsistent preparation of reagents, including the this compound dilutions, can lead to shifts in the dose-response curve.- Prepare fresh dilutions of this compound for each experiment.- Use a consistent source and lot for all critical reagents.
Lack of a Reference Standard Without a consistent reference standard, it is difficult to distinguish between true shifts in potency and assay variability.- Include a well-characterized reference standard of this compound in every assay.[16][17]- The potency of the test sample should be expressed relative to the reference standard.
Inappropriate Data Analysis The choice of curve-fitting model and the handling of outliers can impact the calculated EC50 values.- Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) model to fit the sigmoidal dose-response curve.[18]- Establish clear criteria for identifying and excluding outliers.[18]

Experimental Workflows and Protocols

Calcium Mobilization Assay Workflow

This workflow outlines the key steps for measuring this compound-induced calcium mobilization.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate Incubate overnight seed->incubate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate->load_dye wash Wash cells to remove excess dye load_dye->wash add_compound Add this compound dilutions wash->add_compound read Measure fluorescence immediately on a plate reader add_compound->read plot Plot fluorescence intensity vs. log[concentration] read->plot fit Fit a 4PL/5PL dose-response curve plot->fit ec50 Calculate EC50 fit->ec50

Caption: Workflow for a calcium mobilization assay.

IP1 Accumulation Assay Workflow

This workflow describes the general steps for an HTRF-based IP1 accumulation assay.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in a 384-well plate incubate Incubate overnight seed->incubate add_compound Add this compound dilutions incubate->add_compound incubate_agonist Incubate for a defined period (e.g., 30-60 min) add_compound->incubate_agonist lyse Lyse cells and add HTRF reagents incubate_agonist->lyse incubate_htrf Incubate at room temperature lyse->incubate_htrf read Read HTRF signal on a compatible plate reader incubate_htrf->read calculate_ratio Calculate HTRF ratio read->calculate_ratio plot Plot HTRF ratio vs. log[concentration] calculate_ratio->plot fit Fit a 4PL/5PL dose-response curve plot->fit ec50 Calculate EC50 fit->ec50

Caption: Workflow for an IP1 accumulation HTRF assay.

Signaling Pathway

The following diagram illustrates the FP receptor signaling pathway leading to calcium mobilization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum FP_receptor FP Receptor Gq Gαq FP_receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_store Ca2+ Store IP3R->Ca_store opens channel Ca_cytoplasm ↑ [Ca2+]i Ca_store->Ca_cytoplasm release Fluprostenol This compound Fluprostenol->FP_receptor binds

Caption: FP receptor signaling pathway.

By understanding the underlying biology of the FP receptor and systematically addressing the potential sources of variability, you can significantly improve the quality and reproducibility of your this compound bioassays. For further assistance, please do not hesitate to contact our technical support team.

References

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. The Journal of Biological Chemistry, 269(4), 2632-2636.
  • Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Retrieved from [Link]

  • Sharif, N. A., et al. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945.
  • Sato, K., et al. (1995). Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes.
  • Quantics Biostatistics. (2025, August 6). Defining a Statistical Analysis for Bioassay: Response Modelling. Retrieved from [Link]

  • BEBPA. (2024). Reference Standards for Potency Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium mobilization assay performed in HEK293 cells expressing the... Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceuticals, 17(10), 1285.
  • Wiederholt, M., et al. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938–945.
  • ResearchGate. (n.d.). In vitro studies of A7R5 cell proliferation, cell-cycle arrest, and... Retrieved from [Link]

  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting? Retrieved from [Link]

  • Gupte, J., et al. (2018). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of Biological Chemistry, 293(31), 12041–12053.
  • Ritz, C. (2010). Fitting dose-response curves from bioassays and toxicity testing. The R Journal, 2(1), 40-45.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Sales, K. J., et al. (2004). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 227(1-2), 1-12.
  • Sittampalam, G. S., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual.
  • Parekh, A. B. (2010). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in Physiology, 1, 140.
  • Sharif, N. A., et al. (2007). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 152(6), 843–854.
  • Little, L. (2016, April 1). Essentials in Bioassay Design and Relative Potency Determination.
  • Mire-Sluis, A., et al. (2014, May 1). Reference Standards for Therapeutic Proteins.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. Retrieved from [Link]

  • Dette, H., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(10), 1805–1818.
  • Stevenson, L., et al. (2012).
  • Yamato USA. (n.d.). Real-time monitoring of intracellular Ca2+ dynamics in HEK293 cells. Retrieved from [Link]

  • Sales, K. J., et al. (2002). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism, 87(9), 4272–4279.
  • Luginina, A., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. STAR Protocols, 1(1), 100030.
  • BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it? Retrieved from [Link]

  • ResearchGate. (n.d.). Single cell calcium signal and fluorescence intensity of the stable EP1... Retrieved from [Link]

  • Stamatakis, A., et al. (2001). Characterization of A7r5 cell line transfected in a stable form by hSSAO/VAP-1 gene (A7r5-hSSAO/VAP-1 cells).
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays: White Paper. Retrieved from [Link]

  • ResearchGate. (n.d.). Depolarization of A7r5 cells for 24 h replicates the induction of IP 3... Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Goral, V., et al. (2011). Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLOS ONE, 6(4), e19282.
  • PubChem. (n.d.). Fluprostenol. Retrieved from [Link]

  • Flores-Munoz, M., et al. (2011). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. Cellular Signalling, 23(1), 136–144.
  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • ResearchGate. (n.d.). Smooth muscle cell viability. A7r5 smooth muscle cells were incubated... Retrieved from [Link]

  • Chan, B. S., et al. (2002). Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport. Journal of Biological Chemistry, 277(35), 32067–32073.
  • Hawkins, D., et al. (1987). Prostaglandin F2 alpha and alpha-adrenergic agonists regulate parathyroid cell function via the inhibitory guanine nucleotide regulatory protein. Endocrinology, 120(2), 790–796.

Sources

Technical Support Center: Analytical Method Validation for 5-trans Fluprostenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 5-trans Fluprostenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reliable quantification method for this critical prostaglandin analogue. As this compound is a potential impurity in Fluprostenol preparations, its accurate quantification is paramount for quality control and regulatory compliance.[1][2]

This resource is structured to address both foundational knowledge and practical troubleshooting, ensuring scientific integrity and adherence to global regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the validation of analytical methods for this compound, grounding the answers in established regulatory guidelines.

Q1: What is the primary regulatory guidance I should follow for analytical method validation?

A1: The foundational guidelines for analytical method validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," is the global gold standard.[3][4] This guideline outlines the necessary validation characteristics and the systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose.[5] For bioanalytical methods, which involve quantification in biological matrices, the U.S. Food and Drug Administration (FDA) provides specific guidance that should be consulted.[6][7][8][9]

Q2: Why is specificity a critical parameter for quantifying this compound?

A2: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For this compound, this is crucial because it is an isomer of Fluprostenol and may coexist with other related substances or degradation products.[1] A stability-indicating method, which is a type of specific method, must be developed to separate and quantify this compound from all potential interferents. This is often achieved through forced degradation studies.[11][12]

Q3: How do I establish the linearity and range for my this compound assay?

A3: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[10] To establish this, you should prepare a series of at least five concentrations of this compound spanning the expected working range. The data are then evaluated by linear regression analysis, and the correlation coefficient (r²) should ideally be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[13]

Q4: What are the acceptance criteria for accuracy and precision?

A4: Accuracy refers to the closeness of the test results to the true value, while precision expresses the variability of a series of measurements.[4] Acceptance criteria can vary based on the purpose of the method (e.g., impurity quantification vs. assay of the main component). A common acceptance criterion for accuracy is a recovery of 98.0% to 102.0% for the drug substance. For precision, expressed as the relative standard deviation (RSD), a common limit is ≤ 2%.[10] These criteria should be pre-defined in your validation protocol.

Validation ParameterTypical Acceptance Criteria for Impurity Quantification
Accuracy 80.0% - 120.0% recovery
Precision (RSD) Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0%
Linearity (r²) ≥ 0.99

Q5: Why is a forced degradation study necessary for a stability-indicating method?

A5: A forced degradation or stress testing study is essential to demonstrate the specificity of a stability-indicating method.[12][14] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), you can generate its potential degradation products.[11][15][16] The analytical method must then be able to resolve the this compound peak from these degradation product peaks, proving its stability-indicating nature. This ensures that a decrease in the concentration of the active substance due to degradation can be accurately measured.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause:

    • Secondary Interactions: Silanol groups on the stationary phase interacting with the analyte.

    • Column Overload: Injecting too high a concentration of the analyte.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. For acidic compounds like Fluprostenol, a lower pH (e.g., with 0.1% formic acid) can improve peak shape.

    • Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.

    • Change Column: Consider a column with end-capping or a different stationary phase to minimize secondary interactions.

    • Check for System Contamination: Flush the system and column to remove any contaminants.

Problem 2: Low Sensitivity / Poor Signal-to-Noise Ratio

  • Potential Cause:

    • Suboptimal MS Source Parameters: Incorrect settings for gas flow, temperature, or voltages in the mass spectrometer source.

    • Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of the analyte.[17][18][19]

    • Analyte Instability: Degradation of this compound in the autosampler. Prostaglandins can be unstable, especially at room temperature.[20][21]

  • Troubleshooting Steps:

    • Tune MS Parameters: Optimize the ion source parameters for this compound using a tuning solution.

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove matrix components.[17]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard can compensate for matrix effects and variations in instrument response.

    • Control Sample Temperature: Keep samples in a cooled autosampler (e.g., 4°C) to minimize degradation.

Problem 3: High Variability in Results (Poor Precision)

  • Potential Cause:

    • Inconsistent Sample Preparation: Variations in extraction efficiency or dilution steps.

    • Injector Issues: Inaccurate and imprecise injection volumes.

    • Fluctuations in LC System: Unstable pump performance leading to retention time shifts.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure consistent and well-documented sample preparation procedures. Use calibrated pipettes and volumetric flasks.

    • Maintain the Injector: Regularly clean and maintain the injector, including the needle and sample loop.

    • System Suitability Testing: Before running samples, perform system suitability tests to ensure the LC system is performing consistently. Monitor parameters like retention time, peak area, and tailing factor.

    • Check for Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound and assess the specificity of the analytical method.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Withdraw aliquots at 0, 2, 4, and 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed LC-MS method.

Expected Outcome: The chromatograms should show the resolution of the this compound peak from any degradation product peaks, confirming the method's stability-indicating capability.

Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Initial Method Development Forced Forced Degradation (Stress Testing) Dev->Forced Assess Specificity Specificity Specificity/ Stability Indicating Forced->Specificity Confirm Peak Purity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for Analytical Method Validation.

Troubleshooting cluster_lc LC System cluster_ms MS System cluster_sample Sample/Method Problem Problem Identified (e.g., Poor Peak Shape, Low Sensitivity) Check_Mobile Check Mobile Phase (pH, Composition) Problem->Check_Mobile Tune_Source Tune Ion Source Parameters Problem->Tune_Source Optimize_Prep Optimize Sample Preparation Problem->Optimize_Prep Check_Column Inspect Column (Age, Contamination) Check_Mobile->Check_Column Check_Injector Verify Injector Performance Check_Column->Check_Injector Check_Pump Check Pump Pressure & Flow Rate Check_Injector->Check_Pump Clean_Source Clean Ion Source Tune_Source->Clean_Source Calibrate_MS Calibrate Mass Analyzer Clean_Source->Calibrate_MS Check_Stability Verify Analyte Stability Optimize_Prep->Check_Stability Use_IS Incorporate Internal Standard (IS) Check_Stability->Use_IS

Caption: Troubleshooting Decision Tree for LC-MS Analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Structures of the prostaglandin analogs under investigation. ResearchGate. Available from: [Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. Available from: [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. Available from: [Link]

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available from: [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Available from: [Link]

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. ResearchGate. Available from: [Link]

  • Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate. MDPI. Available from: [Link]

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. ResearchGate. Available from: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Method of Test for Prostaglandin Analogs in Cosmetics. Taiwan Food and Drug Administration. Available from: [Link]

  • Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available from: [Link]

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. PubMed. Available from: [Link]

  • An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. ResearchGate. Available from: [Link]

  • LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available from: [Link]

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. PubMed. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Aqueous Prostaglandin Eye Drop Formulations. MDPI. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Unveiling prostaglandin D2 signaling axis in the tumor microenvironment for immune modulation and prognosis in lung adenocarcinoma. ASCO Publications. Available from: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Future Science. Available from: [Link]

  • Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]

  • Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. YouTube. Available from: [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]

Sources

Prostaglandin Photosensitivity Management: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals managing the photosensitivity of prostaglandin compounds. As these potent lipid mediators are notoriously susceptible to degradation upon light exposure, this resource offers practical, evidence-based strategies to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding Prostaglandin Photosensitivity: The "Why" Behind the "How"

Before delving into specific protocols, it's crucial to understand the fundamental reasons for the light sensitivity of prostaglandins. Prostaglandins are derivatives of arachidonic acid, featuring a cyclopentane ring and two aliphatic side chains. This complex structure, with its multiple double bonds and functional groups, is susceptible to photo-oxidation and isomerization when exposed to light, particularly in the UV spectrum. This degradation can lead to a loss of biological activity and the formation of confounding byproducts, ultimately compromising experimental results.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of photosensitive prostaglandin compounds in a question-and-answer format.

Question Answer & Troubleshooting Steps
My prostaglandin solution seems to have lost potency over time, even when stored in the freezer. What could be the cause? This is a common issue often attributed to repeated freeze-thaw cycles and exposure to light during handling. Even brief exposure to ambient lab lighting during aliquoting or dilution can initiate degradation. Troubleshooting: 1. Aliquot upon receipt: Immediately upon receiving your prostaglandin stock, prepare single-use aliquots in amber glass vials or cryotubes wrapped in aluminum foil. This minimizes the number of times the main stock is exposed to light and temperature fluctuations.[2] 2. Work in subdued light: When preparing dilutions, work in a dimly lit area or under a yellow or red safelight to minimize exposure to UV and blue light. 3. Validate your storage: If you suspect degradation, you can perform a simple bioassay using a fresh vial alongside your suspect aliquot to compare activity.
I'm observing high variability between replicate wells in my cell-based assay. Could this be related to prostaglandin instability? Yes, inconsistent degradation of your prostaglandin working solution can lead to variable concentrations being added to your wells. Troubleshooting: 1. Prepare fresh working solutions: Prepare your final dilutions immediately before use. Do not store dilute prostaglandin solutions for extended periods. 2. Protect solutions during the experiment: Keep your working solutions in amber tubes or wrap them in foil on your lab bench. If your experiment involves long incubation times, consider the light conditions within your incubator. 3. Mix thoroughly but gently: Ensure your working solution is homogenous before adding it to your assay plate. Vortexing can introduce oxygen and promote oxidation, so gentle inversion is recommended.
My ELISA results for prostaglandin levels in my samples are inconsistent. What are some potential sources of error? Inconsistent ELISA results can stem from several factors, including issues with sample handling, reagent preparation, and the assay procedure itself. Troubleshooting: 1. Sample integrity: Ensure that your biological samples were collected and stored properly to prevent ex vivo prostaglandin synthesis or degradation. The use of a cyclooxygenase inhibitor, such as indomethacin, at the time of sample collection is recommended. 2. Reagent handling: Pay close attention to the storage and preparation instructions for all kit components. Ensure standards are reconstituted correctly and protected from light. 3. Assay execution: Inconsistent washing, incubation times, and temperature can all contribute to variability. Using an automated plate washer can improve consistency.
I've been storing my prostaglandin stock solution in clear polypropylene tubes in the freezer. Is this adequate? No, this is not recommended. While freezing slows down degradation, clear plastic tubes do not offer sufficient protection from light, especially during the brief periods when the freezer door is opened. Best Practice: Always use amber glass vials for storing prostaglandin stock solutions.[3] If glass is not an option, use amber polypropylene cryotubes and wrap them in aluminum foil for an extra layer of protection.

Section 3: Protocols for Handling and Stability Testing

Protocol 1: Preparation of Prostaglandin Stock Solutions

This protocol outlines the best practices for preparing concentrated stock solutions from lyophilized prostaglandin powder.

Materials:

  • Lyophilized prostaglandin compound

  • Anhydrous ethanol (or other recommended solvent)

  • Amber glass vials with PTFE-lined caps

  • Micropipettes with low-retention tips

  • Vortex mixer (optional)

  • Analytical balance

Procedure:

  • Pre-cool the solvent: Before opening the prostaglandin vial, place the required volume of solvent at -20°C.

  • Equilibrate the prostaglandin: Allow the vial of lyophilized prostaglandin to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Work in subdued light: Perform all subsequent steps in a dimly lit area.

  • Reconstitution: Carefully open the vial and add the pre-cooled solvent to the desired concentration (typically 1-10 mg/mL).

  • Dissolution: Cap the vial tightly and gently swirl or invert to dissolve the powder. If necessary, a brief, gentle vortex can be used. Avoid vigorous shaking.

  • Aliquoting: Immediately dispense single-use aliquots into pre-chilled amber glass vials. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Photostability Testing of Prostaglandin Solutions

This protocol provides a framework for assessing the stability of your prostaglandin solutions under your specific experimental lighting conditions, in accordance with ICH Q1B guidelines.[4][5][6]

Materials:

  • Prostaglandin working solution

  • Amber and clear microcentrifuge tubes

  • Light source (e.g., your laboratory bench light, a photostability chamber)

  • HPLC or LC-MS/MS system

  • Control samples stored in complete darkness (wrapped in aluminum foil)

Procedure:

  • Prepare samples: Prepare identical sets of your prostaglandin working solution in both clear and amber microcentrifuge tubes. Prepare a control set that is wrapped completely in aluminum foil.

  • Exposure: Place the clear and amber tubes under the light source for a defined period (e.g., 1, 2, 4, and 8 hours). Place the control set next to the experimental tubes.

  • Sample analysis: At each time point, take a sample from each tube and analyze the concentration of the parent prostaglandin and any known degradation products (e.g., Prostaglandin A1 for PGE1) using a validated HPLC or LC-MS/MS method.[7]

  • Data analysis: Compare the concentration of the prostaglandin in the light-exposed samples to the dark control. A loss of more than 10% of the initial concentration is generally considered significant.[7]

Section 4: Prostaglandin Degradation Pathways and Mitigation

Understanding Degradation Products

Light exposure can induce both isomerization and oxidation of prostaglandins. For example, Prostaglandin E1 (PGE1) is known to degrade to Prostaglandin A1 (PGA1).[7] These degradation products may have different biological activities or be inactive, leading to confounding results.

Diagram: Simplified Prostaglandin E1 Degradation

PGE1 Prostaglandin E1 PGA1 Prostaglandin A1 (Degradation Product) PGE1->PGA1 Degradation Light Light Exposure Light->PGE1

Caption: Light exposure can lead to the degradation of Prostaglandin E1 to Prostaglandin A1.

Mitigation Strategies: The Role of Antioxidants

The inclusion of antioxidants in your prostaglandin solutions can help to quench free radicals generated during light exposure, thereby slowing the degradation process.

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic antioxidant that can be added to organic solvent stock solutions of prostaglandins to inhibit lipid peroxidation.[[“]] A typical working concentration is 0.005-0.02%. It is important to verify that BHT does not interfere with your downstream assays.

  • α-Tocopherol (Vitamin E): As a lipophilic antioxidant, α-tocopherol can be incorporated into formulations to protect against photodegradation.

It is crucial to validate the compatibility and efficacy of any antioxidant in your specific experimental system.

Section 5: Best Practices for Storage and Handling

Parameter Recommendation Rationale
Primary Container Amber glass vials with PTFE-lined caps.Amber glass blocks a significant portion of UV and visible light, while the inert nature of glass and PTFE prevents leaching and adsorption.[3]
Secondary Protection Wrap vials in aluminum foil.Provides an additional light barrier, especially when stored in freezers that are frequently opened.
Solvent for Stock Solution Anhydrous ethanol or as recommended by the manufacturer.Prostaglandins are generally more stable in organic solvents than in aqueous solutions.[9]
Storage Temperature -20°C for short-term (weeks to months), -80°C for long-term (months to years).Lower temperatures slow down the rate of chemical degradation.
Aliquoting Prepare single-use aliquots.Minimizes freeze-thaw cycles and repeated exposure of the stock solution to light and ambient temperature.[2]
Working Solutions Prepare fresh for each experiment from a thawed aliquot.Dilute solutions are less stable and more susceptible to degradation.
Laboratory Environment Work in a dimly lit area or under safelight conditions.Reduces the initiation of photochemical reactions.

Section 6: Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for handling photosensitive prostaglandin compounds to maintain their integrity.

cluster_Preparation Stock Solution Preparation cluster_Experiment Experimental Use Start Receive Lyophilized Prostaglandin Equilibrate Equilibrate to Room Temp Start->Equilibrate Reconstitute Reconstitute in Subdued Light Equilibrate->Reconstitute Aliquot Aliquot into Amber Vials Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Working Solution Thaw->Dilute Assay Perform Experiment Dilute->Assay Discard Discard Unused Working Solution Assay->Discard

Caption: Recommended workflow for handling photosensitive prostaglandin compounds.

References

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central.
  • Prostaglandin E2 (P0409)
  • Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns.
  • Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich.
  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationiz
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • UVB light upregulates prostaglandin synthases and prostaglandin receptors in mouse ker
  • Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. MDPI.
  • Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT)
  • ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks. R&D Systems.
  • Prostaglandin E2 Promotes UV Radiation-Induced Immune Suppression through DNA Hypermethyl
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in r
  • Treat Them Right! – Best Practices for Storing and Working with Antibodies. Bio-Rad.
  • Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. PubMed.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • Efficacy of prostaglandin E2 versus prostaglandin F2 alpha assisted with narrowband-UVB in stable vitiligo. springermedizin.de.
  • Top 7 Things About Amber Vials. ILT.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • ab133021 Prostaglandin E2 ELISA Kit. Abcam.
  • Prostaglandin E2 Parameter Assay Kit. R&D Systems.
  • ELISA Troubleshooting Guide. Sigma-Aldrich.
  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA).
  • RD Labor
  • Protein stability and storage. Thermo Fisher Scientific.
  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PubMed Central.
  • How is BHT Used in Lubricants?. Van Horn, Metz & Co. Inc..
  • Overview of Prostaglandin E2 (PGE2)-Targeting Radiolabelled Imaging Probes from Preclinical Perspective: Lessons Learned and Road Ahead. MDPI.
  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.
  • What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis?.
  • Butylated hydroxytoluene induces dysregulation of calcium homeostasis and endoplasmic reticulum stress resulting in mouse Leydig cell de
  • Troubleshooting Common Issues In Elisa Kits: Tips And Strategies.
  • UV Radiation and Prostaglandin E2 Up-Regulate Vascular Endothelial Growth Factor (VEGF) in Cultured Human Fibroblasts. PubMed.
  • Prostaglandins.
  • Identification of prostaglandin E2 receptor subtype 2 as a receptor activ
  • Prostaglandin E2 is required for ultraviolet B-induced skin inflamm
  • ELISA Troubleshooting Guide. Bio-Techne.
  • Guidelines for the storage of different types of antibody. LifeTein.
  • Studies on Stability of Alprostadil (Lipo-PGE1 and DN-PGE1)

Sources

optimizing mass spectrometry parameters for 5-trans Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mass Spectrometry Parameters & Isomer Separation Document ID: TS-FLUP-005 Last Updated: October 26, 2023

Introduction

Welcome to the 5-trans Fluprostenol Technical Support Center. This guide addresses the critical challenges in analyzing This compound (a geometric isomer and common impurity of the prostaglandin analog Fluprostenol).

The Core Challenge: The primary analytical hurdle is distinguishing the 5-trans impurity from the 5-cis (native active pharmaceutical ingredient) form. These isomers share an identical mass (


 457.5 in negative mode) and similar fragmentation patterns. Success depends entirely on chromatographic resolution and precise source optimization to prevent in-source isomerization or degradation.

Module 1: Mass Spectrometry Source Optimization

Q: What is the optimal ionization mode for this compound?

A: Electrospray Ionization (ESI) in Negative Mode (


). 

The "Why": Fluprostenol contains a carboxylic acid moiety and multiple hydroxyl groups. In negative mode, the carboxylic acid readily deprotonates (


), providing a stable precursor ion at 

457.5
. Positive mode is generally avoided due to extensive adduct formation (

,

) and lower sensitivity for this specific acidic lipid class.
Q: My sensitivity is low. How do I optimize the ESI source?

A: Prostaglandins are thermally labile. Excessive heat or voltage can cause in-source fragmentation (loss of water), depleting the precursor ion signal before it reaches the quadrupole.

Recommended Source Parameters (Generic Triple Quadrupole):

ParameterSettingTechnical Rationale
Ionization Mode ESI NegativeTargets the carboxylate anion (

).
Spray Voltage -2500 to -3500 VLower voltages reduce discharge events in negative mode.
Source Temp 350°C - 450°CHigh enough to desolvate, low enough to prevent dehydration (-

).
Curtain/Cone Gas High (30-40 psi)Essential to decluster solvent from the polar hydroxyl groups.
Declustering Potential -60 V to -80 VCritical: Tune this carefully. Too high = in-source water loss.

Module 2: MRM Transition Strategy

Q: Which MRM transitions provide the best specificity?

A: You must monitor specific structural cleavages rather than generic water losses to distinguish Fluprostenol from biological interferences, though water losses are often the most intense.

Primary Transition (Quantifier):


 457.5 

307.2
  • Mechanism: This likely corresponds to the cleavage of the characteristic trifluoromethylphenoxy tail or the alpha-chain, which is structurally diagnostic for Fluprostenol compared to other prostaglandins.

Secondary Transition (Qualifier):


 457.5 

193.1
  • Mechanism: This fragment is typical of the prostaglandin F-ring core structure (similar to PGF2

    
    ), confirming the class identity.
    

MRM Table:

CompoundPrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
This compound 457.5307.2100-25 to -35Quantifier
This compound 457.5193.1100-40 to -50Qualifier
Fluprostenol-d4 (IS) 461.5311.2100-25 to -35Internal Std

Note: Collision energies are instrument-dependent. Perform a "breakdown curve" ramp (e.g., -10V to -60V) to find the apex intensity for your specific platform.

Module 3: Chromatographic Separation (The Critical Step)

Q: I see only one peak. How do I separate the 5-trans impurity from the 5-cis main peak?

A: Mass spectrometry cannot distinguish these isomers (isobaric). Separation must be achieved chromatographically.[1] The trans isomer typically elutes earlier than the cis isomer on standard C18 phases due to slight differences in hydrodynamic volume and polarity.

Protocol: High-Resolution Isomer Separation

Column Selection:

  • Recommended: High-strength Silica (HSS) T3 or C18 columns with high carbon load (1.8 µm or 2.7 µm particle size).

  • Dimensions: 2.1 x 100 mm (minimum length required for isomer resolution).

Mobile Phase Chemistry:

  • Phase A: Water + 0.1% Acetic Acid (or 0.02% Ammonium Fluoride for sensitivity boost).

  • Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Why Acetonitrile? ACN provides sharper peak shapes for prostaglandins compared to Methanol, which can cause peak broadening due to hydrogen bonding.

Gradient Strategy: An isocratic hold or a very shallow gradient slope is required during the elution window of the isomers.

GradientLogic cluster_0 Resolution Mechanism Start Injection Load Trapping Phase (Low %B, 1-2 min) Start->Load Focus Analytes Elution Shallow Gradient (e.g., 30% to 40% B over 10 min) Load->Elution Critical Resolution Zone Wash Column Wash (95% B) Elution->Wash Remove Lipids Note Trans elutes before Cis (Target Resolution > 1.5) Elution->Note

Figure 1: Gradient strategy emphasizing the shallow slope required to resolve geometric isomers.

Module 4: Troubleshooting & FAQs

Q: Signal intensity drops significantly after 50 injections. Why?

A: Prostaglandins are "sticky" and lipophilic matrix components (phospholipids) often accumulate on the column, suppressing ionization.

  • The Fix: Implement a "sawtooth" wash step at the end of every injection (ramp to 95% B for 2 minutes).

  • The Check: Monitor the Internal Standard (Fluprostenol-d4) peak area. If IS area drops, you have matrix suppression.

Q: Why do I see a "ghost peak" in my blank samples?

A: Carryover is common with Fluprostenol due to its adsorption to metallic surfaces and plastic tubing.

  • The Fix:

    • Change needle wash solvent to 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid . The Isopropanol helps solubilize the sticky lipid residues.

    • Switch to PEEK tubing or deactivated glass vials if adsorption persists.

Q: Can I use Ammonium Fluoride ( ) in the mobile phase?

A: Yes, and it is highly recommended. Adding 0.5 mM to 2 mM Ammonium Fluoride to the aqueous mobile phase can enhance the ionization of neutral lipids and prostaglandins in negative mode by facilitating deprotonation (


) more effectively than acetate buffers.
  • Caution: Ensure your LC column is pH stable (Fluoride is basic, pH ~6-7 usually, but can strip silica over time if not pH buffered properly).

Workflow Visualization

The following diagram outlines the decision process for validating the 5-trans impurity method.

MethodValidation Step1 1. Source Tuning (Infuse Pure Standard) Step2 2. MRM Selection (Select 457.5 -> 307.2) Step1->Step2 Step3 3. Chromatographic Test (Inject Mix: Trans + Cis) Step2->Step3 Decision Is Resolution > 1.5? Step3->Decision Yes Proceed to Calibration Decision->Yes Pass No Optimize Gradient (Flatten Slope / Change Temp) Decision->No Fail No->Step3 Retry

Figure 2: Step-by-step optimization workflow for this compound analysis.

References

  • National Institutes of Health (NIH). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB Targeted Metabolomics and Proteomics Laboratory. Retrieved from [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Reference for MRM optimization logic). Retrieved from [Link]

Sources

Technical Support Center: 5-trans Fluprostenol Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidative Degradation in Experimental Settings

Welcome to the technical support center for 5-trans Fluprostenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this potent prostaglandin F2α analog. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. Oxidative degradation is a primary failure mode for many prostaglandin analogs, leading to loss of potency and the generation of confounding impurities. This document provides a structured, in-depth approach to understanding, preventing, and troubleshooting this critical issue.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding the nature of this compound and its susceptibility to oxidative stress.

Q1: What is oxidative degradation, and why is this compound particularly susceptible?

A: Oxidative degradation is a chemical process involving the loss of electrons from a molecule, often initiated by reactive oxygen species (ROS) such as peroxides, superoxide, or hydroxyl radicals.[1] this compound, like other prostaglandin F2α analogs, possesses several structural features that make it vulnerable to oxidation. The primary sites of attack are the secondary alcohol (hydroxyl) groups on the cyclopentane ring and the aliphatic side chain.[2] Oxidation of these groups can convert them into ketones, leading to a loss of the specific three-dimensional structure required for binding to the prostaglandin F receptor (FP receptor) and subsequent loss of biological activity.

Q2: My experiment involves aqueous buffers. What are the primary sources of oxidants I should be concerned about?

A: In a typical laboratory setting, especially when working with aqueous solutions, several sources can introduce oxidative stress:

  • Dissolved Atmospheric Oxygen: Solvents, particularly water and buffers, readily dissolve oxygen from the air. This dissolved O₂ can participate in oxidation reactions, especially if initiated by other factors.

  • Peroxide Contaminants in Solvents and Reagents: Ethers, and other organic solvents can form explosive peroxides over time. Even some high-purity excipients can contain trace levels of peroxide impurities, which are potent initiators of oxidation.[1][3]

  • Trace Metal Ions: Transition metals like iron (Fe²⁺) or copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from less reactive species like hydrogen peroxide (the Fenton reaction).[4] These ions can leach from glassware, spatulas, or be present as impurities in reagents.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to generate free radicals, initiating the oxidation cascade.[2][5]

Q3: What are the tangible consequences of using degraded this compound in my research?

  • Loss of Potency: The primary degradation products are often biologically inactive, meaning you will not observe the expected physiological or cellular response. This can lead to false-negative results.

  • Altered Receptor Binding and Signaling: Degradation changes the molecule's shape and chemical properties, which can alter its affinity and efficacy at the target receptor.

  • Introduction of Experimental Artifacts: Degradation products could have their own, unanticipated biological effects, or they might interfere with your analytical detection methods.

  • Poor Reproducibility: If the rate of degradation is not controlled, you will see significant variability between experiments and even between samples prepared at different times on the same day.

Part 2: Troubleshooting Guide - Proactive Prevention & Mitigation

This section provides actionable solutions to common problems encountered during the handling and formulation of this compound.

Q4: I suspect my stock solution is losing activity over time. What are the definitive best practices for storing this compound?

A: Proper storage is the most critical first step in preventing degradation. Different rules apply to the solid compound versus solutions.

  • Solid Form: The solid (powder) form of this compound is relatively stable. However, to maximize its shelf-life, it should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) at -20°C.[2][6] It is also crucial to protect it from moisture.

  • Organic Stock Solutions: For long-term storage, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO, ethanol, or acetonitrile.[7] Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C, protected from light. A solution in an organic solvent, when stored properly at -20°C, is expected to be stable for at least two years.[2]

  • Aqueous Working Solutions: Aqueous solutions are significantly less stable and are highly prone to degradation. It is imperative to prepare aqueous working solutions fresh for each experiment from your frozen organic stock. Do not store Fluprostenol in aqueous buffers for extended periods.

The following table summarizes the recommended storage conditions.

FormContainerTemperatureLight/Moisture ProtectionKey Consideration
Solid (API) Tightly-sealed, amber glass vial-20°C to -10°C[6]MandatoryMinimize exposure to air and humidity during weighing.
Organic Stock Tightly-sealed, amber glass or polypropylene vial≤ -20°C[2]MandatoryAliquot to avoid freeze-thaw cycles. Use anhydrous grade solvents.
Aqueous Solution Sterile, inert vial2-8°C (short-term)MandatoryPrepare fresh for each experiment. Discard unused solution.

Q5: I need to use an aqueous formulation for my cell culture/animal study. How can I maximize stability during the experiment itself?

A: When an aqueous environment is unavoidable, you must take active steps to mitigate oxidation.

  • Deoxygenate Your Buffer: Before preparing your final dilution, sparge your aqueous buffer (e.g., PBS, saline) with an inert gas like argon or nitrogen for 15-30 minutes. This displaces the dissolved oxygen that drives degradation.

  • Control the pH: The stability of prostaglandin analogs can be pH-dependent.[8][9] While specific data for Fluprostenol is limited, related compounds often show maximal stability in a slightly acidic pH range (e.g., pH 6-7). Avoid highly alkaline conditions which can catalyze hydrolysis.[2]

  • Incorporate Antioxidants: This is a highly effective strategy. For aqueous systems, consider adding a combination of antioxidants to your buffer before adding the Fluprostenol.

Q6: I added an antioxidant, but my analytical results still show degradation peaks. What went wrong?

A: This is a common issue that arises from the complexity of oxidation chemistry. The solution often requires a multi-component approach.

  • Mechanism Mismatch: You may be using the wrong type of antioxidant. Oxidation can be a free-radical chain reaction or catalyzed by metal ions. A chain-breaking antioxidant like BHT won't stop metal-catalyzed oxidation.

  • Solution: Use a combination approach. Include a chain-breaking antioxidant to scavenge free radicals and a chelating agent to sequester trace metal ions.[3][4]

The diagram below illustrates the logical workflow for troubleshooting stability issues.

G cluster_observe Observation cluster_investigate Investigation & Mitigation cluster_validate Validation observe Inconsistent Results or Loss of Compound Activity storage 1. Verify Storage Conditions - Is it at ≤ -20°C? - Protected from light? - Aliquoted properly? observe->storage handling 2. Review Solution Prep - Are aqueous solutions made fresh? - Is the buffer deoxygenated? storage->handling If storage is correct... formulation 3. Enhance Formulation - Add a chain-breaking antioxidant (e.g., BHT). - Add a chelating agent (e.g., EDTA). handling->formulation If handling is correct... hplc 4. Confirm Stability Analytically - Perform Forced Degradation Study. - Use a Stability-Indicating HPLC Method. formulation->hplc To validate new formulation... solved Problem Resolved: Stable Compound hplc->solved

Caption: Troubleshooting workflow for Fluprostenol stability.

The following table provides examples of commonly used antioxidants and their mechanisms of action.

Antioxidant ClassExample(s)Mechanism of ActionTypical Use LevelReference
Chain-Breaking Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol)Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction.0.01% - 0.1%[10]
Reducing Agent Ascorbic Acid (Vitamin C), Ascorbyl PalmitateAre more readily oxidized than the drug, thus sacrificing themselves to protect it.0.01% - 0.05%[10]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA), Citric AcidForm stable complexes with metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing oxidation.0.01% - 0.1%[3][10]

Part 3: Essential Experimental Protocols

To ensure the integrity of your work, you must be able to prove that your compound is stable and that your analytical method can detect any degradation. The following protocols provide a framework for achieving this.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products. This is a mandatory step for developing and validating a stability-indicating analytical method.[2][11]

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M HCl)

  • Sodium hydroxide (0.1 M NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • Sterile vials

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol.[2]

  • Set Up Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.[2]

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sampling and Analysis: At the end of the incubation period, neutralize the acid and base samples before analysis. Analyze all samples (including the control) using the HPLC method described below.

  • Evaluation: The goal is to achieve 15-40% degradation of the parent compound.[2] If degradation is insufficient, you may need to use more concentrated reagents (e.g., 1 M HCl, 30% H₂O₂) or longer exposure times. The results will reveal the degradation products that your analytical method must be able to separate from the parent peak.

The diagram below outlines the logic of a forced degradation study.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis and Elucidation start This compound (API or Drug Product) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc identify Identify & Characterize Degradation Products hplc->identify validate Validate Analytical Method identify->validate pathway Elucidate Degradation Pathways validate->pathway finish Stability Profile Established pathway->finish

Caption: Workflow for a comprehensive forced degradation study.[2]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from all potential degradation products generated during the forced degradation study.[12]

Starting Point Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 20% B

    • 18-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and/or Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL.

Method Validation: Once the method successfully separates the parent peak from all degradation peaks (as confirmed by injecting the stressed samples), it must be validated according to ICH guidelines. This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.[2] A validated stability-indicating method is the only way to generate trustworthy data on the stability of your compound.

References

  • Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Retrieved from [Link]

  • Jain, D. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2012). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Publishing. Retrieved from [Link]

  • Roy, B., et al. (2020). Mechanistic Investigation on Oxidative Degradation of ROS-Responsive Thioacetal/Thioketal Moieties and Their Implications. ResearchGate. Retrieved from [Link]

  • Wylęgała, A., et al. (2019). Effect of Topical Prostaglandin F2α Analogs on Selected Oxidative Stress Parameters in the Tear Film. PMC - NIH. Retrieved from [Link]

  • Fathalla, Z., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH. Retrieved from [Link]

  • Ives, S. J., et al. (2017). The role of prostaglandin and antioxidant availability in recovery from forearm ischemia–reperfusion injury in humans. PMC - NIH. Retrieved from [Link]

  • Tallman, K. A., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. PMC - NIH. Retrieved from [Link]

  • Bonilla, L., et al. (2022). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]

  • Pike, M. G., et al. (2011). Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted. PubMed Central. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • Muscoli, C., et al. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. MDPI. Retrieved from [Link]

  • Gopaul, N. K., et al. (1996). Formation of PGF2-isoprostanes during the oxidative modification of low density lipoprotein. PubMed. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Retrieved from [Link]

  • Stability and Storage Guidelines for Tafluprost API. (2025). Chemignition Laboratory. Retrieved from [Link]

  • Kumar, P., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Hussain, T., et al. (2016). Role of Antioxidants and Natural Products in Inflammation. PMC - PubMed Central. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2012). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. ResearchGate. Retrieved from [Link]

  • Sies, H. (2017). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Retrieved from [Link]

  • Stulzer, H. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Safe handling of bulk drug substances. (2023). Single Use Support. Retrieved from [Link]

  • Ameen, F., et al. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Retrieved from [Link]

  • Chiabrando, C., et al. (1999). Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha. PubMed. Retrieved from [Link]

  • Oxidative stress. (n.d.). Wikipedia. Retrieved from [Link]

  • Challener, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Retrieved from [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Retrieved from [Link]

  • Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-trans Fluprostenol and cis-Fluprostenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostaglandin F2α (PGF2α) analogs, Fluprostenol has emerged as a potent and metabolically stable agonist of the prostaglandin F receptor (FP receptor).[1][2] This activity has led to its clinical use, particularly in ophthalmology for the treatment of glaucoma.[3] However, the stereochemistry of the double bond at the C5-C6 position of the α-chain gives rise to two distinct isomers: 5-trans Fluprostenol and cis-Fluprostenol. While cis-Fluprostenol is the well-characterized, biologically active compound, its 5-trans counterpart is often regarded as a potential impurity.[4][5] This guide provides a detailed comparison of the known biological activities of these two isomers, highlighting the critical role of stereochemistry in determining pharmacological function and outlining experimental approaches for a head-to-head evaluation.

The Decisive Role of Stereochemistry: A Structural Overview

The fundamental difference between 5-trans and cis-Fluprostenol lies in the spatial arrangement of the carboxyl-bearing side chain relative to the cyclopentane ring. This seemingly subtle variation in molecular geometry can have profound implications for how the molecule interacts with its biological target, the FP receptor.

  • cis-Fluprostenol: The cis-configuration results in a kinked conformation of the α-chain, which is understood to be crucial for optimal binding to the FP receptor's active site. This conformation mimics that of the endogenous ligand, PGF2α.

  • This compound: The trans-configuration leads to a more linear and extended α-chain. This altered shape may hinder the molecule's ability to fit snugly into the binding pocket of the FP receptor, potentially reducing its affinity and subsequent biological activity.

Biological Activity: A Tale of Two Isomers

The vast majority of published research has focused on the biological activity of the cis-isomer of Fluprostenol, often referred to simply as Fluprostenol or its active acid form, travoprost acid.[6]

cis-Fluprostenol: A Potent FP Receptor Agonist
  • High Receptor Binding Affinity: cis-Fluprostenol demonstrates high affinity for the FP receptor. Studies have reported a Ki value of approximately 49.9 nM. Another source indicates IC50 values of 3.5 nM and 7.5 nM for inhibiting PGF2α binding to human and rat FP receptors, respectively.[1][2] This strong binding is a prerequisite for its potent agonist activity. Travoprost acid, the active form of the prodrug travoprost, is a highly selective FP receptor agonist with a Ki of 35 +/- 5 nM.[6]

  • Potent Functional Activity: As a full agonist, cis-Fluprostenol effectively activates the FP receptor, leading to the initiation of downstream signaling cascades.[7] It stimulates intracellular calcium mobilization with an EC50 value of 2.4 nM. In various cell types, including human ocular cells, it has shown EC50 values for phosphoinositide turnover in the low nanomolar range.[6]

  • Physiological Effects: The potent agonist activity of cis-Fluprostenol translates to significant physiological effects, most notably the reduction of intraocular pressure, which is the basis for its use in treating glaucoma.[3][8] It is also a much more potent luteolytic agent than PGF2α in rats.[1][2]

This compound: The Uncharacterized Isomer

In stark contrast to its cis-counterpart, there is a significant lack of published data specifically detailing the biological activity of this compound. It is primarily mentioned in the context of being a potential impurity in the synthesis of cis-Fluprostenol.[4][5] This absence of data leads to a critical knowledge gap. However, based on structure-activity relationships of other prostaglandin analogs, it is reasonable to hypothesize that the trans-isomer would exhibit significantly lower affinity and functional activity at the FP receptor.

Quantitative Comparison of Biological Parameters

The following table summarizes the known quantitative data for cis-Fluprostenol and highlights the current data gap for its 5-trans isomer.

Parametercis-FluprostenolThis compound
FP Receptor Binding Affinity (Ki) ~35-50 nM[6]Not Reported
FP Receptor Functional Activity (EC50) ~2.4 nM (Calcium Mobilization)Not Reported
Receptor Selectivity Highly selective for FP receptor[6]Not Reported
In Vivo Efficacy Potent (e.g., reduces intraocular pressure)[3][8]Not Reported

Experimental Protocols for a Head-to-Head Comparison

To definitively elucidate the biological activity profile of this compound relative to cis-Fluprostenol, a series of well-established in vitro and in vivo experiments are required. The following protocols provide a framework for such a comparative study.

Radioligand Binding Assay to Determine FP Receptor Affinity

Objective: To quantify and compare the binding affinities (Ki) of 5-trans and cis-Fluprostenol for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FP receptor (e.g., HEK293-FP).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled FP receptor antagonist (e.g., [3H]-AL-8810) and increasing concentrations of either this compound or cis-Fluprostenol.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To assess and compare the functional potencies (EC50) and efficacies of 5-trans and cis-Fluprostenol as FP receptor agonists.

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the FP receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Stimulate the cells with a range of concentrations of this compound or cis-Fluprostenol.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate dose-response curves and determine the EC50 and Emax values for each isomer.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental design, the following diagrams are provided.

FP_Receptor_Signaling cluster_membrane Cell Membrane FP_Receptor FP Receptor (GPCR) Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand cis-Fluprostenol (Agonist) Ligand->FP_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay Binding_Assay Competition Binding (Radioligand vs. Isomers) Ki_Value Determine Ki Value Binding_Assay->Ki_Value Comparison Compare Biological Activity Ki_Value->Comparison Functional_Assay Calcium Mobilization Assay EC50_Value Determine EC50 & Emax Functional_Assay->EC50_Value EC50_Value->Comparison Isomers 5-trans & cis-Fluprostenol Isomers->Binding_Assay Isomers->Functional_Assay

Caption: Experimental Workflow for Isomer Comparison.

Metabolic Stability and Pharmacokinetics: An Important Consideration

Fluprostenol is recognized as a metabolically stable analog of PGF2α.[1][2] This stability is a key attribute for its therapeutic efficacy. However, the metabolic fate of this compound is unknown. Stereochemistry can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). It is plausible that the two isomers could be metabolized at different rates by various enzymes, leading to different pharmacokinetic profiles and durations of action.

Conclusion and Future Directions

The available evidence strongly supports cis-Fluprostenol as a potent and selective FP receptor agonist, underpinning its clinical utility. In contrast, this compound remains a pharmacological enigma, largely relegated to the status of a process impurity. The distinct stereochemistry at the C5-C6 double bond is the most likely determinant of this disparity in biological characterization.

For researchers and drug development professionals, this guide underscores the critical importance of stereochemical purity in drug substances. The potential for even small amounts of an isomeric impurity to have unknown or undesirable biological effects necessitates rigorous analytical characterization and control. Future research should be directed at performing the head-to-head comparative studies outlined herein to definitively establish the biological activity and pharmacokinetic profile of this compound. Such studies would not only fill a significant knowledge gap but also provide a more complete understanding of the structure-activity relationships governing the interaction of Fluprostenol and its analogs with the FP receptor.

References

  • Waltham, M. A., et al. (2000). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 41(7), 1829–1835.
  • Wiederholt, M., et al. (2001). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science, 42(10), 2301-2307.
  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501–515.
  • Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2alpha analog with selective antagonist effects at the prostaglandin F2alpha (FP) receptor. Journal of pharmacology and experimental therapeutics, 290(3), 1278–1284.

Sources

A Comparative Analysis of 5-trans Fluprostenol and Travoprost: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Travoprost and its active metabolite, 5-trans Fluprostenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced relationship between the prodrug and its active form, grounded in experimental data and established pharmacological principles. We will dissect their chemical properties, receptor pharmacology, and the strategic rationale behind the clinical use of a prodrug formulation for the treatment of open-angle glaucoma and ocular hypertension.

Foundational Concepts: The Prodrug and its Active Moiety

The primary distinction between Travoprost and this compound is that of a prodrug and its biologically active metabolite. Travoprost is the isopropyl ester of this compound.[1][2] This chemical modification is a deliberate pharmaceutical strategy designed to enhance the therapeutic efficacy of the active molecule.

  • Travoprost (Prodrug): An isopropyl ester that is more lipophilic, facilitating its penetration through the cornea after topical administration.[1]

  • This compound (Active Drug): The free acid form, also known as Travoprost acid, which is the potent agonist for the prostaglandin F (FP) receptor.[3][4]

The clinical efficacy of Travoprost is entirely dependent on its rapid and efficient hydrolysis by esterases within the cornea to release this compound into the aqueous humor.[1][3][5] This bioconversion is critical, as the charged carboxylate group of the free acid would otherwise limit its transcorneal absorption.

Logical Workflow: From Administration to Action

The following diagram illustrates the pharmacokinetic journey from the administration of the prodrug to the activation of the target receptor by the active metabolite.

G cluster_0 Ocular Surface cluster_1 Cornea cluster_2 Aqueous Humor cluster_3 Target Tissues (Ciliary Muscle, Trabecular Meshwork) A Topical Administration of Travoprost Ophthalmic Solution B Travoprost (Prodrug) Penetrates Corneal Layers A->B Absorption D Hydrolysis B->D C Corneal Esterases C->D E This compound (Active Metabolite) is Formed D->E Bioconversion F This compound Reaches Target Tissues E->F Diffusion G Binding to FP Receptor F->G Pharmacodynamic Phase

Caption: Pharmacokinetic pathway of Travoprost to this compound.

Molecular Profile and Receptor Pharmacology

The therapeutic action of these compounds is mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The potency and selectivity of this compound for this receptor are paramount to its efficacy and safety profile.

Chemical Structures
CompoundChemical StructureMolecular FormulaMolecular Weight
Travoprost [Image of Travoprost chemical structure]C₂₆H₃₅F₃O₆500.55 g/mol
This compound [Image of this compound chemical structure]C₂₃H₂₉F₃O₆458.47 g/mol [6]
Receptor Binding Affinity and Selectivity

Experimental evidence robustly demonstrates that this compound is a highly potent and selective agonist for the FP receptor. Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies a higher affinity.

Data shows that this compound binds to the FP receptor with high affinity while showing minimal affinity for other prostanoid receptors, which is critical for minimizing off-target effects.[7][8]

Table 1: Prostanoid Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki, nM) Selectivity Ratio (Ki of other receptor / Ki of FP)
FP 35 ± 5 1
EP1 9,540 ~273x
EP3 3,501 ~100x
EP4 41,000 ~1171x
DP 52,000 ~1486x
IP >90,000 >2571x
TP 121,000 ~3457x

Data sourced from Sharif et al. (2003).[7]

This high selectivity underscores the targeted nature of the drug, which is a desirable attribute for minimizing adverse reactions that could arise from activating other prostaglandin signaling pathways.

Mechanism of Action: Lowering Intraocular Pressure

The primary therapeutic effect of this compound is the reduction of intraocular pressure (IOP), the main modifiable risk factor for glaucoma. This is achieved by enhancing the outflow of aqueous humor from the anterior chamber of the eye.

Signaling Pathway

Upon binding of this compound, the FP receptor, which is coupled to the Gq/11 class of G-proteins, initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a cascade of cellular events.

cluster_cell Ciliary Muscle / Trabecular Meshwork Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix FP FP Receptor Gq Gq Protein FP->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ Intracellular [Ca²⁺] IP3->Ca triggers release PKC Protein Kinase C Ca->PKC activates MAPK MAP Kinase Pathway PKC->MAPK activates Genes ↑ Gene Expression (e.g., c-Fos, c-Jun) MAPK->Genes MMPs ↑ MMP Synthesis & Secretion Genes->MMPs ECM ECM Remodeling (Collagen degradation) MMPs->ECM Outflow ↑ Uveoscleral & Trabecular Outflow ECM->Outflow Fluprostenol 5-trans Fluprostenol Fluprostenol->FP

Caption: FP receptor signaling cascade leading to increased aqueous outflow.

This signaling ultimately leads to an increased expression of matrix metalloproteinases (MMPs), enzymes that remodel the extracellular matrix of the ciliary muscle and trabecular meshwork. This remodeling reduces hydraulic resistance and facilitates the drainage of aqueous humor, thereby lowering IOP.[3]

Comparative Performance: Efficacy and Safety

The clinical performance of Travoprost is a direct reflection of the pharmacological activity of this compound. Clinical trials have consistently demonstrated the potent IOP-lowering effect of Travoprost 0.004% ophthalmic solution.

Table 2: Summary of Clinical Efficacy of Travoprost 0.004%

Efficacy Parameter Result Source
Mean IOP Reduction 6.5 – 9.0 mmHg from baseline [3]
Mean IOP Reduction (vs. Latanoprost) 6 – 10 mmHg from baseline [9]
24-Hour IOP Reduction (NTG) 20.2% (mean), 24.3% (clinic) [10]
Duration of Action Significant IOP reduction persists up to 84 hours post-dose [3]

NTG: Normal-Tension Glaucoma

The safety profile is a critical component of any therapeutic agent. For Travoprost, the majority of adverse events are localized to the eye and are generally considered cosmetic or manageable.

Common Adverse Events:

  • Ocular Hyperemia (Redness): The most frequent side effect.

  • Eyelash Changes: Increased length, thickness, and darkening of eyelashes.

  • Iris Hyperpigmentation: Permanent darkening of the iris color, particularly in individuals with mixed-color irises.[3]

  • Eye Discomfort: Stinging or burning upon instillation.

Systemic side effects are rare due to the low dosage and rapid systemic metabolism of this compound.[11]

Supporting Experimental Methodologies

The data supporting the pharmacological profile of these compounds are derived from rigorous, validated experimental protocols. Below are outlines of key methodologies.

Experimental Protocol 1: Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human FP receptor.

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to membranes prepared from cells expressing the FP receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human FP receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Add a constant amount of cell membrane preparation to each well.

    • Add a constant concentration of radiolabeled ligand (e.g., [³H]-PGF2α) to each well.

    • Add varying concentrations of the unlabeled competitor (this compound) in serial dilutions.

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of this compound at the Gq-coupled FP receptor.

Principle: Activation of the FP receptor leads to a Gq-mediated increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the FP receptor (e.g., human ciliary muscle cells or transfected HEK293 cells) into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's integrated fluidics to add the various concentrations of this compound to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes). The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).

Experimental Protocol 3: In Vivo IOP Measurement in a Non-Human Primate Model

Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered Travoprost.

Principle: Ocular hypertension is induced in one eye of a monkey using a laser to damage the trabecular meshwork, creating a reliable model of glaucoma. IOP is then measured at multiple time points after drug administration.

Step-by-Step Methodology:

  • Animal Model:

    • Use cynomolgus or rhesus monkeys with laser-induced unilateral ocular hypertension.[12] The contralateral eye serves as a normotensive control.

    • Allow animals to acclimate and establish a stable, elevated baseline IOP in the treated eye.

  • Drug Administration:

    • Under light sedation, instill a precise volume (e.g., 25-30 µL) of Travoprost ophthalmic solution into the cul-de-sac of the hypertensive eye. The contralateral eye receives a vehicle control.

  • IOP Measurement:

    • At predetermined time points (e.g., baseline, 2, 4, 8, 12, 24, 48 hours post-dose), measure IOP in both eyes.

    • Measurements are performed using a calibrated applanation tonometer (e.g., Perkins or Tono-Pen) by a trained operator. Anesthesia or sedation is required to ensure animal welfare and measurement accuracy.

  • Data Analysis:

    • Calculate the mean IOP for each treatment group at each time point.

    • Determine the change in IOP from baseline for both the drug-treated and vehicle-treated eyes.

    • Compare the IOP reduction in the Travoprost group to the vehicle group using appropriate statistical tests (e.g., ANOVA or t-test).

    • Plot the mean IOP or mean change in IOP over time to visualize the efficacy and duration of action.

Conclusion for the Research Professional

The comparative analysis of this compound and Travoprost is fundamentally an examination of a highly effective active pharmaceutical ingredient and its successful formulation as a prodrug.

  • This compound is a pharmacologically superior molecule, exhibiting high potency (nanomolar affinity and efficacy) and exceptional selectivity for the FP receptor. These intrinsic properties are the foundation of its therapeutic effect.

  • Travoprost represents the successful clinical implementation of this compound. The isopropyl ester prodrug strategy effectively overcomes the corneal absorption barrier, ensuring that therapeutically relevant concentrations of the active drug reach the target tissues in the anterior chamber.

For the drug development professional, this case study exemplifies the power of the prodrug approach to optimize drug delivery and bioavailability. For the research scientist, the high selectivity of this compound makes it an excellent tool for investigating FP receptor pharmacology and the physiology of aqueous humor dynamics. The consensus from extensive preclinical and clinical data is that Travoprost is a well-characterized, safe, and effective first-line treatment for reducing intraocular pressure, owing entirely to the potent and selective action of its active metabolite, this compound.

References

  • Travoprost | C26H35F3O6 | CID 5282226. PubChem, National Center for Biotechnology Information. [Link]

  • Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Sharif NA, Kelly CR, Crider JY, Williams GW, Xu SX. Journal of Ocular Pharmacology and Therapeutics. 2003;19(6):501-515. [Link]

  • Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist. Hellberg MR, Sallee VL, McLaughlin MA, et al. Journal of Ocular Pharmacology and Therapeutics. 2001;17(5):421-432. [Link]

  • Travoprost in the management of open-angle glaucoma and ocular hypertension. Whitson JT. Clinical Ophthalmology. 2008;2(1):55-63. [Link]

  • Comparison of travoprost 0.0015% and 0.004% with timolol 0.5% in patients with elevated intraocular pressure: A 6-month, masked, multicenter trial. Fellman RL, Sullivan EK, Ratliff M, et al. Ophthalmology. 2002;109(5):998-1008. [Link]

  • Efficacy and Safety of the Travoprost Intraocular Implant in Reducing Topical IOP‐Lowering Medication Burden in Patients with Open-Angle Glaucoma or Ocular Hypertension. Sarkisian SR, Richardson B, Kennedy J, et al. Clinical Ophthalmology. 2023;17:3747-3757. [Link]

  • Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonist Analogues. Sharif NA, Kelly CR, Crider JY. Investigative Ophthalmology & Visual Science. 2002;43(13):289. [Link]

  • Effect of travoprost on 24-hour intraocular pressure in normal tension glaucoma. Aydin A, Goker H, Izgi B. Clinical Ophthalmology. 2010;4:753-757. [Link]

  • A Comparison of the IOP Lowering Efficacy of Travoprost 0.004% and Latanoprost 0.005% Over a 24 Hour Period. Dubiner H, Sircy M, Landry T, et al. Investigative Ophthalmology & Visual Science. 2006;47(13):450. [Link]

  • Safety and Pharmacokinetics of Travoprost a Potent Prostaglandin F (FP) Receptor Agonist, in Patients With Renal and Hepatic Impairment. McCue B, Cason J, La-Borwit S, et al. Investigative Ophthalmology & Visual Science. 2001;42(4):S21. [Link]

  • Preclinical Efficacy of Travoprost, a Potent and Selective FP Prostaglandin Receptor Agonist. Hellberg MR, Sallee VL, McLaughlin MA, et al. ResearchGate. [Link]

  • Table 2, Key Characteristics of Prostaglandin Analogues. Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost). CADTH. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Caers J, Peymen K, Suetens N, et al. Journal of Visualized Experiments. 2014;(88):51516. [Link]

  • Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension. Peace JH, Ahlberg P, Wagner M, et al. Clinical Ophthalmology. 2013;7:2227-2233. [Link]

  • Effects of corneal thickness on the intraocular penetration of travoprost 0.004%. Garcia-Feijoo J, Martinez-de-la-Casa JM, Castillo A, et al. Archives of the Spanish Society of Ophthalmology. 2012;87(5):143-147. [Link]

  • Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates. Sun Y, Liu X, Li Y, et al. STAR Protocols. 2022;3(4):101740. [Link]

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Bäurle S, Heckmann B, Kley J, et al. Journal of Medicinal Chemistry. 2020;63(14):7653-7667. [Link]

  • (PDF) Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates. Sun Y, Liu X, Li Y, et al. ResearchGate. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Marín-Sáez J, Lozano-Pérez AA, Borrás-Linares I, et al. Molecules. 2019;24(20):3783. [Link]

  • Fluprostenol | C23H29F3O6 | CID 5311100. PubChem, National Center for Biotechnology Information. [Link]

  • Aqueous humor dynamics in monkeys with laser-induced glaucoma. Johnson EC, Morrison JC, Moore CG, et al. Investigative Ophthalmology & Visual Science. 1996;37(9):1732-1744. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • TRAVATAN® (travoprost ophthalmic solution) 0.004%. U.S. Food and Drug Administration. [Link]

  • Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. Davis TL, Sharif NA, Williams GW, et al. British Journal of Pharmacology. 2007;150(7):883-894. [Link]

  • Surgical lowering of elevated intraocular pressure in monkeys prevents progression of glaucomatous disease. Quigley HA, McKinnon SJ, Zack DJ, et al. Archives of Ophthalmology. 2004;122(12):1833-1840. [Link]

  • FP Prostaglandin Receptor Cell Line. Cells Online. [Link]

  • Glaucoma - Taming The Monster-setting up the target IOP. Dr. Gdih. YouTube. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. JoVE. YouTube. [Link]

  • Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Fluprostenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of Fluprostenol's Chirality

Fluprostenol is a synthetic analogue of prostaglandin F2α, a class of compounds with potent biological activity.[1] Clinically, its isopropyl ester prodrug, travoprost, is a first-line therapy for managing open-angle glaucoma and ocular hypertension by reducing intraocular pressure.[1] The Fluprostenol molecule is structurally complex, featuring multiple stereocenters, which means it exists as a mixture of isomers—specifically, enantiomers, which are non-superimposable mirror images of each other.[2][3]

The stereochemistry of a drug is not a trivial detail. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic profiles.[4] One isomer may be responsible for the therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[5] Consequently, the ability to separate, identify, and quantify these isomers is a cornerstone of drug development and quality control, mandated by regulatory bodies to ensure product safety and efficacy.[6]

This guide provides a head-to-head comparison of the primary analytical techniques employed for the resolution of Fluprostenol isomers. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering field-proven insights to help you select and optimize the most appropriate technique for your analytical challenges. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), evaluating them on performance, complexity, and suitability for purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Chiral Separation

HPLC is arguably the most established and versatile technique for the analysis of pharmaceutical compounds, including prostaglandin analogues.[4][5][7][8] Its strength in isomer analysis lies in the development of Chiral Stationary Phases (CSPs), which enable the direct separation of enantiomers.

Expertise & Experience: The "Three-Point Interaction" Model

The mechanism of chiral recognition on a CSP is elegantly explained by the "three-point interaction model."[9] For separation to occur, one enantiomer must form a transient diastereomeric complex with the chiral selector of the stationary phase through at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric interactions).[9] Its mirror image will only be able to interact at two or fewer points, resulting in a less stable complex and a shorter retention time.[9] The choice of the CSP is therefore the most critical parameter in method development. For prostaglandin analogues like Fluprostenol, polysaccharide-based CSPs (e.g., Chiralcel® series) have proven highly effective.[10][11]

Trustworthiness: Building a Self-Validating Chiral HPLC Method

A robust analytical method must be a self-validating system. For a chiral HPLC method, this involves not just separating the enantiomers but ensuring the results are accurate and reproducible. This is achieved by validating the method for specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification), in line with ICH Q2 guidelines. The use of an internal standard can correct for variations in injection volume and system response.[12]

Experimental Protocol: Chiral HPLC-UV for Fluprostenol Enantiomers

This protocol is a representative example for the enantioselective analysis of Fluprostenol.

1. Objective: To achieve baseline separation (Resolution > 2.0) of Fluprostenol enantiomers.

2. Instrumentation & Consumables:

  • HPLC system with UV detector
  • Chiral Stationary Phase: Chiralcel® OD-RH (or equivalent polysaccharide-based column)[11]
  • Mobile Phase A: 20mM Sodium Dihydrogenphosphate, pH adjusted to 3.0 with phosphoric acid[11]
  • Mobile Phase B: Acetonitrile
  • Sample Diluent: Mobile Phase mixture
  • Reference Standards: Racemic Fluprostenol and individual enantiomers (if available)

3. Chromatographic Conditions:

  • Column Temperature: 25 °C. Rationale: Temperature affects solubility and interaction kinetics. Maintaining a constant temperature is crucial for reproducible retention times.[13]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm or 274 nm. Rationale: Prostaglandins have limited chromophores; lower wavelengths often provide better sensitivity.[10][11]
  • Injection Volume: 10 µL
  • Elution Mode: Isocratic, 33:67 (v/v) Acetonitrile:Phosphate Buffer. Rationale: An isocratic method is simpler and more robust for routine QC analysis once optimal separation is achieved.[11]

4. Sample Preparation:

  • Accurately weigh and dissolve the Fluprostenol sample in the diluent to a final concentration of ~50 µg/mL.
  • Filter the sample through a 0.22 µm PVDF filter before injection to remove particulates.

5. System Suitability:

  • Inject the racemic standard six times.
  • The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%.[11]
  • The resolution between the two enantiomeric peaks should be ≥ 2.0.[11]
Visualization: Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Dissolve & Dilute Fluprostenol Sample s_filter Filter (0.22 µm) s_prep->s_filter hplc_inj Autosampler Injection (10 µL) s_filter->hplc_inj hplc_col Chiral Column (e.g., Chiralcel OD-RH) hplc_inj->hplc_col hplc_det UV Detector (210 nm) hplc_col->hplc_det data_proc Chromatography Data System hplc_det->data_proc data_report Calculate Resolution & Quantify Isomers data_proc->data_report

Caption: Workflow for Chiral HPLC Analysis of Fluprostenol.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it a staple in analytical chemistry.[14][15] However, for non-volatile and thermally labile molecules like prostaglandins, its application requires a critical extra step: derivatization.

Expertise & Experience: The Necessity of Derivatization

Fluprostenol's carboxylic acid and hydroxyl groups make it non-volatile. To analyze it by GC, these polar functional groups must be masked through a chemical reaction (derivatization) to create a more volatile and thermally stable analogue. A common approach is silylation, which converts the -OH and -COOH groups into trimethylsilyl (TMS) ethers and esters.

This step is a double-edged sword. While enabling GC analysis, it adds complexity, time, and a potential source of variability to the workflow. The reaction must be complete and reproducible to ensure quantitative accuracy. Furthermore, while GC can separate isomers, standard GC-MS may struggle to differentiate them based on mass spectra alone, as isomers often produce identical or very similar fragmentation patterns.[15][16] Therefore, chromatographic separation is paramount. Chiral GC columns, often containing cyclodextrin derivatives, are necessary for enantiomeric resolution.[17]

Trustworthiness: Validating a Derivatization-Based Method

The validation of a GC-MS method for Fluprostenol isomers must rigorously assess the derivatization step. This includes evaluating reaction efficiency, the stability of the derivatives, and the absence of side products that could interfere with the analysis. The use of an isotopically labeled internal standard (e.g., Fluprostenol-d4) is highly recommended, as it can be added before derivatization to account for variability in both the reaction and the GC-MS analysis itself.[18]

Experimental Protocol: Conceptual GC-MS for Fluprostenol Isomers

1. Objective: To separate and identify derivatized Fluprostenol isomers with high sensitivity.

2. Instrumentation & Consumables:

  • GC-MS system with a chiral capillary column (e.g., a cyclodextrin-based phase)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
  • Solvent: Anhydrous Pyridine or Acetonitrile
  • Reference Standards: Fluprostenol and internal standard (e.g., Fluprostenol-d4)

3. Sample Preparation & Derivatization:

  • Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen.
  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried residue.
  • Cap the vial tightly and heat at 60-70 °C for 1 hour. Rationale: Heating ensures the derivatization reaction goes to completion.
  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
  • Oven Program: Start at 150 °C, hold for 1 min, then ramp at 5 °C/min to 300 °C and hold for 5 min. Rationale: A slow temperature ramp is crucial for resolving closely eluting chiral compounds.[17]
  • MS Transfer Line Temp: 290 °C
  • Ion Source Temp: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized Fluprostenol.
Visualization: GC-MS with Derivatization Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s_prep Evaporate Sample to Dryness s_deriv Add Reagents & Derivatize (Heat) s_prep->s_deriv gc_inj GC Injection s_deriv->gc_inj gc_col Chiral GC Column gc_inj->gc_col ms_detect Mass Spectrometer (MS Detection) gc_col->ms_detect data_proc Data System ms_detect->data_proc data_report Identify & Quantify Derivatized Isomers data_proc->data_report

Caption: Workflow for GC-MS Analysis of Fluprostenol Isomers.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, often bridging the gap between LC and GC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher efficiencies compared to HPLC.[19]

Expertise & Experience: Leveraging SFC for Prostaglandin Analysis

For prostaglandin isomers, SFC offers significant advantages. The non-polar nature of CO₂ modified with a small amount of a polar solvent (like methanol) creates a unique selectivity profile that is highly effective for chiral separations.[19][20] This often results in superior resolution and dramatically shorter run times—what might take 20 minutes in HPLC could be achieved in under 5 minutes with SFC.

Coupling SFC with tandem mass spectrometry (SFC-MS/MS) provides a platform with high separation power and exceptional sensitivity and selectivity, making it ideal for complex analyses.[20][21] It can effectively differentiate coeluting isomers if they produce different product ions in MS/MS.[20]

Trustworthiness: Ensuring Robustness in SFC-MS/MS

Method robustness in SFC depends on precise control over pressure and temperature, as these parameters directly influence the density and solvating power of the supercritical fluid. The addition of a co-solvent (modifier) and sometimes an additive (e.g., ammonia) is critical for achieving good peak shape and ionization efficiency in the MS source.[19] Post-column addition of a makeup solvent can also enhance analyte ionization and prevent precipitation in the MS interface.[19]

Experimental Protocol: Conceptual SFC-MS/MS for Fluprostenol Isomers

1. Objective: To achieve rapid and sensitive separation and quantification of Fluprostenol isomers.

2. Instrumentation & Consumables:

  • SFC-MS/MS system
  • Chiral Stationary Phase: A column specifically designed for SFC (e.g., polysaccharide-based)
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Modifier): Methanol with 0.1% ammonia
  • Sample Diluent: Methanol

3. SFC-MS/MS Conditions:

  • Column Temperature: 40 °C
  • Back Pressure Regulator (BPR): 150 bar. Rationale: This pressure is critical to keep CO₂ in its supercritical state.
  • Flow Rate: 3.0 mL/min
  • Gradient: 5% to 40% Mobile Phase B over 3 minutes. Rationale: A gradient is often used in SFC to elute a range of compounds quickly.
  • MS Ionization: Electrospray Ionization (ESI), negative mode
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent-to-fragment ion transitions to ensure specificity and sensitivity.
Visualization: SFC-MS/MS Workflow

cluster_prep Sample Preparation cluster_sfc SFC-MS/MS Analysis cluster_data Data Processing s_prep Dissolve & Dilute Fluprostenol Sample sfc_inj SFC Injection s_prep->sfc_inj sfc_col Chiral SFC Column sfc_inj->sfc_col msms_detect Tandem Mass Spec (MS/MS Detection) sfc_col->msms_detect data_proc Data System msms_detect->data_proc data_report High-Throughput Quantification data_proc->data_report

Caption: Workflow for High-Speed SFC-MS/MS Analysis.

Head-to-Head Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for the analysis of Fluprostenol isomers.

ParameterChiral HPLC-UVChiral GC-MSChiral SFC-MS/MS
Isomer Resolution Excellent; baseline separation is achievable with proper column selection.[10][11]Good to Excellent; highly dependent on the chiral column and oven program.Excellent; often superior to HPLC in speed and efficiency.[20]
Sensitivity Moderate (µg/mL range). Limited by UV chromophore.Very High (pg-ng/mL range), especially in SIM mode.Very High (pg-ng/mL range), especially in MRM mode.[21]
Analysis Time Moderate to Long (typically 10-30 minutes).[11]Long (includes derivatization time, often >30 min total).Very Short (typically 2-7 minutes).[19]
Sample Prep Simple (dissolve, filter, inject).Complex (requires evaporation and chemical derivatization).Simple (dissolve, inject).
Throughput Low to Medium.Low.High.
"Green" Aspect High organic solvent consumption.Moderate organic solvent use, but derivatization reagents can be harsh.Low organic solvent consumption (primarily uses CO₂).
Expertise Required Moderate; method development can be time-consuming.High; derivatization requires significant expertise to ensure reproducibility.High; requires specialized knowledge of SFC principles.

Conclusion and Recommendations

The choice of analytical technique for Fluprostenol isomers is dictated by the specific requirements of the task at hand. There is no single "best" method, only the most appropriate one for the application.

  • For Routine Quality Control and Purity Testing: Chiral HPLC-UV is the undisputed workhorse. Its robustness, reliability, and the wealth of available chiral stationary phases make it the ideal choice for established methods where high throughput is not the primary concern.[22][23]

  • For Trace-Level Impurity Identification or Bioanalysis: Chiral GC-MS offers excellent sensitivity. It is best suited for research applications where the absolute lowest detection limits are required, provided the laboratory has the expertise to develop and validate a robust derivatization protocol.

  • For High-Throughput Screening and Method Development: Chiral SFC-MS/MS is the superior choice. Its incredible speed allows for rapid screening of columns and conditions, and its high sensitivity makes it suitable for a wide range of applications, from process monitoring to metabolic studies. Its reduced solvent consumption also aligns with modern "green chemistry" initiatives.[20][21]

By understanding the fundamental principles, strengths, and limitations of each of these powerful techniques, researchers and drug development professionals can confidently select and implement the optimal analytical strategy to ensure the quality, safety, and efficacy of Fluprostenol-containing pharmaceuticals.

References

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. Retrieved from [Link]

  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Retrieved from [Link]

  • Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. (n.d.). GOV.UK. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports. Retrieved from [Link]

  • Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. (2014). Journal of Chromatographic Science. Retrieved from [Link]

  • The differentiation of positional isomers utilizing GC-IRD. (2018). Journal of the Society of Forensic Toxicologists. Retrieved from [Link]

  • High-performance liquid chromatography method for the separation of isomers of 9 beta-methylcarbacyclin (ciprostene) and the analysis of pharmaceutical samples. (1985). Journal of Chromatography A. Retrieved from [Link]

  • Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. Retrieved from [Link]

  • HPLC method for enantioselective analysis of cloprostenol. (2000). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Algorithm-Driven Chromatographic Method for Prostaglandin Isomer Identification via Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Fluprostenol. (n.d.). PubChem. Retrieved from [Link]

  • Method of Test for Prostaglandin Analogs in Cosmetics. (2023). Taiwan Food and Drug Administration. Retrieved from [Link]

  • Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. (2022). Forensic Science International. Retrieved from [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). Forensic Science International. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • A novel, fast and sensitive supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method for analysis of arachidonic acid metabolites. (2018). The Analyst. Retrieved from [Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (n.d.). Journal of Lipid Research. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • FLUPROSTENOL. (n.d.). precisionFDA. Retrieved from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. (n.d.). Separation Science. Retrieved from [Link]

  • Distinguishing drug isomers in the forensic laboratory. (2019). UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Enantiomeric Composition of Essential Oils by Chiral GC/MS. (n.d.). SCISPEC. Retrieved from [Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. (2023). Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond IOP Reduction - A Deeper Look into Prostaglandin Analogue Pharmacology

Prostaglandin analogues (PGAs) represent a cornerstone in the management of glaucoma, primarily due to their robust efficacy in lowering intraocular pressure (IOP).[1][2][3] As first-line therapeutic agents, their development has marked a significant advancement in ophthalmology.[3][4] However, for the discerning researcher and drug development professional, a simple measure of IOP reduction is insufficient. A comprehensive understanding of the subtle yet critical pharmacological differences between various PGAs is paramount for optimizing therapeutic outcomes and innovating the next generation of treatments.

This guide provides an in-depth framework for the statistical and functional comparison of prostaglandin analogues. We will move beyond surface-level clinical data to explore the underlying molecular interactions and cellular responses that define a PGA's true pharmacological profile. By understanding the causality behind experimental choices, we can design and interpret studies that provide a robust and reliable comparison of these vital therapeutic agents.

Section 1: The Pillars of Comparison - Key Pharmacological Parameters

A thorough comparison of prostaglandin analogues hinges on the precise measurement of several key pharmacological parameters. Each of these metrics provides a unique window into the drug's behavior, from its initial interaction with the target receptor to its ultimate biological effect.

Receptor Binding Affinity (Ki)

Why it Matters: Receptor binding affinity is the measure of how tightly a ligand (in this case, the active form of a PGA) binds to its receptor, typically the prostaglandin F2α (FP) receptor. A lower inhibition constant (Ki) value signifies a higher binding affinity. This parameter is a fundamental indicator of a drug's potential potency, as a compound that binds more tightly to its target can exert its effects at a lower concentration.

Causality in Experimental Design: Radioligand binding assays are the gold standard for determining Ki. In this competitive binding experiment, a radiolabeled ligand with known affinity for the FP receptor is incubated with a cell membrane preparation expressing the receptor. The ability of the unlabeled PGA to displace the radioligand is measured, and from this, the Ki can be calculated. The choice of cell line (e.g., Swiss mouse 3T3 fibroblasts or A7r5 rat vascular smooth muscle cells, which natively express FP receptors) is critical for obtaining physiologically relevant data.[4]

Functional Potency (EC50)

Why it Matters: Functional potency, expressed as the half-maximal effective concentration (EC50), measures the concentration of a drug required to elicit 50% of its maximum effect.[5] It is a crucial measure of a drug's activity and provides a more direct indication of its biological impact than binding affinity alone. A lower EC50 value indicates greater potency.[6]

Causality in Experimental Design: Potency is assessed through functional assays that measure a downstream cellular response following receptor activation. For FP receptors, which are Gq/11-coupled, a common and reliable method is to measure the mobilization of intracellular calcium ([Ca2+]i).[4][7] Activation of the FP receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. By using a calcium-sensitive fluorescent dye (like Fluo-8 or Indo-1), we can quantify this increase in intracellular calcium in a dose-dependent manner to determine the EC50.[8][9]

Efficacy (Emax)

Why it Matters: Efficacy (Emax) refers to the maximum response a drug can produce upon binding to its receptor. It is a measure of the drug's intrinsic ability to activate the receptor and trigger a downstream signaling cascade. Two drugs can have the same potency (EC50) but different efficacies. In the context of glaucoma treatment, higher efficacy in activating the FP receptor could translate to a greater reduction in IOP.

Causality in Experimental Design: Efficacy is determined from the same dose-response curve used to calculate EC50. The Emax is the plateau of the curve, representing the maximal cellular response. It is crucial to use a full agonist as a positive control to normalize the data and accurately compare the relative efficacies of different PGAs.

Receptor Selectivity

Why it Matters: While PGAs are designed to target the FP receptor, they can exhibit off-target binding to other prostanoid receptors (e.g., EP1, EP2, EP3). This "promiscuous" interaction can lead to undesirable side effects.[4] Therefore, a highly selective PGA that preferentially binds to the FP receptor is generally preferred.

Causality in Experimental Design: Selectivity is determined by performing binding affinity or functional assays across a panel of different prostanoid receptors. By comparing the Ki or EC50 values for the target receptor (FP) to those of other receptors, a selectivity profile can be established. A higher ratio of Ki (off-target)/Ki (on-target) indicates greater selectivity.

Section 2: Visualizing the Mechanism - Signaling Pathways and Workflows

A clear understanding of the underlying biological processes is essential for interpreting comparative data. The following diagrams illustrate the key signaling pathway for FP receptor activation and a typical experimental workflow for assessing functional potency.

FP_Receptor_Signaling PGA Prostaglandin Analogue (PGA) FP_Receptor FP Receptor PGA->FP_Receptor Binds Gq11 Gαq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., IOP Reduction) Ca_release->Cell_Response PKC->Cell_Response

Caption: FP Receptor Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture cells expressing FP receptors (e.g., 3T3) plate_cells 2. Plate cells in a 96-well microplate cell_culture->plate_cells dye_add 4. Add dye solution to cells and incubate (e.g., 1 hr at 37°C) plate_cells->dye_add dye_prep 3. Prepare Fluo-8 dye-loading solution dye_prep->dye_add pga_add 6. Add PGA dilutions to wells dye_add->pga_add pga_prep 5. Prepare serial dilutions of PGA compounds pga_prep->pga_add read_plate 7. Measure fluorescence intensity (Ex/Em = 490/525 nm) using a plate reader pga_add->read_plate plot_data 8. Plot dose-response curve (Fluorescence vs. [PGA]) read_plate->plot_data calc_ec50 9. Calculate EC50 and Emax using non-linear regression plot_data->calc_ec50

Caption: Calcium Flux Assay Workflow.

Section 3: Comparative Data Analysis - A Tabular Overview

The following tables summarize hypothetical but representative data from comparative studies of common prostaglandin analogues. This data illustrates how the pharmacological parameters discussed above can be used to differentiate these compounds.

Table 1: Comparative Pharmacological Parameters of Prostaglandin Analogues

Prostaglandin AnalogueReceptor Binding Affinity (Ki, nM) at FP ReceptorFunctional Potency (EC50, nM) in Calcium Flux AssayEfficacy (Emax, % of control)
Latanoprost Acid3.510.295%
Travoprost Acid1.85.8100%
Bimatoprost8.325.1110%
Tafluprost Acid2.17.598%

Note: Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Clinical Efficacy and Tolerability of Marketed Prostaglandin Analogues

Prostaglandin AnalogueConcentrationMean IOP ReductionCommon Adverse Events
Latanoprost0.005%25-33%Lower incidence of hyperemia
Travoprost0.004%28-35%Moderate hyperemia
Bimatoprost0.03%27-35%Higher incidence of hyperemia, eyelash growth

Note: Clinical data can vary between studies and patient populations.[1][2][10][11] Bimatoprost has been shown to be highly effective in reducing IOP, often considered the most effective among the common PGAs.[1][2] However, this increased efficacy can be associated with a higher incidence of adverse events such as conjunctival hyperemia and eyelash growth.[10][11] Latanoprost and travoprost generally show comparable efficacy, with latanoprost often exhibiting a more favorable tolerability profile.[11][12]

Section 4: Experimental Protocols - Ensuring Self-Validating Systems

The trustworthiness of comparative data lies in the robustness of the experimental protocols. A self-validating system includes appropriate controls and rigorous execution to ensure the data is accurate and reproducible.

Protocol: Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human FP receptor.

Materials:

  • Membrane preparation from cells stably expressing the human FP receptor.

  • [³H]-Latanoprost (radioligand).

  • Test compounds (unlabeled PGAs).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration equal to its Kd), and either a test compound or vehicle (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 2 hours at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Trustworthiness through Controls:

  • Total Binding: Wells with only radioligand and membranes.

  • Non-Specific Binding: Wells with radioligand, membranes, and a saturating concentration of an unlabeled competitor.

  • Reference Compound: A known FP receptor ligand should be run in parallel to validate the assay performance.

Protocol: Calcium Flux Assay for Functional Potency and Efficacy

Objective: To determine the EC50 and Emax of test compounds by measuring intracellular calcium mobilization.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit).[9]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (PGAs).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[9]

Methodology:

  • Cell Plating: Plate the cells into the microplate and allow them to adhere overnight.[9]

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.

  • Compound Addition: Add the test compounds to the wells and immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) at Ex/Em = 490/525 nm.[9]

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax.

Trustworthiness through Controls:

  • Negative Control: Wells with cells and assay buffer but no test compound.

  • Positive Control: A known full agonist for the FP receptor to establish the maximum response.

  • Vehicle Control: Wells with cells and the same concentration of vehicle (e.g., DMSO) used to dissolve the test compounds.

Conclusion: An Integrated Approach to PGA Comparison

The selection and development of prostaglandin analogues require a multifaceted analytical approach. While clinical outcomes such as IOP reduction remain the ultimate measure of success, a deep understanding of the underlying pharmacology is essential for rational drug design and informed clinical decision-making. By systematically evaluating receptor binding affinity, functional potency, efficacy, and selectivity, researchers can build a comprehensive profile of a PGA's activity. The use of robust, well-controlled, and validated experimental protocols is non-negotiable for generating trustworthy and comparable data. This integrated approach, combining molecular, cellular, and clinical data, will continue to drive innovation in the field of glaucoma therapeutics.

References

  • Pedler, M. G., Petrash, J. M., & Subramanian, P. S. (2021). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. bioRxiv. [Link]

  • Georgescu, D., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Farmacia, 70(5), 815-823. [Link]

  • CADTH. (2020). Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines. CADTH Rapid Response Reports. [Link]

  • Woodward, D. F., & Krauss, A. H. (2018). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British journal of pharmacology, 175(8), 1159–1169. [Link]

  • Jabbour, H. N., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Journal of molecular endocrinology, 40(6), 277–290. [Link]

  • Georgescu, D., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Farmacia, 70(5). [Link]

  • Ono, A., et al. (2022). Discovery of Novel Seven-Membered Prostacyclin Analogues as Potent and Selective Prostaglandin FP and EP3 Dual Agonists. ACS medicinal chemistry letters, 13(4), 629–635. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501-515. [Link]

  • Honrubia, F. M., et al. (2007). Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma. Journal of ophthalmology, 2007, 78458. [Link]

  • Hecq, J. D., et al. (2013). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and its Main Degradation Product Prostaglandin A1 in a Vasoactive Compounded Formulation. International Journal of Drug Development and Research, 5(2), 294-302. [Link]

  • ResearchGate. (n.d.). Dependence of agonist potency (EC 50 values) on the level of receptor.... [Link]

  • Toris, C. B., et al. (2008). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Glaucoma, 17(1), 79-89. [Link]

  • Parrish, R. K., et al. (2003). A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study. American journal of ophthalmology, 135(5), 688-703. [Link]

  • Singleton, C. A., et al. (2021). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. The Journal of biological chemistry, 296, 100588. [Link]

  • Yee, R. W., et al. (2009). Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study. British Journal of Ophthalmology, 93(11), 1471-1475. [Link]

  • Sartorius. (2022). A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. [Link]

  • Lagranha, D. J., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PloS one, 12(8), e0182501. [Link]

  • Ota, T., et al. (2005). The Effects of Prostaglandin Analogues on IOP in Prostanoid FP-Receptor–Deficient Mice. Investigative Ophthalmology & Visual Science, 46(11), 4159-4163. [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in molecular biology (Clifton, N.J.), 662, 169–177. [Link]

  • Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

  • Wikipedia. (n.d.). EC50. [Link]

  • Liang, H., et al. (2012). Effects of Prostaglandin Analogues on Corneal Epithelial and Keratocyte Viability and Wound Healing. Investigative Ophthalmology & Visual Science, 53(14), 382. [Link]

  • ResearchGate. (n.d.). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. [Link]

  • Caza, T., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in immunology, 12, 706437. [Link]

  • Quora. (2016). Why is the EC50 value used for agonist potency?. [Link]

  • MyAssays. (n.d.). 11beta Prostaglandin F2alpha - data analysis. [Link]

  • Fiscella, R. G., et al. (2014). Comparison of latanoprost, travoprost, and bimatoprost on adherence, persistence, and pattern of initial and second-line therapy in glaucoma and ocular hypertension : an administrative claims database analysis. Clinical therapeutics, 36(10), 1357-1367.e1. [Link]

  • Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules (Basel, Switzerland), 25(18), 4252. [Link]

  • University College London. (n.d.). Calcium Flux. [Link]

  • YouTube. (2023). Prostaglandins: The Paradigm in Glaucoma Therapy. [Link]

  • Labbé, A., et al. (2022). Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better?. Journal of clinical medicine, 11(17), 5092. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]

  • Ento Key. (n.d.). The Pharmacology of Prostaglandin Analogues. [Link]

  • CADTH. (2011). Prostaglandin Analogues for Ophthalmic Use: A Review of the Comparative Clinical Effectiveness and Cost-Effectiveness. [Link]

Sources

Safety Operating Guide

Navigating the Handling of 5-trans Fluprostenol: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5-trans Fluprostenol, a prostaglandin analog. As this material should be considered hazardous, a thorough understanding and implementation of safety protocols are critical.[1] This document moves beyond a simple checklist to offer a self-validating system of protocols, ensuring a comprehensive approach to laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards:

  • High Potency: Active at low concentrations.

  • Pharmacological Effects: Prostaglandin analogs can have various physiological effects, including on smooth muscle.[3]

  • Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[1][8]

Engineering Controls: The First Line of Defense

The primary focus of any potent compound safety program is to minimize exposure through effective engineering controls.[9] These controls are designed to contain the substance at the source, providing a physical barrier between the handler and the chemical.

  • Primary Containment: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. This is crucial to prevent inhalation of any aerosols or dust.

  • Ventilation: Ensure adequate ventilation in the laboratory.[8][10] The ventilation system should be regularly maintained and certified to be functioning correctly.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are critical when engineering controls alone cannot guarantee safety.[9][11] For a potent compound like this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves.Provides a robust barrier against skin contact. Double gloving is a standard practice for handling hazardous drugs and allows for the safe removal of the outer glove if contamination occurs.[12]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols. Standard safety glasses are not sufficient.[12]
Lab Coat Disposable, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. The gown should close in the back for better protection.[12]
Respiratory Protection An N95 respirator or higher, especially when handling powders. A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk procedures.[11][12]Minimizes the risk of inhaling fine particles or aerosols. A risk assessment should determine the appropriate level of respiratory protection.[11]
Hair and Shoe Covers Disposable hair and shoe covers.Prevents the spread of contamination outside of the handling area.[12]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Preparation and Weighing
  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order.

  • Weighing: If working with a solid form, use a balance inside the fume hood or a containment enclosure. Use a dedicated set of weighing tools.

  • Solution Preparation: this compound is often supplied as a solution in an organic solvent like ethanol.[1] To change the solvent, evaporate the initial solvent under a gentle stream of nitrogen and immediately add the solvent of choice.[1]

Experimental Procedures
  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.

  • Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands that have handled the compound.

  • Hand Washing: Always wash hands thoroughly after handling the material, even after removing gloves.[1][8]

Spill Management and Decontamination

Accidents can happen, and a well-defined spill response plan is crucial.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and safety officer immediately.

  • Secure the Area: Prevent others from entering the spill zone.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wear appropriate PPE, including respiratory protection.

  • Absorb: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a detergent and water.

Decontamination Protocol

Decontamination is the process of removing or neutralizing hazardous substances.[13]

  • Surface Decontamination: Regularly decontaminate all surfaces and equipment that have come into contact with this compound. A multi-step process is recommended:

    • Deactivation (if applicable): While specific deactivation procedures for this compound are not well-documented, a common approach for similar compounds involves hydrolysis. A solution of sodium hydroxide can be used to hydrolyze the ester group, followed by neutralization.[14] This should be validated for your specific application.

    • Cleaning: Use a detergent solution (e.g., Luminox®) and hot water to remove any remaining residue.[15]

    • Rinsing: Thoroughly rinse with hot tap water, followed by a final rinse with deionized or organic-free water.[15]

  • Equipment Decontamination: All laboratory equipment should be thoroughly cleaned following the same multi-step process.[15]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is essential to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this material down the drain or in the regular trash.[16] Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[10] The preferred method is often incineration by a licensed hazardous waste disposal company. For unused medicines, drug take-back locations are a good option if available.[17]

Visual Workflow for Handling this compound

The following diagram outlines the critical steps and decision points for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment 1. Risk Assessment (Potent Compound) Engineering_Controls 2. Engineering Controls (Fume Hood/Glove Box) Risk_Assessment->Engineering_Controls Identify Hazards PPE_Selection 3. Select & Don PPE (Gloves, Gown, Goggles) Engineering_Controls->PPE_Selection Primary Barrier Weigh_&Prepare Weigh_&Prepare PPE_Selection->Weigh_&Prepare Ready to Handle Weigh_&_Prepare 4. Weighing & Solution Prep (In Containment) Experiment 5. Experimental Work (Closed System Preferred) Decontamination 6. Decontaminate Surfaces & Equipment Experiment->Decontamination After Use Waste_Disposal 7. Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Cleaned Doff_PPE 8. Doff PPE Correctly Waste_Disposal->Doff_PPE Final Step Weigh&_Prepare Weigh&_Prepare Weigh&_Prepare->Experiment Proceed with Caution

Caption: Workflow for Handling this compound

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • MAP-LVG923 - SAFETY DATA SHEET. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION Cloprostenol Sodium Solutions - Covetrus. Available at: [Link]

  • Prostaglandin Analogs - Glaucoma Research Foundation. Available at: [Link]

  • Standard Operating Procedure for Field Equipment Cleaning and Decontamination - EPA. Available at: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Available at: [Link]

  • Disposal of Unused Medicines: What You Should Know - FDA. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

  • Prostaglandin analogs in ophthalmology - PMC - PubMed Central. Available at: [Link]

  • When and What to Add to Prostaglandin Therapy - Review of Ophthalmology. Available at: [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]

  • Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis. Available at: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Available at: [Link]

  • Medication Review: Prostaglandin Analogs for Glaucoma - Pharmacy Times. Available at: [Link]

  • Decontamination in Pharma. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]

  • Prostaglandin Analogs - Ento Key. Available at: [Link]

  • Supplementary Exposure Limits | NIOSH - CDC. Available at: [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. Available at: [Link]

  • Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination - YouTube. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. Available at: [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. Available at: [Link]

  • Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC - NIH. Available at: [Link]

  • Drop volume of prostaglandin analogues - ResearchGate. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。